N1-Methylpseudouridine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,8+/m1/s1/i1D3 |
InChIキー |
UVBYMVOUBXYSFV-GMUFAEHASA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of N1-Methylpseudouridine in Enhancing mRNA Stability and Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized modern medicine, with chemical modifications to the mRNA molecule playing a pivotal role in their success. Among these, the incorporation of N1-methylpseudouridine (m1Ψ) has emerged as a critical strategy to enhance mRNA stability, increase protein translation, and reduce innate immunogenicity. This technical guide provides a comprehensive overview of the role of m1Ψ in mRNA stability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Enhanced Protein Expression and Stability with m1Ψ Modification
The substitution of uridine (B1682114) with N1-methylpseudouridine in in vitro transcribed (IVT) mRNA has been demonstrated to significantly boost protein expression. This enhancement is attributed to a combination of increased translational efficiency and improved mRNA stability.
Quantitative Analysis of Protein Expression
Studies have consistently shown that m1Ψ-modified mRNA leads to substantially higher protein yields compared to unmodified (U) or pseudouridine (B1679824) (Ψ)-modified mRNA. The following table summarizes key findings from comparative studies.
| mRNA Modification | Cell Line/System | Reporter Gene | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| m1Ψ | Various cell lines | Firefly Luciferase | ~13-fold | [1] |
| m5C/m1Ψ | Various cell lines | Firefly Luciferase | up to ~44-fold | [1] |
| m1Ψ | HEK 293 cells | - | > 10-fold increase relative to Ψ | [2] |
Table 1: Comparative analysis of protein expression from modified mRNA. m5C: 5-methylcytidine.
Impact of m1Ψ on mRNA Stability
The incorporation of m1Ψ contributes to the increased functional half-life of mRNA. This is thought to be due to alterations in the mRNA's secondary structure, making it more resistant to degradation by cellular ribonucleases. A recent study demonstrated a positive correlation between the ratio of m1Ψ modification and mRNA stability, with higher modification ratios leading to greater protection from degradation[3].
Evasion of the Innate Immune Response
A significant hurdle for therapeutic mRNA is the activation of the innate immune system, which recognizes unmodified single-stranded RNA as a potential viral threat. The inclusion of m1Ψ effectively dampens this immune response by reducing the recognition of mRNA by key pattern recognition receptors (PRRs).
Reduced Activation of Toll-Like Receptors (TLRs)
Endosomal TLRs, particularly TLR3, TLR7, and TLR8, are crucial sensors of foreign RNA. N1-methylpseudouridine-modified mRNA has been shown to evade activation of TLR3[1]. Furthermore, Ψ-modified RNA resists degradation by endolysosomal nucleases like RNase T2, which is a prerequisite for TLR7/8 activation[]. While Ψ itself is a poor activator of TLR8, m1Ψ has been reported to have some TLR8-stimulatory effects, a factor to consider in therapeutic design[].
Attenuation of RIG-I Signaling
The cytosolic sensor Retinoic acid-Inducible Gene I (RIG-I) recognizes viral RNA and triggers an antiviral signaling cascade. Studies have shown that RNAs containing modifications such as m1Ψ fail to induce the conformational changes in RIG-I necessary for downstream signaling, effectively suppressing this arm of the innate immune response[5].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing mRNA stability.
Caption: Innate immune sensing of mRNA via endosomal TLRs and cytosolic RIG-I.
Caption: Experimental workflow for assessing mRNA stability using Actinomycin D.
Caption: Logical relationship of m1Ψ incorporation to its biological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments related to the synthesis and evaluation of m1Ψ-modified mRNA.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of m1Ψ-containing mRNA using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
NTP solution mix (10 mM ATP, 10 mM CTP, 10 mM GTP)
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (10 mM)
-
Anti-Reverse Cap Analog (ARCA)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or phenol-chloroform extraction reagents
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of linearized DNA template (1 µg)
-
2 µL of NTP solution mix
-
2 µL of m1ΨTP solution (replacing UTP)
-
1.4 µL of ARCA (for co-transcriptional capping)
-
0.5 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an appropriate RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer.
-
Assess the integrity of the transcribed mRNA by gel electrophoresis.
mRNA Stability Assay Using Actinomycin D
This protocol describes a common method to determine mRNA half-life by inhibiting transcription with Actinomycin D and measuring the decay of the target mRNA over time.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation reagents (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for the target and a stable housekeeping gene
Procedure:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points. Culture overnight to allow for adherence and normal growth.
-
Treat the cells with Actinomycin D at a final concentration that effectively inhibits transcription without causing immediate cytotoxicity (typically 5-10 µg/mL)[6]. The time of addition is considered time zero (t=0).
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
For each time point, wash the cells with PBS and then lyse them for RNA extraction.
-
Isolate total RNA from each sample.
-
Synthesize cDNA from an equal amount of RNA from each time point using a reverse transcription kit.
-
Perform qPCR to quantify the relative abundance of the target mRNA at each time point. Normalize the data to the expression of a stable housekeeping gene.
-
Calculate the percentage of remaining mRNA at each time point relative to the amount at t=0.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.
Assessment of mRNA Immunogenicity in Cell Lines
This protocol provides a framework for evaluating the immunostimulatory potential of modified mRNA by measuring the induction of inflammatory cytokines in a relevant cell line.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., THP-1 cells).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Unmodified and m1Ψ-modified mRNA constructs.
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).
-
Positive control (e.g., R848, a TLR7/8 agonist).
-
ELISA kits for detecting cytokines of interest (e.g., TNF-α, IFN-α).
-
RNA isolation and qPCR reagents for analyzing gene expression of interferons and cytokines.
Procedure:
-
Culture the cells to the appropriate density in a multi-well plate.
-
Prepare mRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol for the chosen transfection reagent.
-
Transfect the cells with unmodified mRNA, m1Ψ-modified mRNA, a mock transfection control, and a positive control.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant to measure secreted cytokine levels using ELISA.
-
Harvest the cells to isolate RNA for qPCR analysis of immune-related gene expression.
-
Compare the levels of cytokine secretion and gene expression induced by the different mRNA constructs to assess their relative immunogenicity.
Conclusion
The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design. Its multifaceted role in enhancing mRNA stability, boosting protein translation, and mitigating innate immune responses has been instrumental in the development of effective and safe mRNA-based vaccines and therapies. The data and protocols presented in this guide offer a foundational resource for researchers and developers in this rapidly advancing field. Further optimization of modification strategies and a deeper understanding of the context-dependent effects of m1Ψ will continue to drive innovation in mRNA technology.
References
- 1. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Stealth: A Technical Guide to N1-Methylpseudouridine's Evasion of the Innate Immune System
For Immediate Release
[City, State] – [Date] – The scientific community has witnessed a paradigm shift in vaccine and therapeutic development with the advent of mRNA technology. Central to this revolution is the strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ). This in-depth technical guide provides a comprehensive overview of the molecular mechanisms by which m1Ψ-modified mRNA mitigates innate immune responses, a critical feature for its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of immunology, molecular biology, and pharmacology.
Executive Summary
The immunogenicity of exogenous in vitro transcribed (IVT) mRNA has long been a significant hurdle in its therapeutic application. The host's innate immune system is adept at recognizing foreign RNA, triggering a cascade of inflammatory responses that can lead to reduced protein expression and adverse effects. The substitution of uridine (B1682114) with N1-methylpseudouridine has emerged as a powerful strategy to circumvent this immune surveillance. This guide will dissect the core mechanisms of this immune evasion, focusing on the interactions between m1Ψ-modified mRNA and key innate immune sensors, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and Protein Kinase R (PKR). We will present quantitative data on the reduction of inflammatory markers, provide detailed experimental protocols for assessing RNA immunogenicity, and visualize the intricate signaling pathways involved.
The Molecular Basis of m1Ψ-Mediated Immune Evasion
The incorporation of m1Ψ into an mRNA sequence alters its biophysical properties and its interaction with the host's innate immune machinery at multiple levels. The primary mechanisms of reduced immunogenicity can be categorized as follows:
-
Altered Recognition by Endosomal Toll-Like Receptors (TLRs): TLRs, such as TLR3, TLR7, and TLR8, are pattern recognition receptors (PRRs) that detect nucleic acids in the endosomes. Unmodified single-stranded RNA (ssRNA), particularly uridine-rich sequences, is a potent activator of TLR7 and TLR8, while double-stranded RNA (dsRNA) activates TLR3. The presence of the methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the binding of the mRNA to these receptors. This reduced affinity leads to a significant dampening of the downstream signaling cascade that would otherwise result in the production of pro-inflammatory cytokines and type I interferons.
-
Evasion of Cytosolic RIG-I-Like Receptors (RLRs): The cytosolic sensors, Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), are crucial for detecting viral RNA in the cytoplasm. RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap. While the 5' cap structure of therapeutic mRNA is designed to mimic that of eukaryotic mRNA, the presence of unmodified uridine can still lead to some level of RIG-I activation. The incorporation of m1Ψ alters the conformational landscape of the RNA, which is thought to reduce its ability to effectively engage and activate RIG-I, thereby preventing the induction of an antiviral state.
-
Diminished Activation of Protein Kinase R (PKR): PKR is a ubiquitously expressed serine/threonine kinase that is activated by dsRNA. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. IVT mRNA can contain dsRNA contaminants or form secondary structures that activate PKR. The presence of m1Ψ has been shown to reduce the formation of these dsRNA byproducts during in vitro transcription and may also alter the stability of secondary structures, leading to decreased PKR activation. This not only prevents the inhibition of translation but also reduces a key inflammatory signaling pathway.
Quantitative Assessment of Reduced Immunogenicity
The replacement of uridine with m1Ψ results in a quantifiable reduction in the expression of key inflammatory cytokines. The following table summarizes representative data from studies investigating the immunomodulatory effects of m1Ψ-modified mRNA in various cell lines.
| Cell Line | Modification | Target Gene | Fold Change in mRNA Expression (relative to unmodified mRNA) | Reference |
| 293T | 100% m1Ψ | RIG-I | Significantly Reduced | [1] |
| 100% m1Ψ | RANTES | Significantly Reduced | [1] | |
| 100% m1Ψ | IL-6 | Significantly Reduced | [1] | |
| 100% m1Ψ | IFN-β1 | Significantly Reduced | [1] | |
| 100% m1Ψ | TNF-α | Significantly Reduced | [1] | |
| A549 | 100% m1Ψ | RIG-I | Significantly Reduced | [1] |
| 100% m1Ψ | IL-6 | Significantly Reduced | [1] | |
| 100% m1Ψ | IFN-β1 | Significantly Reduced | [1] |
Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the cited study, though specific fold-change values were not always provided in the abstract.
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to characterize the immunogenicity of m1Ψ-modified mRNA.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of m1Ψ-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg/µL)
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)
-
ATP, GTP, CTP (100 mM each)
-
T7 RNA Polymerase Buffer (10x)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Lithium Chloride (LiCl) solution (7.5 M)
-
Ethanol (100% and 70%)
-
RNA purification columns or magnetic beads
Procedure:
-
Thaw and Prepare Reagents: Thaw all reagents on ice. Keep enzymes and buffers on ice throughout the procedure.
-
Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
T7 RNA Polymerase Buffer (10x): 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
m1ΨTP (100 mM): 2 µL (for 100% substitution of UTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the mRNA using either a column-based kit or magnetic beads according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.
-
RNA Precipitation (Optional): To concentrate the RNA, add 0.5 volumes of 7.5 M LiCl and 1.5 volumes of 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at >12,000 x g for 15 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, and air-dry the pellet before resuspending in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
Transfection of Dendritic Cells with mRNA
This protocol describes the transfection of human monocyte-derived dendritic cells (DCs) with mRNA using electroporation (nucleofection).[2][3]
Materials:
-
Human monocyte-derived immature DCs
-
m1Ψ-modified mRNA and unmodified control mRNA (1-5 µg per transfection)
-
Human DC Nucleofector™ Kit (Lonza) or equivalent
-
Amaxa™ Nucleofector™ II/4D-Nucleofector™ or similar electroporation system
-
Complete RPMI-1640 medium supplemented with 10% FBS, GM-CSF, and IL-4
-
Sterile cuvettes for electroporation
Procedure:
-
Prepare Dendritic Cells: Culture and differentiate human monocytes into immature DCs. On the day of transfection, harvest the cells and count them. For each transfection, you will need approximately 2 x 10^6 cells.
-
Cell Pellet Preparation: Centrifuge the required number of cells at 250 x g for 10 minutes. Carefully aspirate the supernatant completely.
-
Resuspend in Nucleofector™ Solution: Gently resuspend the cell pellet in 100 µL of room-temperature Human DC Nucleofector™ Solution per sample.
-
Add mRNA: Add 1-5 µg of the desired mRNA to the 100 µL of cell suspension.
-
Electroporation: Immediately transfer the cell/mRNA suspension to a certified cuvette. Place the cuvette into the Nucleofector™ device and apply the appropriate program for human DCs (e.g., U-002).
-
Recovery: Immediately after electroporation, add 500 µL of pre-warmed complete RPMI-1640 medium to the cuvette. Gently transfer the entire volume to a well of a 12-well plate containing 1.5 mL of pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. Cells can be harvested for downstream analysis (e.g., cytokine measurement) at various time points (e.g., 6, 12, 24 hours).
Cytokine Measurement by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify cytokine levels in the supernatant of transfected cells.[4][5][6][7][8]
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate 3 times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants (from transfected DCs) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes). Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key innate immune signaling pathways that are modulated by m1Ψ-modified mRNA.
Caption: TLR7 Signaling Pathway and the effect of m1Ψ modification.
Caption: RIG-I Signaling Pathway and its reduced activation by m1Ψ RNA.
Caption: PKR Activation Pathway and its inhibition by m1Ψ modification.
Conclusion
The incorporation of N1-methylpseudouridine into mRNA represents a cornerstone of modern RNA therapeutics. By subtly altering the chemical structure of the RNA backbone, m1Ψ effectively cloaks the mRNA from the host's innate immune sensors. This multifaceted mechanism of immune evasion, encompassing reduced TLR and RLR activation and diminished PKR-mediated translational repression, is fundamental to the safety and efficacy of mRNA-based vaccines and therapies. A thorough understanding of these molecular interactions is paramount for the continued innovation and development of next-generation RNA medicines. This guide provides a foundational resource for researchers and developers in this rapidly evolving field, offering both the theoretical framework and practical methodologies to advance their work.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for generation of clinical grade mRNA-transfected monocyte-derived dendritic cells for cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Protocol for Efficient Transfection of Dendritic Cells without Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. mabtech.com [mabtech.com]
- 8. researchgate.net [researchgate.net]
The Advent of N1-Methylpseudouridine in mRNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of modern therapeutics has been profoundly reshaped by the advent of messenger RNA (mRNA) technology, a revolution largely catalyzed by a key chemical modification: the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ). This in-depth technical guide explores the discovery, development, and therapeutic integration of m1Ψ, a cornerstone of highly effective and safe mRNA vaccines and a promising modification for a new generation of protein replacement therapies and gene editing tools. We delve into the molecular mechanisms by which m1Ψ enhances protein translation and mitigates the innate immune responses that historically hindered the clinical application of exogenous mRNA. This guide provides detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying biological pathways to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of m1Ψ-modified mRNA.
Introduction: Overcoming the Hurdles of mRNA Therapeutics
The concept of using mRNA as a therapeutic agent has been explored for decades, offering the potential to express any protein of interest directly within a patient's cells. However, early attempts were plagued by two major obstacles: the inherent instability of mRNA and its potent activation of the innate immune system.[1] Unmodified single-stranded RNA (ssRNA) is recognized by various pattern recognition receptors (PRRs) as a pathogen-associated molecular pattern (PAMP), triggering a cascade of inflammatory responses that lead to translational shutdown and rapid degradation of the mRNA transcript.[2]
The pioneering work of Katalin Karikó and Drew Weissman identified that nucleoside modifications, naturally present in endogenous RNA, could be leveraged to render synthetic mRNA "stealthy" to the immune system.[3] Their research demonstrated that the incorporation of pseudouridine (B1679824) (Ψ), an isomer of uridine, significantly reduced the immunogenicity of mRNA.[4] Subsequent research led to the discovery of N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, which not only further dampened the immune response but also substantially enhanced the efficiency of protein translation.[5] This breakthrough was instrumental in the rapid development and success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[6]
The Dual Role of N1-Methylpseudouridine: Enhanced Translation and Immune Evasion
The therapeutic superiority of m1Ψ-modified mRNA stems from its dual ability to increase protein production and reduce unwanted immune activation.
Enhanced Translational Capacity
The incorporation of m1Ψ into an mRNA transcript leads to a significant increase in protein expression compared to its unmodified or even pseudouridine-modified counterparts.[5][7] This enhancement is attributed to several factors:
-
Increased Ribosome Density: Studies have shown that m1Ψ-modified mRNA exhibits increased ribosome loading, suggesting more efficient initiation of translation.[8]
-
Altered Translation Dynamics: While the exact mechanism is still under investigation, it is proposed that m1Ψ may induce a more favorable secondary structure for ribosome scanning and engagement.[8]
-
Evasion of Translational Repression: By avoiding the activation of innate immune sensors like Protein Kinase R (PKR), m1Ψ-mRNA bypasses a key pathway that leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) and a subsequent global shutdown of protein synthesis.[4][5]
Evasion of Innate Immune Sensing
The primary advantage of m1Ψ modification lies in its ability to circumvent detection by key innate immune sensors that recognize foreign RNA.
-
Toll-Like Receptors (TLRs): Unmodified ssRNA is a potent ligand for endosomal TLR7 and TLR8. The N1-methylation of pseudouridine sterically hinders the binding of the mRNA to these receptors, thereby preventing the initiation of a pro-inflammatory signaling cascade.[2][9]
-
RIG-I-like Receptors (RLRs): Cytosolic sensors such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5) are activated by viral RNA. m1Ψ modification has been shown to reduce the ability of mRNA to activate RIG-I.[10]
-
Protein Kinase R (PKR): Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a strong activator of PKR. While purification methods can reduce dsRNA contaminants, the incorporation of m1Ψ inherently lessens the activation of PKR by any residual dsRNA or secondary structures within the mRNA.[4][11]
-
2'-5'-Oligoadenylate Synthetase (OAS)/RNase L Pathway: The OAS/RNase L system is another crucial antiviral pathway activated by dsRNA. m1Ψ-modified RNA has been shown to be a poor activator of OAS, thus preventing the subsequent RNase L-mediated degradation of cellular and viral RNA.[12]
Quantitative Data on the Impact of N1-Methylpseudouridine
The following tables summarize quantitative data from various studies, highlighting the significant advantages of m1Ψ modification in mRNA therapeutics.
Table 1: In Vitro and In Vivo Protein Expression from Modified mRNA
| Reporter Gene | Delivery Method | System | Unmodified mRNA Expression (relative units) | Pseudouridine (Ψ) mRNA Expression (relative units) | N1-Methylpseudouridine (m1Ψ) mRNA Expression (relative units) | Reference |
| Firefly Luciferase | Lipofection | HEK293T cells | 1 | ~10 | ~44 | [5] |
| Firefly Luciferase | Intradermal Injection | Mice | 1 | ~4 | ~13 | [5] |
| EGFP | Lipofection | Human Fibroblast-like Synoviocytes | Lower than m1Ψ | Not Tested | Higher than unmodified | [13] |
| Luciferase | LNP | Mice (intradermal) | Lower than m1Ψ | Not Tested | Higher than unmodified | [7] |
Table 2: Cytokine Induction by Modified mRNA in Human Dendritic Cells
| Cytokine | Unmodified mRNA (pg/mL) | N1-Methylpseudouridine (m1Ψ) mRNA (pg/mL) | Reference |
| IFN-α | High | Low/Undetectable | [9] |
| TNF-α | High | Low/Undetectable | [9][13] |
| IL-6 | High | Low/Undetectable | [9][13] |
| IL-12 | High | Low/Undetectable | [9] |
| CXCL10 | High | Low | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, formulation, and evaluation of m1Ψ-modified mRNA.
Synthesis of N1-Methylpseudouridine-Modified mRNA via In Vitro Transcription
Objective: To synthesize m1Ψ-containing mRNA from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP solutions (100 mM)
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)
-
DNase I (RNase-free)
-
mRNA purification kit (e.g., silica-based columns)
-
Nuclease-free water
Procedure:
-
Assemble the in vitro transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10X Transcription Buffer: 5 µL
-
ATP, GTP, CTP (100 mM each): 2 µL each
-
m1ΨTP (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
Ribonuclease Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)
Objective: To encapsulate m1Ψ-mRNA into LNPs for in vivo delivery.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
m1Ψ-mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare the m1Ψ-mRNA solution in the acidic aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.
-
Run the device at a defined flow rate ratio (typically 3:1 aqueous to organic) to allow for the rapid mixing and self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro Transfection of Dendritic Cells and Cytokine Analysis
Objective: To transfect human monocyte-derived dendritic cells (mo-DCs) with m1Ψ-mRNA and quantify the resulting cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for DC differentiation
-
m1Ψ-mRNA-LNP formulation
-
Unmodified mRNA-LNP formulation (as a control)
-
Electroporation system and cuvettes
-
RPMI-1640 medium with 10% FBS
-
Human cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-α)
Procedure:
-
Isolate monocytes from PBMCs and differentiate them into immature mo-DCs using GM-CSF and IL-4 for 5-7 days.
-
Harvest the immature mo-DCs and resuspend them in electroporation buffer.
-
Add the m1Ψ-mRNA-LNP or unmodified mRNA-LNP to the cell suspension.
-
Electroporate the cells using optimized parameters for mo-DCs.
-
Immediately transfer the electroporated cells to fresh culture medium and incubate at 37°C.
-
After 24 hours, collect the cell culture supernatant for cytokine analysis.
-
Perform ELISAs for the desired cytokines according to the manufacturer's instructions.
-
Analyze the results by comparing cytokine concentrations in the supernatants of cells transfected with m1Ψ-mRNA versus unmodified mRNA.
Visualization of Key Pathways and Workflows
Signaling Pathways of Innate Immune Recognition of mRNA
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Experimental Workflow for m1Ψ-mRNA Production and Evaluation
Caption: Workflow for m1Ψ-mRNA synthesis, formulation, and evaluation.
Conclusion and Future Directions
The discovery and development of N1-methylpseudouridine have been a watershed moment for mRNA therapeutics, transforming a promising but challenging technology into a clinical reality. The ability of m1Ψ to enhance protein expression while simultaneously evading innate immune detection has established a new standard for mRNA vaccine design and has opened up exciting possibilities for the treatment of a wide range of diseases.
Future research will likely focus on several key areas:
-
Optimizing m1Ψ placement: Investigating whether strategic, rather than complete, replacement of uridine with m1Ψ can further fine-tune the balance between immunogenicity and translational efficiency for specific applications, such as cancer immunotherapies where a certain level of immune activation is desirable.
-
Exploring novel modifications: While m1Ψ is currently the gold standard, the search for new nucleoside modifications with even more favorable properties is ongoing.
-
Tissue-specific delivery: Combining m1Ψ-modified mRNA with advanced LNP formulations that target specific cell types or organs will be crucial for expanding the therapeutic applications beyond vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of N1-Methylpseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably for its role in the COVID-19 mRNA vaccines.[1][2] Its incorporation into messenger RNA enhances protein expression and reduces immunogenicity compared to unmodified mRNA.[3] This technical guide provides a comprehensive overview of the synthesis pathways of N1-methylpseudouridine, its chemical structure, and detailed experimental protocols. Quantitative data is summarized for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical Structure and Properties
N1-Methylpseudouridine is a modified pyrimidine (B1678525) nucleoside, an isomer of N1-methyluridine.[1] Unlike uridine (B1682114), which has a C1'-N1 glycosidic bond, pseudouridine (B1679824) and its derivatives feature a C1'-C5 bond, linking the ribose sugar to the uracil (B121893) base at the C5 position. The "N1-methyl" designation indicates the presence of a methyl group on the nitrogen at position 1 of the uracil base.
Chemical Structure:
-
IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[1]
-
Molecular Formula: C₁₀H₁₄N₂O₆[1]
-
Molar Mass: 258.23 g/mol [1]
-
CAS Number: 13860-38-3[1]
The unique C-C glycosidic bond in N1-methylpseudouridine contributes to increased rotational freedom of the base, which is thought to enhance base stacking interactions within the RNA strand.[4] The N1-methylation further modulates these properties, contributing to the observed benefits in mRNA translation and stability.[5]
Table 1: Physicochemical Properties of N1-Methylpseudouridine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [1][6] |
| Molar Mass | 258.23 g/mol | [1][6] |
| CAS Number | 13860-38-3 | [1][6] |
| Appearance | Colourless to slightly yellow liquid (in solution) | [] |
Synthesis Pathways
The synthesis of N1-methylpseudouridine can be achieved through direct chemical methylation of pseudouridine or via more complex chemoenzymatic routes, particularly for the production of its triphosphate form (m1ΨTP) used in in vitro transcription.
Direct Chemical Synthesis from Pseudouridine
A facile and direct method for synthesizing N1-methylpseudouridine involves the methylation of pseudouridine.[8][9] This approach is advantageous for its simplicity and is based on established organic chemistry principles.
This protocol is based on the method described by Earl and Townsend (1977).[8][9]
Materials:
-
Pseudouridine (Ψ)
-
Methylating agent (e.g., Dimethyl sulfate)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Quenching solution (e.g., Ammonium hydroxide)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Methanol (B129727), Dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pseudouridine in the anhydrous solvent.
-
Addition of Base: Add the base to the solution to deprotonate the uracil ring, facilitating methylation.
-
Methylation: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., room temperature). The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding the quenching solution to destroy any unreacted methylating agent.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between water and an organic solvent to remove inorganic salts.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate N1-methylpseudouridine.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Quantitative Data for Direct Chemical Synthesis
| Parameter | Value | Reference(s) |
| Starting Material | Pseudouridine | [8][9] |
| Key Reagent | Dimethyl sulfate | [10] |
| Typical Yield | Not explicitly stated in the initial short communication, requires optimization. | [8][9] |
Chemoenzymatic Synthesis of N1-Methylpseudouridine Triphosphate (m1ΨTP)
For the application in mRNA synthesis, N1-methylpseudouridine needs to be in its triphosphate form. Chemoenzymatic routes have been developed for a more efficient and scalable production of m1ΨTP.
This pathway typically involves:
-
Enzymatic conversion of uridine to pseudouridine monophosphate (ΨMP).
-
Chemical protection of the ribose hydroxyl groups (e.g., acetonide protection).
-
Chemical methylation of the protected ΨMP to form protected m1ΨMP.
-
Deprotection of the ribose hydroxyls.
-
Enzymatic phosphorylation of m1ΨMP to m1ΨDP and subsequently to m1ΨTP using specific kinases.
Characterization Data
The structural confirmation of synthesized N1-methylpseudouridine is crucial and is typically achieved through NMR and mass spectrometry.
Table 3: Spectroscopic Data for N1-Methylpseudouridine
| Technique | Observed Data | Reference(s) |
| ¹H NMR | Chemical shifts (ppm): 3.4 (N1-methyl group), 7.8 (H6 of the pyrimidine base). A Nuclear Overhauser Effect (NOE) is observed between the N1-methyl group and the H6 proton. | [11] |
| Mass Spectrometry (LC-MS) | Precursor m/z: 257.0776 [M-H]⁻ | [6] |
Visualization of Synthesis and Workflow
Direct Chemical Synthesis Pathway
Caption: Direct chemical synthesis of N1-Methylpseudouridine from pseudouridine.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The synthesis of N1-methylpseudouridine is a key process in the production of modified mRNA for therapeutic applications. While chemoenzymatic methods are prominent for producing the triphosphate form, the direct chemical methylation of pseudouridine remains a fundamental and accessible method for obtaining the nucleoside. This guide provides the foundational knowledge, including detailed protocols and characterization data, to aid researchers in the synthesis and utilization of this vital molecule in their drug development endeavors. Further research into optimizing reaction conditions and purification methods for large-scale production will be crucial for advancing mRNA-based technologies.
References
- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methylpseudouridine | C10H14N2O6 | CID 99543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A chemical synthesis of the nucleoside 1‐methylpseudouridine | Semantic Scholar [semanticscholar.org]
- 9. deepdyve.com [deepdyve.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Structural Nuances of N1-Methylpseudouridine Versus Uridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of uridine (B1682114) (U) with its isomer, N1-methylpseudouridine (m1Ψ), in messenger RNA (mRNA) has revolutionized the landscape of mRNA-based therapeutics and vaccines. This substitution significantly enhances protein expression and circumvents the innate immune responses often triggered by exogenous unmodified RNA. Understanding the fundamental structural differences between these two nucleosides is paramount for optimizing the design and efficacy of future RNA-based medicines. This technical guide provides a comprehensive analysis of the core structural distinctions between N1-methylpseudouridine and uridine, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Structural Dissimilarities: A Tale of Two Bonds and a Methyl Group
The primary structural differences between uridine and N1-methylpseudouridine lie in the nature of the glycosidic bond and the methylation of the uracil (B121893) base.
-
Glycosidic Bond: Uridine possesses a conventional N-glycosidic bond, where the C1' atom of the ribose sugar is linked to the N1 atom of the uracil base. In stark contrast, N1-methylpseudouridine features a C-glycosidic bond, with the C1' of the ribose connected to the C5 of the uracil base. This fundamental change in connectivity has profound implications for the nucleoside's conformational flexibility and its interactions within an RNA helix.
-
N1-Methylation: As its name implies, N1-methylpseudouridine is characterized by the presence of a methyl group at the N1 position of the uracil base. This methylation prevents the N1 atom from acting as a hydrogen bond donor, a role it can play in pseudouridine, the parent compound of m1Ψ.
These two key modifications collectively influence the sugar pucker conformation, the orientation of the base relative to the sugar, and the overall stability of the RNA duplex.
Quantitative Structural Comparison
The following table summarizes the key structural parameters of uridine and N1-methylpseudouridine within an RNA duplex, derived from high-resolution crystal structures. These subtle yet significant differences in bond lengths, angles, and torsional parameters contribute to the distinct physicochemical properties of m1Ψ-containing RNA.
| Structural Parameter | Uridine (in A-form RNA) | N1-Methylpseudouridine (in A-form RNA) | Significance |
| Glycosidic Bond | C1'-N1 | C1'-C5 | Alters rotational freedom and base positioning. |
| Sugar Pucker | Predominantly C3'-endo | Strongly favors C3'-endo | The C3'-endo conformation is characteristic of A-form RNA helices and is further stabilized by the C-C glycosidic bond, contributing to a more rigid and pre-organized helical structure.[1] |
| Glycosidic Torsion Angle (χ) | anti (~-160°) | anti (~-163°) | Both adopt an anti conformation, but the specific angle is influenced by the different glycosidic linkages. |
| N1 Atom | Hydrogen bond donor/acceptor | No hydrogen bond donation | The methyl group at N1 blocks its ability to act as a hydrogen bond donor, which can influence base pairing and tertiary interactions.[2] |
Note: Exact bond lengths and angles can vary slightly depending on the specific sequence context and the resolution of the crystal structure. The provided values are representative.
Impact on RNA Properties
The structural alterations introduced by N1-methylpseudouridine translate into significant functional advantages for therapeutic mRNA:
-
Increased Thermodynamic Stability: The enhanced base stacking and pre-organized C3'-endo conformation of m1Ψ contribute to a more stable RNA duplex. This increased stability can protect the mRNA from degradation by cellular nucleases, prolonging its half-life and leading to greater protein production.[2]
-
Enhanced Translational Efficiency: The structural modifications in m1Ψ-containing mRNA are thought to facilitate more efficient translation by the ribosome. While the precise mechanism is still under investigation, it is believed that the altered codon-anticodon interactions and the overall stability of the mRNA play a role.[3]
-
Reduced Immunogenicity: The presence of uridine in synthetic mRNA can be recognized by innate immune sensors such as Toll-like receptors 7 and 8 (TLR7/8), leading to an inflammatory response that can inhibit translation and cause adverse effects. The N1-methylpseudouridine modification effectively masks the mRNA from these sensors, thus evading this immune recognition.
Experimental Protocols
The determination of the structural and functional differences between uridine and N1-methylpseudouridine relies on a suite of sophisticated experimental techniques. Below are outlines of key protocols.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution (ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Purification kit (e.g., silica-based columns or magnetic beads)
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice by combining the transcription buffer, NTPs (with UTP completely replaced by m1ΨTP), RNase inhibitor, and the linearized DNA template.
-
Initiation: Add T7 RNA Polymerase to the reaction mixture and mix gently.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized m1Ψ-mRNA using a suitable purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by gel electrophoresis.
NMR Spectroscopy for Structural Analysis of Modified RNA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution structure and dynamics of RNA.
Procedure Outline:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the m1Ψ- or U-containing RNA oligonucleotide in an appropriate NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O). Isotopic labeling (¹³C, ¹⁵N) of the nucleotides is often necessary for larger RNAs to resolve spectral overlap.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer. These experiments provide information about through-bond and through-space connectivities between protons and other nuclei.
-
Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the RNA sequence.
-
Structural Restraint Generation: Extract structural restraints from the NMR data. For instance, Nuclear Overhauser Effect (NOE) intensities provide distance restraints between protons, and scalar coupling constants provide information about torsional angles.
-
Structure Calculation and Refinement: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints. The final set of structures is then refined to produce a high-resolution model of the RNA in solution.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-resolution insights into the three-dimensional structure of molecules in their crystalline state.
Procedure Outline:
-
RNA Synthesis and Purification: Synthesize and purify milligram quantities of the m1Ψ- or U-containing RNA to homogeneity.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination:
-
Phasing: Determine the phases of the diffracted X-rays. This can be a major bottleneck and is often achieved through methods like molecular replacement or heavy-atom derivatization.
-
Model Building: Build an initial atomic model of the RNA into the calculated electron density map.
-
Refinement: Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.
-
-
Structure Validation: Validate the final structure to ensure its geometric and stereochemical quality.
Mandatory Visualizations
Signaling Pathway: Evasion of Innate Immune Recognition by m1Ψ-mRNA
Caption: Innate immune sensing of uridine- vs. N1-methylpseudouridine-containing mRNA.
Experimental Workflow: Comparative Analysis of U- and m1Ψ-mRNA
Caption: Workflow for comparing the properties of U-mRNA and m1Ψ-mRNA.
References
N1-Methylpseudouridine: A Technical Guide to Enhancing Protein Expression from mRNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern mRNA-based therapeutics and vaccines, dramatically enhancing protein expression while mitigating the innate immune response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of m1Ψ, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. The strategic substitution of uridine (B1682114) with m1Ψ offers a multifaceted approach to optimizing mRNA performance, primarily by evading cellular innate immune sensors and by directly augmenting the translational machinery. This document serves as a comprehensive resource for researchers and developers seeking to leverage m1Ψ technology for therapeutic applications.
Core Mechanisms of m1Ψ-Mediated Enhancement of Protein Expression
The superior performance of m1Ψ-modified mRNA stems from a combination of factors that collectively lead to higher protein yields. These mechanisms can be broadly categorized into two main areas: evasion of the innate immune system and enhancement of translational efficiency.
Evasion of the Innate Immune System
In vitro-transcribed mRNA can be recognized as foreign by the host cell's innate immune system, leading to a cascade of events that suppress translation and promote mRNA degradation. The incorporation of m1Ψ effectively shields the mRNA from this surveillance.
-
Reduced Recognition by Pattern Recognition Receptors (PRRs): Unmodified single-stranded RNA (ssRNA) is a potent activator of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, and cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[1][2][3] The presence of m1Ψ sterically hinders the binding of these receptors to the mRNA, thereby preventing the initiation of a pro-inflammatory response.[4]
-
Prevention of Protein Kinase R (PKR) Activation: Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a powerful activator of Protein Kinase R (PKR).[5][6] Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a critical step in the global shutdown of protein synthesis.[5][6] By reducing the immunogenicity of the mRNA and potentially altering its secondary structure to minimize dsRNA formation, m1Ψ prevents PKR activation and the subsequent phosphorylation of eIF2α, thus ensuring that translation initiation can proceed efficiently.[5][7]
-
Suppression of the Interferon (IFN) Response: The activation of PRRs triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).[2][8] These cytokines induce the expression of numerous interferon-stimulated genes (ISGs), which have antiviral effector functions, including the degradation of mRNA and the inhibition of translation.[2] By dampening the initial recognition by PRRs, m1Ψ-modified mRNA effectively circumvents this antiviral state, leading to a more permissive environment for protein expression.[2]
Enhancement of Translational Efficiency and mRNA Stability
Beyond its role in immune evasion, m1Ψ directly influences the process of translation and the longevity of the mRNA molecule.
-
Increased Ribosome Loading: Studies using polysome profiling have shown that m1Ψ-modified mRNAs are associated with a higher number of ribosomes compared to their unmodified counterparts.[5] This increased ribosome density suggests that m1Ψ may enhance the rate of translation initiation, allowing for more ribosomes to bind to the mRNA in a given period.[5]
-
Modulation of Elongation Dynamics: The effect of m1Ψ on the elongation phase of translation is more complex. Some studies suggest that m1Ψ can slow down the rate of peptide-bond formation and ribosome movement.[1][7] This apparent paradox of slower elongation leading to higher protein output may be explained by the increased ribosome occupancy on the mRNA, where a higher number of ribosomes translating simultaneously, even at a slightly slower pace, results in a greater overall protein yield.[5][9] However, it is important to note that other studies have reported that m1Ψ can also lead to ribosome stalling and +1 frameshifting at certain sequences, indicating that the effects are context-dependent.
-
Increased mRNA Stability: The incorporation of m1Ψ has been shown to increase the stability of the mRNA molecule, protecting it from degradation by cellular ribonucleases.[2][10] This prolonged half-life provides a larger window of opportunity for the translational machinery to produce protein from a single mRNA molecule.[2]
Quantitative Data on Protein Expression
The theoretical benefits of m1Ψ modification are borne out by significant quantitative increases in protein expression across a range of experimental systems. The following tables summarize key findings from the literature.
| Modification Type | Cell Line | Fold Increase in Protein Expression | Reference |
| m1Ψ | HEK293T | 7.4-fold (vs. unmodified) | [5] |
| m1Ψ | Multiple (A549, BJ, C2C12, HeLa) | Variable, but consistently higher than unmodified and Ψ | [11] |
| m1Ψ | HEK293-TLR3 | ~6-fold (vs. Ψ-modified) | [4] |
| m1Ψ | In vivo (mouse, LNP delivery) | 6-fold (overall), 54-fold (spleen) (vs. unmodified) | [12] |
| m1Ψ | In vivo (mouse, LNP delivery) | 11-fold (overall), 37-fold (spleen) (vs. unmodified) | [12] |
| m1Ψ (single modification) | Cell lines/mice | up to ~13-fold (vs. Ψ-modified) | [9][13] |
| m5C/m1Ψ (double modification) | Cell lines/mice | up to ~44-fold (vs. m5C/Ψ-modified) | [9][13] |
Table 1: Fold increase in protein expression for m1Ψ-modified mRNA compared to controls.
| m1Ψ Modification Ratio | Cell Line | Effect on Protein Expression | Reference |
| Low (5-20%) | HEK293T | Increased expression vs. unmodified | [2] |
| High (50-100%) | HEK293T | Decreased expression vs. low ratios | [2] |
| 5% | A549 | Highest expression | [2] |
| 10% | RAW264.7 | Highest expression | [2] |
Table 2: Effect of the ratio of m1Ψ modification on protein expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to synthesize, deliver, and assess the performance of m1Ψ-modified mRNA.
Synthesis of m1Ψ-Modified mRNA via In Vitro Transcription
The enzymatic incorporation of m1Ψ into mRNA is achieved through in vitro transcription (IVT) using a bacteriophage RNA polymerase, typically T7.
-
Template Preparation: A linear DNA template is required, containing a T7 promoter upstream of the coding sequence for the protein of interest, followed by a poly(A) tail sequence. The template is typically generated by PCR or by linearization of a plasmid.
-
IVT Reaction: The reaction mixture contains the DNA template, T7 RNA polymerase, an RNase inhibitor, and a mixture of the four nucleotide triphosphates (NTPs): ATP, CTP, GTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in place of UTP. A cap analog (e.g., Anti-Reverse Cap Analog - ARCA) is also included to ensure the synthesis of a 5' cap structure, which is crucial for translation initiation in eukaryotes.
-
Reaction Conditions: The transcription is typically carried out at 37°C for 2-4 hours.
-
Purification: Following transcription, the DNA template is removed by DNase treatment. The synthesized mRNA is then purified, for example, using lithium chloride precipitation or silica-based columns, to remove enzymes, unincorporated NTPs, and other reaction components. The integrity and concentration of the purified mRNA are assessed by gel electrophoresis and spectrophotometry.
Transfection of Cultured Cells with mRNA
The delivery of mRNA into cells is a critical step for assessing protein expression. Lipofection is a commonly used method.
-
Cell Preparation: Adherent cells (e.g., HEK293T, HeLa, A549) are seeded in multi-well plates to reach 60-80% confluency on the day of transfection.[14]
-
Complex Formation: The mRNA is diluted in a serum-free medium and mixed with a cationic lipid-based transfection reagent. The mixture is incubated at room temperature for 15-30 minutes to allow the formation of mRNA-lipid complexes.
-
Transfection: The mRNA-lipid complexes are added to the cells in complete growth medium.
-
Incubation: The cells are incubated for a desired period (e.g., 24-48 hours) to allow for mRNA uptake and protein expression.
Quantification of Protein Expression using Luciferase Reporter Assay
The firefly luciferase gene is a common reporter used to quantify protein expression due to the high sensitivity and wide dynamic range of the enzymatic assay.
-
Cell Lysis: After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer that maintains luciferase activity.
-
Luminometry: An aliquot of the cell lysate is transferred to a luminometer plate. A substrate solution containing D-luciferin is injected into each well, and the resulting bioluminescent signal is measured by a luminometer.
-
Data Analysis: The light output, typically measured in relative light units (RLU), is proportional to the amount of active luciferase protein in the lysate. The results are often normalized to the total protein concentration in the lysate to account for variations in cell number.
Assessment of mRNA Stability
-
Transcriptional Shut-off: A traditional method involves treating cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) and then measuring the amount of the target mRNA remaining at various time points by quantitative reverse transcription PCR (qRT-PCR).
-
Metabolic Labeling: More advanced methods involve metabolic labeling of newly synthesized RNA with nucleotide analogs like 4-thiouridine (B1664626) (4sU).[15] The labeled RNA can be specifically modified and its decay can be monitored over time by sequencing (e.g., SLAMseq) or qPCR (e.g., Roadblock-qPCR), providing a more accurate measure of mRNA half-life without the global toxicity of transcription inhibitors.[15][16]
Polysome Profiling
This technique provides a snapshot of the translational status of mRNAs within a cell.
-
Cell Lysis and Ribosome Stabilization: Cells are treated with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[17] The cells are then gently lysed to preserve the integrity of the polysomes.
-
Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose density gradient (e.g., 15-60%) and subjected to ultracentrifugation.[17] This separates the cellular components based on their size and density, with individual ribosomal subunits, monosomes (single ribosomes on an mRNA), and polysomes (multiple ribosomes on an mRNA) migrating to different positions in the gradient.
-
Fractionation and RNA Extraction: The gradient is fractionated, and the absorbance at 254 nm is monitored to generate a polysome profile. RNA is then extracted from the fractions.
-
Analysis: The distribution of a specific mRNA across the gradient, as determined by qRT-PCR or RNA-sequencing, indicates its translational status. An enrichment in the heavy polysome fractions signifies efficient translation.
Conclusion
The incorporation of N1-methylpseudouridine into synthetic mRNA represents a significant advancement in the field of RNA therapeutics. Its ability to concurrently suppress innate immune responses and enhance translational efficiency and stability has been instrumental in the success of mRNA vaccines and holds immense promise for a wide array of therapeutic applications, including protein replacement therapies and gene editing. A thorough understanding of the underlying mechanisms and the availability of robust experimental protocols are essential for the continued development and optimization of this powerful technology. This guide provides a foundational resource for researchers and developers to harness the full potential of m1Ψ-modified mRNA.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 14. Transient transfection and luciferase assay [protocols.io]
- 15. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription with N1-Methylpseudouridine-d3 Triphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro synthesis of messenger RNA (mRNA) incorporating N1-Methylpseudouridine-d3 triphosphate (N1-mψ-d3-UTP). The inclusion of N1-methylpseudouridine (N1-mψ) in place of uridine (B1682114) has been shown to enhance protein expression and reduce the immunogenicity of mRNA, making it a critical component in the development of mRNA-based vaccines and therapeutics.[1][2][3] The further addition of a deuterium (B1214612) (d3) modification to N1-methylpseudouridine offers the potential for increased mRNA stability, addressing a key challenge in the storage and distribution of mRNA products.[4]
Introduction
In vitro transcription (IVT) is a template-directed enzymatic synthesis of RNA in a cell-free system. The use of modified nucleotides, such as N1-mψ, has become a cornerstone of therapeutic mRNA production. N1-mψ modification of mRNA leads to several advantages:
-
Increased Protein Expression: N1-mψ-containing mRNA enhances translation efficiency.[2][3]
-
Reduced Immunogenicity: The modification helps the mRNA to evade the innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response.[3][5][6]
-
Enhanced Stability: The incorporation of pseudouridine (B1679824) and its derivatives can increase the stability of the RNA structure.[1][5]
The deuteration of N1-methylpseudouridine (N1-mψ-d3) is a novel strategy aimed at further improving the thermal and enzymatic stability of mRNA molecules.[4] This protocol outlines the steps for synthesizing high-quality, N1-mψ-d3-modified mRNA for research and therapeutic development.
Experimental Protocols
This protocol is designed for the synthesis of N1-mψ-d3-modified mRNA using a linearized DNA template containing a T7 RNA polymerase promoter.
Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| Linearized DNA Template | User-provided | Must contain a T7 promoter upstream of the sequence to be transcribed. The template should be purified and free of nucleases. |
| This compound Triphosphate (N1-mψ-d3-UTP) | Specialized vendors | This is the key modified nucleotide that will fully replace UTP in the reaction. |
| ATP, CTP, GTP | Standard molecular biology suppliers | High-purity, nuclease-free solutions (typically 100 mM). |
| T7 RNA Polymerase | Standard molecular biology suppliers | A high-concentration, highly active enzyme is recommended for optimal yields. |
| Cap Analog (e.g., CleanCap® Reagent AG, ARCA) | Specialized vendors | For co-transcriptional capping of the mRNA. The choice of cap analog can significantly impact translation efficiency. |
| RNase Inhibitor | Standard molecular biology suppliers | To protect the synthesized mRNA from degradation by contaminating RNases. |
| DNase I | Standard molecular biology suppliers | RNase-free, for removal of the DNA template after transcription. |
| Transcription Buffer (5X or 10X) | Provided with T7 RNA Polymerase or prepared in-house | Typically contains Tris-HCl, MgCl2, DTT, and spermidine. |
| Nuclease-free Water | Standard molecular biology suppliers | For all reaction setups and dilutions. |
| mRNA Purification Kit | Standard molecular biology suppliers | Silica-based columns or other methods for purifying the final mRNA product. |
In Vitro Transcription Reaction Setup
The following table outlines the recommended component concentrations for a standard 20 µL IVT reaction. Reactions can be scaled up as needed.
| Component | Final Concentration | Volume for 20 µL Reaction |
| Nuclease-free Water | - | To 20 µL |
| 5X Transcription Buffer | 1X | 4 µL |
| ATP, CTP, GTP (100 mM each) | 2 mM each | 0.4 µL of each |
| N1-mψ-d3-UTP (100 mM) | 2 mM | 0.4 µL |
| Cap Analog (e.g., 40 mM CleanCap® AG) | 4 mM | 2 µL |
| Linearized DNA Template | 50 ng/µL | 1 µg (volume will vary) |
| RNase Inhibitor (40 U/µL) | 1 U/µL | 0.5 µL |
| T7 RNA Polymerase | 2.5 U/µL | 1 µL |
Protocol:
-
Thaw all components on ice.
-
Gently vortex and centrifuge each component before use.
-
In a nuclease-free microcentrifuge tube on ice, combine the nuclease-free water, transcription buffer, NTPs, N1-mψ-d3-UTP, and cap analog.
-
Add the linearized DNA template to the reaction mixture.
-
Add the RNase inhibitor.
-
Finally, add the T7 RNA Polymerase.
-
Mix the reaction gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours.[7]
DNA Template Removal and mRNA Purification
-
After the incubation, add 1 µL of DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.[7][8]
-
Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
Quality Control
| Parameter | Method | Expected Result |
| Concentration & Purity | UV-Vis Spectrophotometry (e.g., NanoDrop) | A260/A280 ratio of ~2.0. |
| Integrity | Denaturing Agarose Gel Electrophoresis or Bioanalyzer | A sharp, single band corresponding to the expected size of the mRNA transcript. |
| Capping Efficiency | Dependent on analytical methods available. | High capping efficiency is crucial for translation. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro transcription process for generating N1-mψ-d3-modified mRNA.
Caption: Workflow for the synthesis of N1-mψ-d3-modified mRNA.
Application Notes
The N1-mψ-d3-modified mRNA produced using this protocol is suitable for a wide range of applications in research and therapeutic development, including:
-
mRNA vaccine development: The reduced immunogenicity and enhanced stability are highly desirable for vaccine candidates.[1][3]
-
Protein replacement therapies: Efficiently produce a therapeutic protein in vivo.
-
Gene editing: Deliver mRNA encoding for CRISPR-Cas9 components.
-
Cellular reprogramming: Introduce transcription factors to alter cell fate.
The enhanced stability offered by the deuterated N1-methylpseudouridine may be particularly beneficial for improving the shelf-life of mRNA-based products and potentially easing cold-chain storage requirements.[4] Researchers should empirically determine the optimal formulation and delivery method for their specific application. The performance of N1-mψ-modified mRNA has been shown to be superior to that containing pseudouridine alone in terms of protein expression and reduced immunogenicity.[3]
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. deutramed.com [deutramed.com]
- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N1-Methylpseudouridine into Synthetic mRNA for Vaccines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of N1-Methylpseudouridine (m1Ψ) in mRNA Vaccine Technology
The development of mRNA vaccines represents a paradigm shift in vaccinology, enabling rapid design and deployment against infectious diseases. A key challenge in the therapeutic application of synthetic in vitro transcribed (IVT) mRNA is its inherent immunogenicity, which can trigger innate immune responses, leading to inflammation and reduced protein expression.[1][2] The incorporation of modified nucleosides is a critical strategy to overcome this hurdle.
N1-methylpseudouridine (m1Ψ), a modified analog of uridine (B1682114), has emerged as the gold standard for producing synthetic mRNA for vaccines, including the highly successful COVID-19 vaccines from Pfizer-BioNTech and Moderna.[3][4][5] The complete substitution of uridine with m1Ψ during in vitro transcription yields a non-immunogenic mRNA that exhibits superior translational capacity and biological stability.[2][4][6] This modification allows the mRNA to evade recognition by innate immune sensors, thereby reducing inflammatory responses and significantly enhancing the amount and duration of antigen production from the vaccine construct.[6][7][8]
These application notes provide an overview of the benefits of m1Ψ incorporation, quantitative data summarizing its effects, and detailed protocols for the synthesis and quality control of m1Ψ-modified mRNA.
Key Benefits of m1Ψ Incorporation
Enhanced Translational Capacity
The primary goal of an mRNA vaccine is the efficient expression of the encoded antigen. The incorporation of m1Ψ dramatically increases the translational efficiency of the synthetic mRNA.[6] Studies have shown that m1Ψ-modified mRNA leads to substantially higher protein expression compared to unmodified mRNA or mRNA containing other modifications like pseudouridine (B1679824) (Ψ).[2][5] This enhancement is attributed to several mechanisms, including the mitigation of the integrated stress response mediated by PKR and an increase in ribosome loading and density on the mRNA transcript.[2][7] This increased ribosome activity translates to more efficient and sustained production of the target antigen.[7]
Reduced Innate Immunogenicity
Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by various pattern recognition receptors (PRRs) of the innate immune system.[2][9] Key sensors include endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic RIG-I-like receptors (RLRs), such as RIG-I and MDA5.[1][10][11] Activation of these receptors triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which can suppress translation and lead to mRNA degradation.[2][8]
The m1Ψ modification sterically hinders the binding of mRNA to these immune sensors.[3] By replacing uridine, m1Ψ effectively allows the synthetic mRNA to evade detection, thereby dampening the innate immune response.[2][4] This immune evasion is crucial for preventing dose-limiting adverse reactions and ensuring the stability and translational longevity of the mRNA vaccine in vivo.[1]
Improved mRNA Stability
The presence of modified nucleosides like m1Ψ contributes to the overall stability of the mRNA molecule.[12] While unmodified mRNAs are more susceptible to degradation by cellular ribonucleases, m1Ψ-containing mRNAs exhibit increased resistance to cleavage.[7][12] This improved stability enhances the functional half-life of the mRNA, allowing for a longer duration of antigen expression from a single dose.[13]
Quantitative Data Summary
The following tables summarize the quantitative advantages of incorporating m1Ψ into synthetic mRNA based on published data.
Table 1: Comparison of Vaccine Efficacy (COVID-19)
| Vaccine Platform | mRNA Modification | Reported Efficacy | Reference |
|---|---|---|---|
| Pfizer-BioNTech (BNT162b2) | Full Uridine to m1Ψ substitution | ~95% | [4][14] |
| Moderna (mRNA-1273) | Full Uridine to m1Ψ substitution | ~94% | [4][15] |
| Curevac (CVnCoV) | Unmodified Uridine | ~48% |[4][15] |
Table 2: Relative Protein Expression and Immunogenicity
| mRNA Modification | Relative Protein Expression (Fold Increase vs. Unmodified) | Key Cytokine Induction (e.g., IFN-β) | Reference |
|---|---|---|---|
| Unmodified Uridine | 1x (Baseline) | High | [2][6][8] |
| Pseudouridine (Ψ) | 10-100x | Reduced | [2] |
| N1-Methylpseudouridine (m1Ψ) | >1000x (significantly higher than Ψ) | Markedly Reduced / Low |[2][6][8] |
Signaling Pathways and Experimental Workflows
Innate Immune Evasion by m1Ψ-mRNA
Unmodified mRNA is sensed by TLRs in the endosome and RIG-I in the cytoplasm, leading to an inflammatory response. m1Ψ-modified mRNA largely evades this detection, resulting in robust protein translation.
References
- 1. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 6. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate sensing of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. binasss.sa.cr [binasss.sa.cr]
- 11. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 12. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
Application Notes and Protocols: N1-Methylpseudouridine-d3 in CRISPR/Cas9 Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented precision and efficiency. A critical component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to the target DNA sequence. The efficacy and safety of CRISPR/Cas9-based therapeutics are contingent on the stability, specificity, and immunogenicity of the sgRNA. Chemical modifications to the sgRNA have emerged as a powerful strategy to enhance its therapeutic potential. Among these, the incorporation of N1-methylpseudouridine (m1Ψ), a naturally occurring modified nucleoside, has shown significant promise. Drawing parallels from its successful application in mRNA vaccines, m1Ψ modification of sgRNAs aims to improve their stability and reduce innate immune activation, thereby enhancing the overall performance of the CRISPR/Cas9 system.[1][2]
This document provides detailed application notes and protocols for the synthesis and utilization of N1-methylpseudouridine-d3 (a deuterated version of m1Ψ for tracing and metabolic studies, though functionally equivalent to m1Ψ in biological systems) modified sgRNAs in CRISPR/Cas9-mediated genome editing.
Key Advantages of N1-Methylpseudouridine (m1Ψ) Modification in sgRNA
Incorporating m1Ψ into sgRNAs in place of uridine (B1682114) offers several key advantages that can significantly improve the outcomes of CRISPR/Cas9 experiments, particularly in therapeutic applications:
-
Reduced Immunogenicity: Synthetic sgRNAs produced by in vitro transcription (IVT) can trigger an innate immune response through the activation of pattern recognition receptors like RIG-I, which recognizes the 5'-triphosphate group on the RNA.[3][4] Modification with m1Ψ has been shown to dampen this immune response, reducing the production of pro-inflammatory cytokines and minimizing cellular toxicity.[3][5] This is crucial for in vivo applications where immune activation can lead to adverse effects and reduce the therapeutic window.
-
Enhanced Stability: m1Ψ modification can increase the stability of RNA molecules by promoting a more rigid C3'-endo ribose conformation, which enhances base stacking interactions.[2] This increased structural stability can translate to a longer intracellular half-life of the sgRNA, providing a sustained pool of functional guide molecules for the Cas9 nuclease and potentially leading to higher editing efficiencies.
-
Improved Specificity and Reduced Off-Target Effects: Studies have demonstrated that the presence of m1Ψ in guide RNAs can help preserve on-target genome editing while significantly reducing off-target effects of the CRISPR/Cas9 system in vitro.[2][6] This is a critical consideration for therapeutic applications where unintended genomic alterations are a major safety concern.
Quantitative Data Summary
The following tables summarize the quantitative effects of N1-methylpseudouridine (m1Ψ) modification on sgRNA performance based on published studies.
Table 1: In Vitro Cleavage Efficiency of m1Ψ-modified sgRNA
| Modification Level (% U replaced with m1Ψ) | Target Plasmid | Cleavage Efficiency (%) | Reference |
| 0% (Unmodified) | pANXA6 | ~55% | [6] |
| 10% | pANXA6 | ~50% | [6] |
| 25% | pANXA6 | ~50% | [6] |
| 50% | pANXA6 | ~50% | [6] |
| 100% | pANXA6 | ~50% | [6] |
Table 2: Kinetic Parameters of DNA Cleavage with Fully m1Ψ-modified sgRNA
| sgRNA Modification | Observed Rate Constant (k_obs) (min⁻¹) | Maximal Extent of Duplex Cleavage (A_max) (%) | Reference |
| Unmodified | ~0.08 | ~45% | [2] |
| Fully m1Ψ-modified | ~0.06 | ~35% | [2] |
Table 3: On-Target vs. Off-Target Cleavage Specificity of Fully m1Ψ-modified sgRNA (In Vitro)
| Substrate | Unmodified sgRNA Cleavage (%) | Fully m1Ψ-modified sgRNA Cleavage (%) | Specificity Score (On-target/Off-target) for m1Ψ-sgRNA | Reference |
| On-target | ~45 | ~35 | - | [6] |
| Off-target (single mismatch) | 5 - 40 | < 5 | Significantly higher | [6] |
| Off-target (double mismatch) | < 10 | < 2 | Significantly higher | [6] |
Table 4: In-Cell Genome Editing Efficiency of m1Ψ-modified sgRNA
| sgRNA Modification | Target Gene | Cell Line | Genome Editing Efficiency (%) | Reference |
| Unmodified | ANXA6 | Human cells | ~30% | [2] |
| Fully m1Ψ-modified | ANXA6 | Human cells | ~15% | [2] |
Note: While in vitro cleavage efficiency is largely maintained, a decrease in in-cell editing efficiency was observed in this particular study. This may be context-dependent and require further optimization of delivery or sgRNA design.
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound Modified sgRNA
This protocol describes the synthesis of sgRNA with complete substitution of UTP with this compound-5'-triphosphate using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.
Diagram: sgRNA In Vitro Transcription Workflow
Caption: Workflow for the synthesis of m1Ψ-d3 modified sgRNA.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA sequence
-
This compound-5'-Triphosphate (N1-mΨ-d3-TP)
-
ATP, GTP, CTP solutions (e.g., 100 mM)
-
T7 RNA Polymerase
-
T7 Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., HPLC, column-based, or magnetic beads)
Procedure:
-
Template Preparation:
-
Prepare a high-quality linear DNA template for the sgRNA. This can be a PCR product or a linearized plasmid. The template must contain a T7 promoter sequence directly upstream of the sgRNA coding sequence.[7]
-
The first one or two nucleotides of the transcript should be guanines for efficient T7 transcription initiation.[7]
-
Purify the DNA template using a suitable column or ethanol (B145695) precipitation.
-
-
In Vitro Transcription Reaction Setup:
-
Thaw all reagents on ice and keep them on ice during setup.
-
Assemble the reaction at room temperature in a nuclease-free tube in the following order:
-
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x T7 Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| N1-mΨ-d3-TP (100 mM) | 2 µL | 10 mM |
| Linear DNA Template | X µL (e.g., 0.5-1 µg) | 25-50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours, or overnight for maximum yield.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification of m1Ψ-d3-sgRNA:
-
Purify the transcribed sgRNA using a method suitable for RNA, such as HPLC for high purity, or a column-based purification kit.[8][9] HPLC is recommended for therapeutic applications to remove dsRNA byproducts and other impurities.[8][9][10]
-
For HPLC purification, an ion-pairing reversed-phase method is commonly used.[8][9]
-
-
Quantification and Quality Control:
-
Measure the concentration of the purified sgRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and purity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel (e.g., 10-15% TBE-Urea gel). A single, sharp band of the expected size should be visible.
-
Protocol 2: Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complexes
Diagram: RNP Formation Workflow
Caption: Formation of the Cas9-sgRNA RNP complex.
Materials:
-
Purified, nuclease-free Cas9 protein
-
Purified m1Ψ-d3-sgRNA
-
Nuclease-free binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 10% glycerol, pH 7.5)
-
Nuclease-free water
Procedure:
-
Dilute the Cas9 protein and the m1Ψ-d3-sgRNA to the desired working concentrations in the binding buffer. A molar ratio of Cas9 to sgRNA between 1:1.2 and 1:2.5 is commonly used.
-
In a nuclease-free tube, add the required volume of Cas9 protein.
-
Add the corresponding volume of m1Ψ-d3-sgRNA to the Cas9 protein.
-
Mix gently by pipetting.
-
Incubate the mixture at room temperature (25°C) or 37°C for 10-20 minutes to allow for the formation of the RNP complex.
-
The RNP complex is now ready for delivery into cells.
Protocol 3: Delivery of RNP Complexes into Mammalian Cells via Electroporation
Diagram: RNP Electroporation Workflow
Caption: Workflow for delivering RNP complexes via electroporation.
Materials:
-
Mammalian cells of interest
-
Cas9-m1Ψ-d3-sgRNA RNP complexes (from Protocol 2)
-
Electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™)
-
Electroporation buffer appropriate for the cell type
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture the target cells to the desired confluency and ensure they are in a healthy, log-phase growth state.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the recommended density (cell type-dependent).
-
-
Electroporation:
-
Add the pre-formed Cas9-m1Ψ-d3-sgRNA RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette or tip.
-
Apply the electrical pulse using the optimized settings for your specific cell type and electroporation system.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture dish containing fresh, complete medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Analysis of Genome Editing:
-
After 48-72 hours, harvest the cells.
-
Isolate genomic DNA.
-
Analyze the on-target editing efficiency using methods such as Sanger sequencing with TIDE/ICE analysis, or next-generation sequencing (NGS) for more quantitative results.
-
Assess off-target effects by sequencing predicted off-target sites.
-
Protocol 4: Assessment of Immunogenicity of m1Ψ-d3 Modified sgRNA
This protocol outlines a method to assess the innate immune response triggered by sgRNAs in cultured cells by measuring the expression of key interferon-stimulated genes (ISGs).
Diagram: Immunogenicity Assessment Workflow
Caption: Workflow for assessing the immunogenicity of sgRNA.
Materials:
-
Immune-responsive cells (e.g., HEK293, PBMCs)
-
Unmodified sgRNA and m1Ψ-d3-sgRNA
-
Transfection reagent suitable for RNA (e.g., Lipofectamine™ RNAiMAX™)
-
Cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for housekeeping genes (e.g., GAPDH, ACTB) and interferon-stimulated genes (e.g., IFIT1, OAS1, RIG-I)
Procedure:
-
Cell Seeding and Transfection:
-
Seed the cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.
-
Transfect the cells with equimolar amounts of unmodified sgRNA or m1Ψ-d3-sgRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (reagent only) and a positive control (e.g., poly(I:C)).
-
-
Incubation:
-
Incubate the transfected cells for 24 to 48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) using primers for the target ISGs and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the mock-transfected control.
-
-
Data Interpretation:
-
Compare the fold induction of ISGs between cells transfected with unmodified sgRNA and m1Ψ-d3-sgRNA. A lower induction by the m1Ψ-d3-sgRNA indicates reduced immunogenicity.
-
Conclusion
The incorporation of this compound into sgRNAs represents a significant advancement in CRISPR/Cas9 technology, particularly for therapeutic development. The reduced immunogenicity, enhanced stability, and improved specificity offered by this modification can lead to safer and more effective genome editing outcomes. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate m1Ψ-modified sgRNAs in their specific applications. Further research to quantify the stability of m1Ψ-modified gRNAs in various biological matrices will continue to refine our understanding and expand the utility of this promising modification.
References
- 1. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 2. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single guide RNA Synthesis_Protocol [bjbalb.com]
- 8. genscript.com [genscript.com]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N1-Methylpseudouridine-d3 in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methylpseudouridine (m1Ψ) is a modified nucleoside that has garnered significant attention in the field of RNA therapeutics, most notably for its role in enhancing the stability and translational efficacy of mRNA vaccines while reducing their immunogenicity.[1][2] The use of a stable isotope-labeled version, N1-Methylpseudouridine-d3 (m1Ψ-d3), offers a powerful tool for researchers to trace the metabolic fate of this important nucleoside and the RNA molecules into which it is incorporated. By introducing a known mass shift, m1Ψ-d3 allows for the precise quantification of RNA synthesis, degradation, and overall turnover rates using mass spectrometry. These application notes provide detailed protocols and methodologies for utilizing m1Ψ-d3 as a tracer in metabolic labeling studies.
Principle of Metabolic Labeling with this compound
Metabolic labeling with m1Ψ-d3 involves introducing the deuterated nucleoside to cells in culture. The cells take up the m1Ψ-d3, and through the cellular salvage pathway, it is converted into its triphosphate form, this compound triphosphate (m1Ψ-d3TP). This triphosphate analog is then utilized by RNA polymerases as a substrate for the synthesis of new RNA molecules, effectively "labeling" them with the stable isotope.
The incorporation of m1Ψ-d3 results in a mass increase of 3 Daltons for each labeled residue within an RNA molecule. This mass difference can be readily detected and quantified by liquid chromatography-mass spectrometry (LC-MS), allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) RNA populations.
Applications in Research and Drug Development
-
Quantification of RNA Synthesis and Degradation Rates: Pulse-chase and pulse-labeling experiments with m1Ψ-d3 enable the determination of the kinetic parameters of specific RNA transcripts, providing insights into gene expression regulation.
-
Mechanism of Action Studies: Elucidate how therapeutic interventions, such as small molecules or other drugs, affect the metabolic stability of target RNAs.
-
Development of RNA Therapeutics: Assess the intracellular stability and longevity of synthetic mRNA therapeutics containing m1Ψ.
-
Understanding m1Ψ Metabolism: Trace the uptake, phosphorylation, and incorporation of m1Ψ into cellular RNA, shedding light on the enzymes and pathways involved.
Experimental Protocols
Protocol 1: Pulse-Labeling of Cellular RNA with this compound for Quantification of RNA Synthesis
This protocol describes a method to determine the rate of newly synthesized RNA by introducing a "pulse" of m1Ψ-d3 and measuring its incorporation over time.
Materials:
-
This compound (m1Ψ-d3)
-
Cell culture medium appropriate for the cell line of interest
-
Cell line of interest (e.g., HEK293T, HeLa)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of m1Ψ-d3. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Metabolic Labeling (Pulse):
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the m1Ψ-d3 containing labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) under standard cell culture conditions.
-
-
Cell Harvest and RNA Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity.
-
-
RNA Digestion to Nucleosides:
-
To a sterile microcentrifuge tube, add 1-5 µg of total RNA.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation for LC-MS Analysis:
-
Precipitate the digested nucleosides by adding three volumes of ice-cold ethanol (B145695) and incubating at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the nucleosides.
-
Carefully remove the supernatant and air-dry the pellet.
-
Resuspend the nucleoside pellet in an appropriate volume of LC-MS grade water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable reverse-phase column and gradient.
-
Monitor the transition for unlabeled m1Ψ and m1Ψ-d3 using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). The specific mass transitions will depend on the instrument and ionization method.
-
Quantify the peak areas for both light (unlabeled) and heavy (labeled) forms of m1Ψ.
-
Protocol 2: Pulse-Chase Experiment to Determine RNA Half-Life
This protocol is designed to measure the degradation rate (half-life) of RNA by first labeling the RNA with a pulse of m1Ψ-d3 and then "chasing" with an excess of unlabeled m1Ψ or uridine (B1682114).
Procedure:
-
Pulse Labeling: Follow steps 1-3 of Protocol 1 for a duration sufficient to achieve significant labeling of the RNA of interest (e.g., 24 hours).
-
Chase:
-
Aspirate the m1Ψ-d3 containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual labeled nucleoside.
-
Add fresh medium containing a high concentration of unlabeled m1Ψ or uridine (e.g., 1-10 mM) to outcompete the labeled precursor.
-
-
Time Course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction, Digestion, and LC-MS/MS Analysis: Follow steps 4-7 of Protocol 1 for each time point.
-
Data Analysis: Calculate the ratio of labeled (heavy) to unlabeled (light) m1Ψ at each time point. The decay in the amount of labeled m1Ψ over time can be used to calculate the RNA half-life.
Data Presentation
Table 1: Representative Incorporation of this compound into Cellular RNA over Time
| Time (hours) | % Labeled m1Ψ |
| 0 | 0 |
| 2 | 15.2 ± 2.1 |
| 4 | 28.9 ± 3.5 |
| 8 | 51.3 ± 4.8 |
| 12 | 68.7 ± 5.2 |
| 24 | 85.1 ± 6.3 |
Data are presented as mean ± standard deviation and are illustrative, based on typical incorporation rates observed for other labeled nucleosides.
Table 2: RNA Half-Life Determination for Selected Transcripts using this compound Pulse-Chase
| Gene | Half-Life (hours) |
| GAPDH | 10.5 ± 1.2 |
| c-Myc | 0.8 ± 0.2 |
| β-Actin | 15.3 ± 1.8 |
Data are presented as mean ± standard deviation and are illustrative examples.
Visualizations
Caption: Experimental workflows for pulse-labeling and pulse-chase studies.
Caption: Proposed metabolic pathway for this compound incorporation.
Caption: Impact of m1Ψ modification on innate immune signaling and translation.
References
Application Notes and Protocols for N1-Methylpseudouridine-d3 in mRNA-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with applications ranging from vaccines to protein replacement therapies. A key innovation in this field is the use of modified nucleosides to enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity. N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for these purposes. This document provides detailed application notes and protocols for the use of its deuterated analog, N1-Methylpseudouridine-d3 (m1Ψ-d3), in the development of mRNA-based therapeutics. The incorporation of a stable isotope label allows for precise tracing and quantification, making m1Ψ-d3 an invaluable tool for pharmacokinetic, biodistribution, and metabolic studies.
Core Applications of this compound
This compound serves two primary functions in the development of mRNA therapeutics:
-
Tracer for In Vivo Studies: The deuterium (B1214612) label allows for the tracking of the mRNA therapeutic's biodistribution, persistence, and metabolic fate within an organism without the need for radioactive isotopes.
-
Internal Standard for Mass Spectrometry: m1Ψ-d3 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of m1Ψ-containing mRNA and its metabolites in biological samples, ensuring accuracy and reproducibility.
Advantages of N1-Methylpseudouridine Modification
The substitution of uridine (B1682114) with N1-methylpseudouridine in synthetic mRNA confers several critical advantages that enhance its therapeutic potential. These benefits, summarized from numerous studies, are pivotal for the efficacy of mRNA-based drugs, including the widely recognized COVID-19 vaccines.[1][2][3]
Key benefits include:
-
Reduced Innate Immunogenicity: m1Ψ-modified mRNA is less likely to be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I.[1] This evasion of the innate immune system prevents the activation of inflammatory pathways and the subsequent shutdown of protein translation, which would otherwise limit the therapeutic effect.
-
Enhanced Protein Expression: By dampening the innate immune response, m1Ψ modification leads to a significant increase in protein translation from the synthetic mRNA.[1][2][3] Studies have shown that m1Ψ-incorporated mRNA can result in substantially higher protein yields compared to unmodified mRNA.[4]
-
Increased mRNA Stability: The structural changes induced by the m1Ψ modification contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular nucleases and thereby prolonging its functional half-life.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing unmodified mRNA to m1Ψ-modified mRNA, highlighting the significant improvements conferred by this modification.
Table 1: Comparison of Protein Expression
| Reporter Gene | Cell Line | Modification | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Luciferase | Various | N1-methylpseudouridine | >10-fold | [4] |
| EGFP | HEK-293T | N1-methylpseudouridine (low ratio) | Increased expression and duration | [5][6] |
| hEPO | In vivo (mice) | N1-methylpseudouridine | Significantly higher |
Table 2: Comparison of Immunogenicity
| Cell Line | Immune Marker | Modification | Reduction in Immune Response (vs. Unmodified) | Reference |
| THP1-Dual | IFN-β reporter | N1-methylpseudouridine | Significant reduction | |
| Neonatal Rat Cardiomyocytes | RIG1, IFNα, IFNβ | N1-methylpseudouridine | Significantly lower levels | |
| HEK-293T | RIG-I, RANTES, IL-6, IFN-β1, TNF-α | N1-methylpseudouridine (high ratio) | Significant reduction | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and application of m1Ψ-d3-modified mRNA.
Protocol 1: In Vitro Transcription of this compound Modified mRNA
This protocol outlines the synthesis of m1Ψ-d3-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP)
-
This compound-5'-triphosphate (m1Ψ-d3-TP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
ATP, GTP, CTP (100 mM each) - 2 µL of each
-
m1Ψ-d3-TP (100 mM) - 2 µL
-
Linearized DNA template (0.5-1.0 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 25 mM.
Protocol 2: Purification of m1Ψ-d3 Modified mRNA
This protocol describes the purification of the synthesized m1Ψ-d3 mRNA from the IVT reaction mixture using a spin column-based method. Other methods like LiCl precipitation or phenol-chloroform extraction can also be used.
Materials:
-
RNA purification spin column kit (with binding buffer, wash buffer, and elution buffer)
-
Ethanol (B145695) (70% and 100%)
-
Nuclease-free water
Procedure:
-
Binding: Add binding buffer (containing a high concentration of guanidinium (B1211019) thiocyanate) and ethanol to the IVT reaction mixture.
-
Column Loading: Transfer the mixture to an RNA purification spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the column with the provided wash buffers (typically containing ethanol) to remove unincorporated nucleotides, proteins, and salts. Perform two wash steps.
-
Drying: Centrifuge the empty column to remove any residual ethanol.
-
Elution: Add nuclease-free water to the center of the membrane and centrifuge to elute the purified m1Ψ-d3 mRNA.
-
Quantification and Quality Control: Determine the concentration and purity of the eluted mRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be ~2.0. Assess the integrity of the mRNA using gel electrophoresis or a Bioanalyzer.
Protocol 3: Formulation of m1Ψ-d3 mRNA into Lipid Nanoparticles (LNPs)
This protocol describes the formulation of the purified m1Ψ-d3 mRNA into LNPs using a microfluidic mixing method.
Materials:
-
Purified m1Ψ-d3 mRNA
-
Lipid mixture in ethanol (containing an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
-
Dialysis system for buffer exchange
Procedure:
-
Preparation of Solutions:
-
Dissolve the purified m1Ψ-d3 mRNA in the aqueous buffer.
-
Prepare the lipid mixture in ethanol.
-
-
Microfluidic Mixing:
-
Load the mRNA solution and the lipid solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
-
Concentration and Sterilization:
-
Concentrate the LNP formulation using a suitable method like tangential flow filtration.
-
Sterilize the final product by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 5. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
Application Notes and Protocols for Cell-Based Evaluation of N1-Methylpseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate N1-Methylpseudouridine (m1Ψ)-modified mRNA. The methodologies cover the assessment of transfection efficiency, protein expression, and immunogenicity, crucial parameters for the development of mRNA-based therapeutics and vaccines.
Introduction
N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, enhances protein expression and reduces innate immune responses.[1] This modification is a key component of successful mRNA vaccines, such as those developed for COVID-19.[2][3] The incorporation of m1Ψ helps the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which would otherwise trigger an inflammatory cascade and inhibit translation.[4][5] Consequently, m1Ψ-modified mRNA exhibits increased stability, higher translational capacity, and a more favorable safety profile compared to unmodified mRNA.[4][6]
This document outlines key cell-based assays to quantify these benefits, providing a framework for the preclinical assessment of m1Ψ-modified mRNA constructs.
Key Cell-Based Assays
The evaluation of m1Ψ-modified mRNA in a cellular context primarily focuses on three key areas:
-
Transfection Efficiency and Protein Expression: Quantifying the level and duration of protein production from the modified mRNA.
-
Immunogenicity: Assessing the extent to which the modified mRNA activates innate immune signaling pathways.
-
Cell Viability: Determining the cytotoxic effects of the mRNA constructs.
Protein Expression Assays
Reporter genes such as Enhanced Green Fluorescent Protein (EGFP) and Firefly Luciferase (FLuc) are commonly used to indirectly measure the translational efficiency of mRNA constructs.[][8]
This assay quantifies the percentage of cells expressing the reporter protein and the mean fluorescence intensity (MFI), which correlates with the amount of protein per cell.
Experimental Workflow:
Caption: Workflow for EGFP reporter assay.
Protocol:
-
Cell Seeding: Seed human embryonic kidney 293T (HEK293T) or human lung carcinoma A549 cells in a 24-well plate at a density of 1 x 10^5 cells/well the day before transfection.[9]
-
Transfection: On the day of transfection, prepare mRNA-lipid nanoparticle (LNP) complexes or use a commercial transfection reagent according to the manufacturer's protocol.[10][11] Transfect cells with varying concentrations of unmodified or m1Ψ-modified EGFP mRNA.
-
Incubation: Incubate the cells for 24, 48, and 72 hours post-transfection.[12]
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.[12]
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer.[13] Gate on the live cell population and quantify the percentage of EGFP-positive cells and the Mean Fluorescence Intensity (MFI).[10][12]
This assay provides a highly sensitive quantification of protein expression through a luminescent readout.
Experimental Workflow:
Caption: Workflow for Luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate.[14]
-
Transfection: Transfect cells with unmodified or m1Ψ-modified luciferase mRNA using a suitable transfection reagent.[14]
-
Incubation and Lysis: At various time points (e.g., 6, 24, 48 hours), lyse the cells using a luciferase lysis buffer.[15]
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[16] The relative light units (RLU) are proportional to the amount of expressed luciferase.[10]
Data Presentation: Protein Expression
| mRNA Modification | Cell Line | Assay | Time Point (hours) | Protein Expression Metric | Fold Change (vs. Unmodified) | Reference |
| Unmodified | A549 | Luciferase | 24 | RLU | 1 | [6] |
| m1Ψ | A549 | Luciferase | 24 | RLU | ~10-40 | [6] |
| Unmodified | HEK293T | EGFP (MFI) | 72 | MFI | 1 | [4] |
| 5% m1Ψ | HEK293T | EGFP (MFI) | 72 | MFI | Increased | [4] |
| 100% m1Ψ | HEK293T | EGFP (MFI) | 72 | MFI | Decreased | [4] |
| Unmodified | Primary FLS | EGFP (Western Blot) | - | Protein Level | 1 | [17] |
| m1Ψ | Primary FLS | EGFP (Western Blot) | - | Protein Level | Increased | [17] |
FLS: Fibroblast-like Synoviocytes
Immunogenicity Assays
These assays measure the activation of innate immune pathways in response to the transfected mRNA.
The production of pro-inflammatory cytokines and chemokines is a hallmark of an innate immune response.
Signaling Pathway:
Caption: Innate immune sensing of mRNA.
Protocol (qPCR):
-
Cell Culture and Transfection: Culture immune-competent cells such as A549 or primary human fibroblast-like synoviocytes (FLS) and transfect with unmodified or m1Ψ-modified mRNA.[4][17]
-
RNA Extraction: At 24 hours post-transfection, extract total RNA from the cells.[4]
-
Reverse Transcription and qPCR: Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using primers for target genes such as IFN-β1, TNF-α, IL-6, RIG-I, and RANTES (CCL5).[4]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to mock-transfected cells.
Protocol (Multiplex Assay):
-
Cell Culture and Transfection: Culture primary FLS and transfect with the mRNA constructs.[17]
-
Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., 24 hours).
-
Multiplex Assay: Analyze the supernatant for the concentration of cytokines and chemokines (e.g., IL-6, TNF-α, CXCL10) using a multiplex bead-based immunoassay.[17]
Data Presentation: Immunogenicity
| mRNA Modification | Cell Line | Target Gene/Protein | Assay | Fold Change (vs. Unmodified) | Reference |
| 100% m1Ψ | HEK293T | RIG-I mRNA | qPCR | Significantly Reduced | [4] |
| 100% m1Ψ | HEK293T | RANTES mRNA | qPCR | Significantly Reduced | [4] |
| 100% m1Ψ | HEK293T | IL-6 mRNA | qPCR | Significantly Reduced | [4] |
| 100% m1Ψ | HEK293T | IFN-β1 mRNA | qPCR | Significantly Reduced | [4] |
| 100% m1Ψ | HEK293T | TNF-α mRNA | qPCR | Significantly Reduced | [4] |
| m1Ψ | Primary FLS | IL-6 Protein | Multiplex | Suppressed | [17] |
| m1Ψ | Primary FLS | TNF-α Protein | Multiplex | Suppressed | [17] |
| m1Ψ | Primary FLS | CXCL10 Protein | Multiplex | Suppressed | [17] |
Cell Viability Assay
This assay is crucial to assess any potential cytotoxicity of the mRNA constructs or the delivery vehicle.
Protocol (CCK8/MTT Assay):
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect as described previously.[4][9]
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[9]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation: Cell Viability
| mRNA Modification | Cell Line | Assay | Effect on Viability (vs. Mock) | Reference |
| Unmodified | A549 | CCK8 | Significantly Reduced | [4] |
| m1Ψ (all ratios) | A549 | CCK8 | Improved (Positively correlated with modification ratio) | [4] |
| Unmodified | HEK293FT, PC3, A549 | MTT | Dose-dependent decrease | [9] |
| m1Ψ-modified | HEK293FT, PC3, A549 | MTT | Higher viability than unmodified | [9] |
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of m1Ψ-modified mRNA. By systematically assessing protein expression, immunogenicity, and cell viability, researchers can optimize mRNA design and delivery for the development of safe and effective therapeutic and vaccine candidates. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate the advancement of mRNA technology.
References
- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Reporter mRNA (egfp, luciferase, mFlame, prime editing, cas mrna) — Messenger Bio [messenger.bio]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. systembio.com [systembio.com]
- 12. Protein Expression Correlates Linearly with mRNA Dose over Up to Five Orders of Magnitude In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.td2inc.com [blog.td2inc.com]
- 14. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Lipid Nanoparticle Formulation of N1-Methylpseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. The modification of mRNA with N1-methylpseudouridine (N1mψ) has been a critical advancement, significantly enhancing protein expression and reducing the innate immunogenicity of the mRNA molecule.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and delivery of N1-methylpseudouridine-modified mRNA using lipid nanoparticles.
These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering a step-by-step workflow from mRNA design to in vivo evaluation.[3][]
Core Concepts
N1-Methylpseudouridine-Modified mRNA (modRNA): The substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequence is a key modification that enhances translational efficiency and evades recognition by innate immune sensors, leading to higher and more sustained protein production.[1][5][6]
Lipid Nanoparticles (LNPs): LNPs are advanced drug delivery systems composed of a specific blend of lipids that encapsulate and protect the mRNA payload.[7][8] A typical LNP formulation includes:
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[9]
-
Helper Phospholipid: Such as DOPE or DSPC, which contributes to the structural integrity of the nanoparticle.[10][11]
-
Cholesterol: Provides stability to the LNP structure.[10]
-
PEGylated Lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control particle size and provides a hydrophilic shield, increasing circulation time.[12]
Data Presentation: LNP-modRNA Characteristics
The following tables summarize typical quantitative data for LNP-modRNA formulations, providing a benchmark for successful formulation.
Table 1: Physicochemical Properties of LNP-modRNA Formulations
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral or slightly negative at physiological pH | Phase Analysis Light Scattering (PALS) |
Data compiled from multiple sources indicating common ranges for effective LNP formulations.[10][13][14]
Table 2: In Vitro Transfection Efficiency of LNP-modRNA
| Cell Line | Reporter Gene | Transfection Efficiency | Method of Analysis |
| HEK293T | Luciferase | High expression (dose-dependent) | Luciferase Assay[15] |
| HeLa | EGFP | > 80% positive cells | Flow Cytometry |
| Dendritic Cells | Antigen | High antigen presentation | ELISpot or Flow Cytometry |
Transfection efficiency is highly dependent on the LNP composition, mRNA dose, and cell type.[16][17]
Experimental Protocols
Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA
This protocol outlines the synthesis of N1mψ-modified mRNA from a DNA template.[][18]
Materials:
-
Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter
-
NTP solution mix (ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-triphosphate (N1mψTP)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
-
Purification kit (e.g., silica-based columns or magnetic beads)
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, combine the DNA template, transcription buffer, NTP solution mix, N1mψTP, and RNase inhibitor.
-
Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized modRNA using a suitable purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the modRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the modRNA by gel electrophoresis.
Protocol 2: LNP Formulation using Microfluidics
Microfluidic mixing is a reproducible method for producing uniform LNPs.[19][20]
Materials:
-
Ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid dissolved in ethanol (B145695).
-
N1mψ-modified mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0).
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Lipid Solution: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[9]
-
Prepare modRNA Solution: Dissolve the purified modRNA in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution and the modRNA-aqueous solution into separate syringes.
-
Formulation: Start the pumps to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.[21]
-
Dialysis: Collect the LNP dispersion and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP-modRNA formulation by passing it through a 0.22 µm filter.
Protocol 3: Characterization of LNP-modRNA
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP-modRNA formulation in PBS.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
2. Encapsulation Efficiency Determination (RiboGreen Assay):
- Prepare two sets of samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
- Add RiboGreen reagent to both sets of samples and measure the fluorescence.
- The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100%.[10][22]
Protocol 4: In Vitro Transfection
Materials:
-
Cells of interest (e.g., HEK293T, HeLa).
-
Complete cell culture medium.
-
LNP-modRNA formulation.
-
Assay-specific reagents (e.g., luciferase assay substrate, flow cytometry antibodies).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Dilute the LNP-modRNA formulation in cell culture medium to the desired concentration and add it to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake and protein expression.
-
Analysis: Perform the appropriate assay to measure protein expression (e.g., luciferase assay, flow cytometry).[15]
Protocol 5: In Vivo Delivery and Assessment in Mice
Materials:
-
LNP-modRNA formulation.
-
Mice (e.g., BALB/c or C57BL/6).
-
Syringes and needles for administration (e.g., intramuscular, intravenous).
-
In vivo imaging system (for reporter genes like luciferase).
-
ELISA kits (for secreted proteins).
Procedure:
-
Administration: Administer the LNP-modRNA formulation to the mice via the desired route (e.g., intramuscular injection into the quadriceps).
-
Monitoring: Monitor the animals for any adverse effects.
-
Expression Analysis:
-
Bioluminescence Imaging: If using a luciferase reporter, image the mice at various time points post-injection using an in vivo imaging system.
-
Protein Quantification: For secreted proteins, collect blood samples at different time points and measure the protein concentration using an ELISA kit.
-
-
Biodistribution (Optional): At the end of the study, organs can be harvested to assess the distribution of the LNPs or the expression of the reporter gene.
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 5. Engineering Lipid Nanoparticles for mRNA Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.northwestern.edu [search.library.northwestern.edu]
- 8. microfluidics-mpt.com [microfluidics-mpt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N1-Methylpseudouridine (m1ψ) in IVT Reactions
Welcome to the technical support center for optimizing N1-Methylpseudouridine (m1ψ) incorporation in in vitro transcription (IVT) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful synthesis of high-quality m1ψ-modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of N1-Methylpseudouridine-5'-Triphosphate (m1ψ-TP) in an IVT reaction?
For most applications, the standard and recommended approach is the complete substitution of Uridine-5'-Triphosphate (UTP) with m1ψ-TP.[1] This means that for every mole of UTP that would normally be in the reaction, you will instead use one mole of m1ψ-TP. This 100% substitution strategy is employed to maximize the benefits of m1ψ incorporation, which include significantly reduced immunogenicity and enhanced translational efficiency of the resulting mRNA.[2][3][4][5]
Studies and commercial kits are designed around this principle, where the RNA polymerase effectively incorporates the modified nucleotide without a significant loss in overall mRNA yield.[] The key is to maintain the optimal total nucleotide concentration and the correct ratio between all NTPs in the reaction.
Q2: How do I set up a typical IVT reaction for generating m1ψ-modified mRNA?
Below is a generalized protocol synthesized from common methodologies.[7][8] Always refer to your specific kit's manual as concentrations may vary.
Experimental Protocol: Standard m1ψ-mRNA Synthesis (20 µL Reaction)
-
Reagent Preparation:
-
Thaw all necessary components (reaction buffer, NTPs, m1ψ-TP, DNA template, cap analog, T7 RNA Polymerase Mix) on ice.
-
Gently vortex and briefly centrifuge each component to ensure homogeneity and collect the contents at the bottom of the tube.
-
Always use nuclease-free water, tubes, and pipette tips to prevent RNA degradation.[]
-
-
Reaction Assembly:
-
Assemble the reaction at room temperature in the specified order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.
-
For multiple reactions, preparing a master mix of the common reagents (buffer, NTPs, m1ψ-TP, cap analog) is recommended.
-
-
Incubation:
-
Mix the components gently by pipetting up and down. Briefly centrifuge the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.[] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours (overnight) to potentially increase yield.[8]
-
-
DNase Treatment:
-
Following incubation, add 1-2 µL of DNase I to the reaction mixture to digest the DNA template.
-
Mix well and incubate at 37°C for 15-30 minutes.
-
-
mRNA Purification:
-
Purify the m1ψ-mRNA using a method of your choice, such as a column-based purification kit (e.g., RNeasy Mini Kit) or lithium chloride (LiCl) precipitation. Purification is critical to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Data Presentation: Example IVT Reaction Compositions
The following table provides examples of reaction setups for synthesizing m1ψ-modified mRNA, highlighting variations in reagent concentrations.
| Reagent | NEB HiScribe™ (CleanCap® AG)[8] | Optimized High-Yield Protocol[9] |
| Final Volume | 20 µL | Variable |
| DNA Template | 1 µg | Variable |
| ATP | 6 mM | 8.1 mM |
| CTP | 5 mM | 8.1 mM |
| GTP | 5 mM | 2.7 mM |
| m1ψ-TP (replaces UTP) | 5 mM | 2.7 mM |
| Cap Analog (ARCA) | 4 mM | 10 mM |
| T7 RNA Polymerase | 2 µL of Mix | Variable |
| Reaction Buffer | 2 µL (10X) | Custom |
| DTT | 5 mM (Optional) | Not Specified |
Q3: My m1ψ-mRNA yield is consistently low. How can I troubleshoot this?
Low yield is a common issue in IVT reactions. The following guide outlines potential causes and solutions. For a logical workflow, refer to the troubleshooting diagram below.
Data Presentation: Troubleshooting Guide for Low m1ψ-mRNA Yield
| Symptom / Observation | Potential Cause | Recommended Action |
| Faint or no mRNA band on gel | 1. Degraded DNA Template: Repeated freeze-thaw cycles or contaminants (salts, ethanol) can damage the template.[10][11] | Use a freshly prepared, high-quality linearized plasmid. Purify the template using a column-based kit instead of precipitation methods that can be harsh.[10] |
| 2. Inactive Enzyme: T7 RNA Polymerase is sensitive to oxidation and improper storage.[7] | Ensure the enzyme is stored at -20°C and always kept on ice. Avoid repeated freeze-thaw cycles by aliquoting the enzyme. Consider adding DTT (final concentration of 5 mM) to the reaction, which can help restore performance.[7] | |
| 3. Incorrect Nucleotide Ratios: An imbalance between Mg²⁺ and total NTP concentration can inhibit the polymerase.[12] | Optimize the Mg²⁺ concentration. This is often the most significant factor affecting yield.[12][13] Ensure the correct ratios of all NTPs and cap analog are used as per your protocol. | |
| Smear pattern on gel instead of a sharp band | RNase Contamination: RNases can be introduced from reagents, water, or lab equipment, leading to rapid RNA degradation.[][11] | Use certified nuclease-free reagents and consumables. Wear gloves and work in a clean environment. Use an RNase inhibitor in your reaction. |
| Yield decreases over time with the same kit | 1. Reagent Degradation: DTT and NTPs can degrade with repeated use and exposure to room temperature.[10] | Aliquot reagents upon first use. Use fresh aliquots for each experiment. |
| 2. Template Inactivation: As mentioned, freezing and thawing the linearized plasmid can reduce its effectiveness.[10] | Use freshly linearized and purified template for each IVT reaction. |
Mandatory Visualization: Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield in IVT reactions.
Q4: What is the general workflow for producing and verifying m1ψ-modified mRNA?
The process follows a series of sequential steps from the DNA template to the final, quality-controlled mRNA product.
Mandatory Visualization: m1ψ-mRNA Production Workflow
Caption: Standard experimental workflow for m1ψ-modified mRNA synthesis.
Q5: Besides m1ψ concentration, what are the most critical parameters to optimize for a high-yield reaction?
While fully substituting UTP with m1ψ-TP is standard, several other factors critically impact the reaction's success.
-
Magnesium (Mg²⁺) Concentration: Mg²⁺ is an essential cofactor for T7 RNA polymerase. The optimal concentration is tightly linked to the total NTP concentration.[12] Excessive Mg²⁺ can lead to the production of double-stranded RNA (dsRNA) byproducts, while insufficient levels will decrease polymerase activity.[] If you are experiencing low yields, titrating the Mg²⁺ concentration is often the most effective optimization step.[13]
-
DNA Template Quality and Concentration: The integrity and purity of the linearized DNA template are paramount. Contaminants from plasmid prep kits can inhibit transcription.[11] Ensure complete linearization and subsequent purification. Increasing the amount of DNA template can sometimes boost yield, but only up to a saturation point.[14]
-
Enzyme Concentration: The concentration of T7 RNA polymerase directly influences transcription efficiency.[] However, simply adding more enzyme beyond a certain threshold will not increase yield and will raise costs. It is crucial to use a high-quality, active polymerase.[]
-
Incubation Time and Temperature: Most IVT reactions are performed at 37°C for 2-4 hours. Extending the incubation time can sometimes improve the yield for difficult or long templates, but there is a point of diminishing returns.[]
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N1-Methylpseudouridine-Modified mRNA Synthesis
Welcome to the technical support center for N1-Methylpseudouridine (N1mΨ)-modified mRNA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and optimize your in vitro transcription (IVT) reactions for high-yield, high-quality mRNA.
Troubleshooting Guide: Low Yield of N1-Methylpseudouridine-Modified mRNA
Low yield is a common issue in the synthesis of N1mΨ-modified mRNA. The following section addresses specific problems you might be encountering.
Question: Why is my N1mΨ-modified mRNA yield significantly lower than expected?
Answer:
Several factors can contribute to low mRNA yield during in vitro transcription. The most common culprits are suboptimal reaction components and conditions, poor quality of the DNA template, and issues with the enzymes or nucleotides used. It's crucial to systematically evaluate each component of your IVT reaction.
A logical workflow for troubleshooting low mRNA yield involves sequentially checking the quality of your inputs, optimizing reaction conditions, and then analyzing the purification process.
Question: How does the quality of my DNA template affect the yield of N1mΨ-modified mRNA?
Answer:
The quality of your linearized DNA template is a critical determinant of IVT efficiency and yield.[][2] Contaminants from the plasmid purification process, such as residual proteins, salts, and RNases, can inhibit T7 RNA polymerase.[3] Incomplete linearization of the plasmid DNA can also lead to truncated transcripts and lower yields.
To ensure high-quality template DNA, you should:
-
Verify Complete Linearization: Run a small amount of the digested plasmid on an agarose (B213101) gel alongside the undigested plasmid to confirm complete linearization.
-
Purify the Linearized Template: Use a reliable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a silica-based column purification kit, to remove contaminants.[4] Purification of the linearized template has been shown to decrease the formation of double-stranded RNA (dsRNA) byproducts.[4]
-
Accurately Quantify: Use a fluorescence-based method (e.g., Qubit) for more accurate quantification of your DNA template compared to UV absorbance (e.g., NanoDrop), which can be skewed by contaminants.
| Parameter | Recommendation | Rationale |
| Purity (A260/A280) | 1.8 - 2.0 | Ratios outside this range indicate protein or other contamination. |
| Purity (A260/A230) | > 2.0 | Lower ratios suggest salt or organic solvent contamination. |
| Integrity | Single, sharp band on agarose gel | Smearing or multiple bands indicate degradation or incomplete digestion. |
Question: Can the concentration of magnesium ions (Mg²⁺) impact my N1mΨ-modified mRNA yield?
Answer:
Yes, the concentration of Mg²⁺ is a critical parameter that significantly impacts both the yield and integrity of the transcribed mRNA.[5] Mg²⁺ acts as a cofactor for T7 RNA polymerase.[5] An improper balance between Mg²⁺ and nucleotide concentrations can lead to reduced enzyme activity or the formation of unwanted byproducts.
-
Insufficient Mg²⁺: Leads to decreased enzyme performance and lower yields.[]
-
Excessive Mg²⁺: Can result in the production of double-stranded RNA (dsRNA) and reduce the integrity of your target mRNA.[][5]
The optimal Mg²⁺ concentration often requires empirical testing but typically falls within a specific range depending on the total nucleotide concentration. One study found that for self-amplifying RNA, the Mg²⁺ concentration had the most significant impact on yield and integrity, with both metrics increasing and then decreasing across a range of 6–75 mM.[5]
Question: I am observing a significant amount of shorter RNA fragments along with my full-length transcript. What could be the cause?
Answer:
The presence of shorter RNA fragments, or truncated transcripts, can be due to several factors:
-
Premature Termination: Certain sequences within the DNA template can act as pause sites for T7 RNA polymerase, leading to premature termination of transcription.[6] For example, the sequence motif ATCTGTT has been identified as a T7 RNA polymerase class II pause site.[6]
-
Degradation by RNases: Contamination with RNases, either from the DNA template preparation or from the reaction setup (e.g., water, pipette tips), can degrade the newly synthesized mRNA.
-
Instability of the Transcription Complex: When using modified nucleotides like N1mΨ, the transcription complex (DNA template–T7 RNAP–mRNA product) can become unstable, potentially leading to the early separation of the mRNA from the DNA template.[7]
To address this, you can:
-
Analyze Your Template Sequence: Check for known T7 RNA polymerase pause sites and consider codon optimization to remove them.[6]
-
Use RNase Inhibitors: Always include an RNase inhibitor in your IVT reaction.
-
Ensure an RNase-Free Environment: Use certified RNase-free water, reagents, and labware.[]
Frequently Asked Questions (FAQs)
Q1: Does the complete substitution of UTP with N1-methylpseudouridine-5'-triphosphate (N1mΨTP) affect the yield of the in vitro transcription reaction?
A1: While N1mΨTP is efficiently incorporated by T7 RNA polymerase, some studies have noted that its use can sometimes lead to a slight decrease in yield compared to using unmodified UTP.[7] However, the benefits of reduced immunogenicity and enhanced protein expression often outweigh a minor reduction in yield.[8][9] If the yield is significantly lower, it is more likely due to other suboptimal reaction parameters rather than the presence of N1mΨTP itself.
Q2: What is the optimal temperature and incubation time for an IVT reaction with N1mΨTP?
A2: The standard incubation temperature for T7 RNA polymerase is 37°C.[] Reaction times can vary, but a typical incubation period is 2-4 hours.[] Extending the reaction time can sometimes increase the yield, but there is a point of diminishing returns.[] For longer transcripts, such as those for self-amplifying RNA, a shorter reaction time of 2 hours has been found to be optimal in some cases.[5] It is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time for your specific template and reaction conditions.
Q3: Can impurities in the N1mΨTP stock affect the reaction?
A3: Yes, the purity of all nucleotides, including N1mΨTP, is crucial. Contaminants can inhibit T7 RNA polymerase. Always use high-quality, purified nucleotide triphosphates from a reputable supplier.
Q4: How can I minimize the production of double-stranded RNA (dsRNA) during my N1mΨ-modified mRNA synthesis?
A4: The formation of dsRNA is a common byproduct of IVT reactions and can trigger an immune response in cells.[10][11] While N1mΨ modification itself helps to reduce the immunogenicity of the mRNA, minimizing dsRNA byproducts is still important.[12] Strategies to reduce dsRNA include:
-
Optimizing Mg²⁺ Concentration: As mentioned earlier, excess Mg²⁺ can promote dsRNA formation.[]
-
Purifying the Linearized DNA Template: High-quality, pure template DNA reduces the chance of the polymerase using impurities as templates for complementary strand synthesis.[4]
-
Using Engineered T7 RNA Polymerase: Some commercially available T7 RNA polymerase variants are engineered to produce less dsRNA.[13][14]
-
Post-IVT Purification: Methods like cellulose-based purification or HPLC can be used to remove dsRNA from the final mRNA product.[15]
Q5: What are the best practices for setting up an IVT reaction to ensure reproducibility and high yield?
A5:
-
Work in an RNase-free environment.
-
Thaw reagents on ice and keep them cold.
-
Assemble the reaction at room temperature to prevent DNA template precipitation by spermidine.
-
Add components in a specific order, typically starting with the buffer, water, and nucleotides, followed by the DNA template, and finally the enzyme.
-
Mix thoroughly but gently by pipetting.
-
Use a calibrated thermal cycler or water bath for accurate temperature control.
Experimental Protocols
Protocol 1: Quality Control of Linearized DNA Template
Objective: To assess the integrity and purity of the linearized plasmid DNA template before its use in an IVT reaction.
Materials:
-
Linearized DNA template
-
Undigested plasmid DNA (control)
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
DNA ladder
-
Gel electrophoresis system
-
UV transilluminator
-
Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)
Procedure:
-
Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1x TAE or TBE buffer. b. In separate tubes, mix 100-200 ng of your linearized DNA and undigested plasmid with DNA loading dye. c. Load a DNA ladder and your samples into the wells of the gel. d. Run the gel at 100V for 30-45 minutes. e. Visualize the DNA bands using a UV transilluminator. f. Expected Result: The undigested plasmid should show multiple bands (supercoiled, nicked, linear). The linearized sample should show a single, sharp band at the correct size.
-
Spectrophotometric Analysis: a. Blank the spectrophotometer with the buffer used to elute your DNA. b. Measure the absorbance of your linearized DNA sample at 260 nm, 280 nm, and 230 nm. c. Calculate the A260/A280 and A260/A230 ratios to assess purity.
-
Fluorometric Quantification (Recommended): a. Follow the manufacturer's protocol for your chosen fluorometer and DNA quantification assay (e.g., Qubit dsDNA BR Assay). b. Use the resulting concentration for setting up your IVT reaction.
Protocol 2: Optimization of Mg²⁺ Concentration
Objective: To determine the optimal Mg²⁺ concentration for maximizing the yield of N1mΨ-modified mRNA for a specific DNA template.
Materials:
-
High-quality linearized DNA template
-
NTP mix (A, G, C)
-
N1mΨTP
-
T7 RNA Polymerase
-
Transcription buffer (without MgCl₂)
-
MgCl₂ stock solution (e.g., 1 M)
-
RNase inhibitor
-
RNase-free water
Procedure:
-
Set up a series of parallel 20 µL IVT reactions. Each reaction will have a different final concentration of MgCl₂. A good starting range to test is 10 mM to 50 mM.
-
For each reaction, prepare a master mix of all common components (buffer, NTPs, N1mΨTP, DNA template, RNase inhibitor, water).
-
Aliquot the master mix into separate tubes.
-
Add the appropriate volume of the MgCl₂ stock solution to each tube to achieve the desired final concentration.
-
Add the T7 RNA polymerase to each reaction to initiate transcription.
-
Incubate all reactions at 37°C for 2 hours.
-
Stop the reactions and treat with DNase I to remove the DNA template.
-
Purify the mRNA from each reaction using a consistent method (e.g., spin column purification).
-
Quantify the yield of mRNA from each reaction.
-
Analysis: Plot the mRNA yield as a function of the Mg²⁺ concentration to identify the optimal concentration. You may also want to analyze the integrity of the mRNA from each reaction on a denaturing agarose gel or using a Bioanalyzer.
Table of a Sample Mg²⁺ Titration Experiment:
| Reaction | Final MgCl₂ (mM) | Template DNA (µg) | NTPs (mM each) | Incubation Time (h) | Yield (µg) |
| 1 | 10 | 1 | 5 | 2 | Result 1 |
| 2 | 20 | 1 | 5 | 2 | Result 2 |
| 3 | 30 | 1 | 5 | 2 | Result 3 |
| 4 | 40 | 1 | 5 | 2 | Result 4 |
| 5 | 50 | 1 | 5 | 2 | Result 5 |
References
- 2. Do We Really Understand Plasmid Quality's Effects On mRNA Production [advancingrna.com]
- 3. neb.com [neb.com]
- 4. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. mdpi.com [mdpi.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 10. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 11. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 15. mRNA vaccines manufacturing: Challenges and bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of N1-Methylpseudouridine-modified siRNAs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methylpseudouridine (m1Ψ)-modified siRNAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with siRNAs?
A1: siRNAs can produce two main types of off-target effects:
-
Sequence-Dependent (miRNA-like) Effects: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' Untranslated Region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their translational repression or degradation.[1][2][3]
-
Sequence-Independent (Immune-Related) Effects: Synthetic double-stranded RNAs can be recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). This recognition, primarily through Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), can trigger inflammatory cytokine and interferon responses, leading to widespread, nonspecific changes in gene expression and potential cell toxicity.
Q2: What is the primary benefit of using N1-methylpseudouridine (m1Ψ) in siRNAs?
A2: The main advantage of incorporating m1Ψ into synthetic RNAs is the significant reduction of innate immune stimulation.[4] Studies, primarily on mRNA vaccines, have shown that m1Ψ modification allows the RNA to evade detection by immune sensors like TLR3, TLR7, and TLR8.[4] This minimizes the production of type I interferons and inflammatory cytokines, which not only reduces cytotoxicity but also enhances protein expression from the RNA molecule.[4]
Q3: Does m1Ψ modification eliminate miRNA-like (seed region) off-target effects?
A3: The effect of m1Ψ on seed-mediated off-target silencing is not as well-documented as its role in reducing immunogenicity. However, research on m1Ψ-modified guide RNAs for the CRISPR/Cas9 system has shown that this modification can significantly reduce off-target effects while preserving on-target activity.[4] The m1Ψ modification is known to enhance the stability of RNA duplexes.[4] This could potentially increase the specificity of the siRNA for its perfectly matched target over partially matched off-targets. Despite this, direct quantitative comparisons for siRNAs are limited, and established chemical modifications like 2'-O-methylation at position 2 of the guide strand are the current standard for specifically addressing seed-mediated off-targets.[5][6]
Q4: How can I experimentally distinguish between on-target and off-target phenotypes?
A4: The gold standard for confirming that an observed phenotype is due to the silencing of your target gene is a rescue experiment. This involves co-transfecting your siRNA with a plasmid expressing a version of your target mRNA that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). If the phenotype is reversed, it confirms it was an on-target effect. Additionally, using multiple different siRNAs that target the same gene is crucial; if they all produce the same phenotype, it is likely an on-target effect.[2]
Troubleshooting Guide
Issue 1: High cell toxicity or unexpected changes in cell morphology after transfection.
| Potential Cause | Troubleshooting Steps |
| Innate Immune Response | This is a likely cause, especially with unmodified siRNAs. The cells are reacting to the synthetic dsRNA. Solution: Ensure your siRNA contains m1Ψ or another immune-dampening modification. Reduce the concentration of the siRNA used for transfection, as immune responses are often dose-dependent. |
| Transfection Reagent Toxicity | The delivery vehicle itself can be toxic to cells. Solution: Optimize the concentration of your transfection reagent by performing a dose-response curve. Ensure you are using a reagent appropriate for your cell type. |
| Concentration-Dependent Off-Target Effects | High concentrations of siRNA can saturate the RNAi machinery and increase both miRNA-like and immune-related off-target effects. Solution: Lower the siRNA concentration to the lowest effective dose that achieves sufficient on-target knockdown. |
Issue 2: On-target gene knockdown is efficient, but I'm seeing inconsistent or unexpected phenotypic results.
| Potential Cause | Troubleshooting Steps |
| Seed-Mediated Off-Target Effects | Your siRNA is likely silencing other genes that share seed region complementarity. This is a very common issue.[3] Solution 1 (Chemical Modification): Use an siRNA with a 2'-O-methyl modification at position 2 of the guide strand. This modification has been shown to significantly reduce the silencing of partially complementary off-targets without affecting on-target potency.[5][6] Solution 2 (Pooling): Use a pool of multiple siRNAs targeting the same gene. This lowers the concentration of any single siRNA, thereby reducing its specific off-target signature.[2][7] |
| Passenger Strand Loading | The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RISC complex and act as a guide, silencing unintended genes. Solution: Use siRNAs with chemical modifications on the passenger strand (e.g., at positions 1 and 2) that prevent its loading into RISC.[5] |
| Secondary (Downstream) Effects | The knockdown of your target gene may have genuine biological consequences that affect other pathways. Solution: Perform a time-course experiment to distinguish early, direct effects from later, secondary effects. Validate key downstream changes using an orthogonal method like qPCR or Western blotting. |
Issue 3: Reduced on-target potency with a modified siRNA.
| Potential Cause | Troubleshooting Steps |
| Modification Interference | While generally well-tolerated, certain chemical modifications can sometimes slightly reduce the on-target efficiency of a specific siRNA sequence. Solution: If using a chemically modified siRNA (like 2'-O-methyl) to reduce off-targets, you may need to slightly increase the concentration to achieve the desired level of on-target knockdown. Compare the potency of several different modified siRNA sequences targeting the same gene to find the most effective one. |
| Poor siRNA Design | The underlying siRNA sequence may not be optimal for potent silencing. Solution: Ensure your siRNA was designed using an algorithm that accounts for features known to enhance potency, such as thermodynamic stability and nucleotide preference at specific positions.[8] |
Quantitative Data Summary
While direct quantitative data for m1Ψ's effect on seed-mediated off-targeting in siRNAs is sparse, extensive research on other chemical modifications demonstrates their effectiveness. The following table summarizes data for the most well-characterized modification, 2'-O-methylation at position 2 of the guide strand, which serves as a benchmark for reducing miRNA-like off-target effects.
Table 1: Effect of 2'-O-Methyl Modification on siRNA Off-Target Silencing
| siRNA Target | Modification Status | On-Target Silencing Efficiency | Number of Off-Target Transcripts Silenced (>1.5-fold) | Reference |
|---|---|---|---|---|
| MAPK14 | Unmodified | >85% | 78 | [5] |
| MAPK14 | 2'-O-Me at position 2 (guide strand) | >85% | 15 (~80% reduction) | [5] |
| Various (7 siRNAs tested) | Unmodified | Consistently High | Varies per siRNA | [6] |
| Various (7 siRNAs tested) | 2'-O-Me at position 2 (guide strand) | Maintained High Potency | Significantly reduced for all siRNAs tested |[6] |
This data illustrates that specific chemical modifications can dramatically improve the specificity of siRNAs without compromising their intended activity.
Key Pathways and Workflows
Mechanism of Seed-Region Off-Targeting
The following diagram illustrates how the siRNA guide strand can silence both the intended on-target mRNA and unintended off-target mRNAs through seed region complementarity.
Caption: siRNA guide strand directing RISC to silence on- and off-target mRNAs.
Workflow for Assessing siRNA Off-Target Effects
This workflow outlines the key steps to identify and validate potential off-target effects in your experiments.
Caption: Experimental workflow for comprehensive siRNA off-target analysis.
Experimental Protocols
Protocol 1: Genome-Wide Off-Target Analysis using RNA-Sequencing
This protocol provides a high-level overview of the steps involved in using RNA-seq to identify off-target effects.
-
Cell Culture and Transfection:
-
Plate cells to reach 70-80% confluency at the time of transfection.
-
Prepare transfection complexes according to the manufacturer's protocol. Include the following experimental groups (in triplicate):
-
Untreated/Mock Transfection Control
-
Negative Control siRNA
-
On-Target siRNA (Test Article)
-
-
Transfect cells and incubate for the desired time (e.g., 24-48 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA Integrity Number (RIN) is > 8.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome using a splice-aware aligner like STAR.[9]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to compare the Test Article group to the Negative Control group and identify statistically significant differentially expressed genes.[9]
-
Seed Region Analysis: For the list of downregulated genes, use a tool like SeedMatchR or custom scripts to determine the enrichment of genes containing a 3' UTR sequence complementary to the siRNA's seed region.[1] A statistically significant overrepresentation of seed matches in the downregulated gene set is strong evidence of miRNA-like off-target effects.[1]
-
Protocol 2: Validation of Specific Off-Targets using a Dual-Luciferase Reporter Assay
This protocol allows you to test if your siRNA directly interacts with the 3' UTR of a suspected off-target mRNA.[10]
-
Plasmid Construction:
-
Obtain a dual-luciferase reporter vector (e.g., psiCHECK-2) that expresses both Renilla (primary reporter) and Firefly (internal control) luciferases.
-
Clone the 3' UTR of the putative off-target gene into the vector, downstream of the Renilla luciferase coding sequence.
-
-
Cell Culture and Co-transfection:
-
Plate cells (e.g., HeLa or HEK293) in 24-well plates one day before transfection.[10]
-
For each well, co-transfect the cells with:
-
The reporter plasmid containing the off-target 3' UTR (e.g., 100 ng).
-
The siRNA being tested (at a range of concentrations, e.g., 1 nM to 25 nM). Use a negative control siRNA in parallel.
-
-
Use a suitable transfection reagent like Lipofectamine.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours, remove the culture medium and wash the cells with PBS.[11]
-
Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.[10][12]
-
Transfer the lysate to a microplate.
-
Use a luminometer and a dual-luciferase assay kit (e.g., from Promega) to measure luciferase activity.[10]
-
First, add the Firefly luciferase substrate and measure the signal (internal control).
-
Next, add the Stop & Glo® reagent to quench the Firefly reaction and activate the Renilla luciferase, then measure the second signal (experimental reporter).
-
-
Data Analysis:
-
For each well, normalize the Renilla luciferase activity to the Firefly luciferase activity.
-
Compare the normalized luciferase activity in cells treated with your test siRNA to those treated with the negative control siRNA.
-
A significant, dose-dependent reduction in Renilla luciferase activity indicates a direct interaction between your siRNA and the cloned 3' UTR, confirming it as an off-target.
-
References
- 1. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Widespread siRNA “off-target” transcript silencing mediated by seed region sequence complementarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sitoolsbiotech.com [sitoolsbiotech.com]
- 8. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 9. RNA-seq analysis for off-targets induced by siRNA [biostars.org]
- 10. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: N1-Methylpseudouridine (m1Ψ) and Ribosomal Frameshifting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding N1-methylpseudouridine (m1Ψ)-induced ribosomal frameshifting.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving m1Ψ-modified mRNA.
1. Issue: Unexpected, higher molecular weight protein bands are observed on a Western blot after in vitro translation or cellular expression of an m1Ψ-modified mRNA.
-
Possible Cause: The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA can induce +1 ribosomal frameshifting, leading to the production of proteins that are larger than the expected, in-frame product.[1][2][3][4][5] This phenomenon is thought to occur due to ribosome stalling at specific "slippery sequences" within the mRNA.[1][2][6]
-
Troubleshooting Steps:
-
Sequence Analysis:
-
Examine your mRNA sequence for known or potential slippery motifs. A common slippery sequence associated with m1Ψ-induced frameshifting is a series of three m1Ψ nucleotides (UUU).[7]
-
-
Confirmation of Frameshifting:
-
Mass Spectrometry: Perform mass spectrometry on the protein bands to identify peptides that correspond to the +1 reading frame.[4] The presence of such peptides confirms that ribosomal frameshifting is occurring.
-
Reporter Assays: Clone your sequence of interest, or suspect slippery sequences, into a dual-luciferase reporter vector designed to detect frameshifting.[8][9] An increase in the signal from the out-of-frame reporter in the presence of m1Ψ confirms frameshifting.
-
-
Mitigation Strategies:
-
Synonymous Codon Modification: Modify the slippery sequence with synonymous codons that do not disrupt the amino acid sequence but alter the nucleotide sequence to be less prone to frameshifting. For example, if a slippery sequence involves a UUU codon, consider changing it to a synonymous UUC codon for Phenylalanine. This has been shown to be an effective strategy to reduce the production of frameshifted products.[1][2][6]
-
Optimize In Vitro Transcription (IVT) Conditions: Ensure your IVT reaction is optimized for high fidelity. Contaminants or suboptimal reaction conditions can potentially exacerbate translational errors.[][11] While m1Ψ itself is the primary driver, ensuring high-quality mRNA is crucial.
-
Purification of mRNA: After IVT, purify the mRNA to remove any aberrant transcripts, such as double-stranded RNA (dsRNA), which can sometimes be generated as byproducts and might interfere with translation.[12][13][14]
-
-
2. Issue: Reduced yield of the target protein when using m1Ψ-modified mRNA compared to unmodified mRNA, despite expectations of enhanced translation.
-
Possible Cause: While m1Ψ generally enhances protein expression, in some sequence contexts, it can lead to ribosome stalling, which may not always resolve in a productive +1 frameshift but could lead to premature termination or ribosome drop-off, thereby reducing the overall yield of the full-length, in-frame protein.[1][12] Additionally, significant frameshifting can divert ribosomes away from producing the intended protein.
-
Troubleshooting Steps:
-
Quantify Frameshifting: Use a dual-luciferase assay or quantitative mass spectrometry to determine the percentage of ribosomes that are frameshifting. If the rate is high (e.g., reports suggest it can be around 8%), this could explain a reduction in the desired product.[1][7]
-
Analyze mRNA Integrity: Ensure the m1Ψ-modified mRNA is intact and has the correct poly(A) tail length. Use gel electrophoresis or other analytical methods to check the quality of your mRNA before translation.
-
Codon Optimization: In addition to modifying slippery sequences, consider optimizing the overall codon usage of your transcript for the expression system you are using (e.g., human cells). This can sometimes help to improve translation elongation and reduce ribosome pausing.[15]
-
Vary m1Ψ Incorporation: If your experimental design allows, test different ratios of m1Ψ to Uridine triphosphate (UTP) during IVT. While full substitution is common, partial substitution might in some cases balance stability and translational fidelity.
-
Frequently Asked Questions (FAQs)
Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?
A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside, an analogue of uridine. It is incorporated into synthetic mRNA to reduce its immunogenicity, thereby avoiding activation of the innate immune system, and to enhance the stability and translational efficiency of the mRNA molecule.[12][16]
Q2: What is ribosomal frameshifting?
A2: Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, moving forward (+1) or backward (-1) by one nucleotide. This results in the translation of a different set of codons downstream of the shift, leading to the production of a protein with an altered amino acid sequence from that point onward.[17]
Q3: How does m1Ψ cause ribosomal frameshifting?
A3: The current hypothesis is that the presence of m1Ψ, particularly in specific sequences known as "slippery sequences" (e.g., UUU), can cause the ribosome to pause or stall during elongation. This stalling provides an opportunity for the ribosome to slip into an alternative reading frame.[1][2][6]
Q4: Is m1Ψ-induced frameshifting always detrimental?
A4: In the context of producing a specific therapeutic protein, frameshifting is generally considered an "off-target" event that leads to the production of unintended proteins.[1][6] These off-target proteins could potentially elicit an unwanted immune response.[1][4] However, some studies suggest that m1Ψ does not significantly impact overall translational fidelity.[16]
Q5: What are "slippery sequences"?
A5: Slippery sequences are specific nucleotide sequences in mRNA that are more prone to ribosomal frameshifting. In the context of m1Ψ-modified mRNA, sequences with consecutive uridines (replaced by m1Ψ) have been identified as potential slippery sequences.[7]
Q6: How can I prevent or mitigate m1Ψ-induced ribosomal frameshifting?
A6: The most effective reported strategy is to identify potential slippery sequences in your mRNA and introduce synonymous codon changes.[1][6] This alters the nucleotide sequence to be less "slippery" without changing the amino acid sequence of the desired protein.
Q7: What are the best methods to detect and quantify ribosomal frameshifting?
A7: Several methods can be used:
-
Dual-Luciferase Reporter Assays: These assays use a reporter construct where the expression of a second luciferase is dependent on a frameshift event.[8][18]
-
Mass Spectrometry: This technique can directly identify out-of-frame peptides in the translated protein products.[4][19]
-
Ribosome Profiling (Ribo-Seq): This high-throughput sequencing method can map the positions of ribosomes on mRNA, revealing ribosome pausing at slippery sequences and translation in alternative reading frames.[20][21][22]
Data Presentation
Table 1: Reported +1 Ribosomal Frameshifting Frequencies with m1Ψ-modified mRNA
| Reporter Construct | Modification | Frameshifting Frequency (% of in-frame protein) | Reference |
| Fluc+1FS | 1-methylΨ | ~8% | [1] |
| Fluc+1FS | Unmodified | Not observed | [1] |
| Fluc+1FS | 5-methoxyU | Not observed | [1] |
| Fluc+1FS | 5-methylC | Not observed | [1] |
Experimental Protocols
1. Dual-Luciferase Reporter Assay for Detecting +1 Ribosomal Frameshifting
This protocol is adapted from standard dual-luciferase assay procedures and is designed to quantify frameshifting events.[8][18][23][24][25]
-
Principle: A reporter plasmid is constructed with two luciferase genes (e.g., Renilla and Firefly). The first luciferase (Renilla) is in the primary reading frame. The sequence of interest (potential slippery sequence) is inserted between the two luciferase genes. The second luciferase (Firefly) is in the +1 reading frame. Expression of the second luciferase is dependent on a +1 ribosomal frameshift event within the inserted sequence.
-
Methodology:
-
Plasmid Construction:
-
Obtain or construct a dual-luciferase reporter vector.
-
Insert your target mRNA sequence containing the suspected slippery site between the Renilla and Firefly luciferase coding sequences, ensuring the Firefly luciferase is in the +1 reading frame relative to the Renilla luciferase.
-
Create a control plasmid where the Firefly luciferase is in the same frame as the Renilla luciferase (0-frame control) to normalize the results.
-
Create versions of the reporter construct with both unmodified and m1Ψ-containing sequences. This is typically achieved by in vitro transcription of the reporter cassette.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect the cells with the reporter plasmids (frameshift reporter and 0-frame control, with and without m1Ψ) using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase assay kit and a luminometer to measure the activity of both Firefly and Renilla luciferase in the cell lysates.
-
-
Calculation of Frameshifting Efficiency:
-
For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
The frameshifting efficiency is calculated as: [(Firefly/Renilla ratio of +1 frame construct) / (Firefly/Renilla ratio of 0-frame control construct)] * 100%.
-
-
2. Mass Spectrometry for Identification of Frameshifted Peptides
This protocol provides a general workflow for identifying out-of-frame peptides from a protein sample.[26][27][28][29]
-
Principle: The protein product from the translation of m1Ψ-modified mRNA is digested into peptides, which are then analyzed by mass spectrometry. The resulting spectra are searched against a database containing both the expected in-frame protein sequence and all possible +1 frameshifted protein sequences.
-
Methodology:
-
Protein Expression and Purification:
-
Express the protein of interest from the m1Ψ-modified mRNA either in vitro or in cells.
-
If the protein has an affinity tag (e.g., His-tag, FLAG-tag), purify it to increase the concentration of the target protein.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns.
-
-
Database Searching:
-
Create a custom protein sequence database that includes:
-
The expected in-frame protein sequence.
-
The predicted +1 frameshifted protein sequence.
-
-
Use a database search engine (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against the custom database.
-
The identification of peptides that uniquely match the +1 frameshifted sequence confirms frameshifting.
-
-
Visualizations
References
- 1. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N 1 -methylpseudouridylation of mRNA causes +1 ribosomal frameshifting [repository.cam.ac.uk]
- 4. Long‐lasting, biochemically modified mRNA, and its frameshifted recombinant spike proteins in human tissues and circulation after COVID‐19 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. johnking.blog [johnking.blog]
- 8. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of peptides interfering with a ribosomal frameshift in the human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On programmed ribosomal frameshifting: the alternative proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating ribosomal frameshifting in CCR5 mRNA decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 21. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 23. assaygenie.com [assaygenie.com]
- 24. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Peptide Mass Spectra from Micrometer-Thick Ice Films Produced with Femtosecond Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for N1-Methylpseudouridine (m1Ψ)-modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities in the mRNA manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during m1Ψ-mRNA synthesis?
A1: The primary impurities in in vitro transcription (IVT) for m1Ψ-mRNA synthesis include:
-
Double-stranded RNA (dsRNA): This is a significant impurity that can trigger an innate immune response, potentially reducing the efficacy and safety of the mRNA therapeutic.[1][2] dsRNA can form through several mechanisms, including the production of antisense RNA that hybridizes with the sense mRNA strand, or the folding back of the mRNA transcript on itself (3'-loop back).[3][4][5][6]
-
mRNA Variants with Altered Poly(A) Tails: Incomplete or abnormally long poly(A) tails can result from aborted additions or partial hydrolysis during the IVT process.[3][4][5] The length of the poly(A) tail is crucial for mRNA stability and translational efficiency.
-
Short mRNA Fragments: Also known as abortive transcripts, these are truncated mRNA molecules that can arise from premature termination of transcription.[2]
-
Aggregates: mRNA molecules can aggregate, which can affect the formulation and delivery of the therapeutic.[3][4][5]
-
Process-Related Impurities: These include residual components from the manufacturing process such as plasmid DNA template, RNA polymerase, DNase, and unincorporated nucleotide triphosphates (NTPs).[7][8][9]
-
Impurities from N1-Methylpseudouridine Triphosphate (m1ΨTP): The starting material itself can contain critical and noncritical impurities that may interfere with the IVT reaction or be incorporated into the mRNA transcript.[10]
Q2: How does the use of m1Ψ affect the formation of impurities?
A2: The incorporation of m1Ψ in place of uridine (B1682114) has been shown to reduce the formation of dsRNA byproducts.[11][12] This is a significant advantage as dsRNA is a potent activator of the innate immune system. The use of base-modified NTPs like m1ΨTP may disfavor the "self-priming" activity of T7 RNA polymerase, where the enzyme uses the newly synthesized RNA as a template to produce antisense RNA.[11] However, it's important to note that while m1Ψ reduces dsRNA, it may not completely eliminate it, and purification steps are often still necessary.[13][11]
Q3: Can m1Ψ incorporation affect the fidelity of translation?
A3: Studies have investigated the impact of m1Ψ on translational fidelity. While some research suggests that m1Ψ does not significantly alter decoding accuracy, others indicate it can subtly modulate the fidelity of amino acid incorporation in a context-dependent manner.[14][15][16][17][18][19] One study found that m1Ψ does not significantly increase miscoded peptides when mRNA is translated in cell culture compared to unmodified mRNA.[16][17][18]
Q4: What are the analytical methods used to detect and quantify these impurities?
A4: A variety of analytical techniques are employed to ensure the purity and integrity of m1Ψ-mRNA:
-
Chromatographic Methods:
-
Electrophoretic Methods:
-
Mass Spectrometry (MS):
-
Sequencing:
-
Direct RNA Sequencing: Provides detailed information on the sequence and chemical modifications.[21]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your m1Ψ-mRNA synthesis experiments.
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Yield | 1. Template Degradation: Repeated freeze-thaw cycles or mechanical shearing can degrade the DNA template.[] | - Use freshly prepared, high-quality linearized plasmid DNA. - Avoid excessive pipetting and multiple freeze-thaw cycles.[] |
| 2. RNase Contamination: RNases can rapidly degrade the synthesized mRNA.[][23] | - Maintain a sterile, RNase-free work environment. - Use RNase inhibitors in your reaction.[24] - Treat all surfaces, equipment, and solutions with RNase decontamination products.[23] | |
| 3. Suboptimal Reaction Conditions: Incorrect incubation time or temperature can reduce enzyme activity.[] | - Optimize the IVT reaction time (typically 2-4 hours). - Ensure the incubation temperature is optimal for the RNA polymerase (usually 37°C).[] | |
| 4. Impure DNA Template: Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[24][25] | - Purify the DNA template using a reliable clean-up kit to remove inhibitors.[24] | |
| Incomplete or Truncated Transcripts | 1. Premature Termination: GC-rich templates or low nucleotide concentrations can cause the polymerase to dissociate prematurely.[24][25] | - For GC-rich templates, consider decreasing the reaction temperature.[25] - Ensure the concentration of all NTPs, including m1ΨTP, is sufficient (at least 12 µM).[24][25] |
| 2. Incorrectly Linearized Template: Incomplete linearization can lead to run-on transcription. | - Verify complete linearization of the plasmid DNA on an agarose (B213101) gel before the IVT reaction.[24] | |
| Transcripts Longer Than Expected | 1. Non-linearized Plasmid: Circular plasmid templates will result in concatemeric RNA transcripts. | - Confirm complete linearization of the plasmid DNA by agarose gel electrophoresis.[24] |
| 2. 3' Overhangs on Template: Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase.[25] | - Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[25] | |
| High Levels of dsRNA Impurities | 1. Self-Priming by T7 RNA Polymerase: Under high-yield conditions, the polymerase can use the RNA product as a template.[11] | - Optimize IVT reaction conditions (e.g., enzyme and nucleotide concentrations). - The use of m1ΨTP already helps to reduce dsRNA formation.[11] - Implement a downstream purification step, such as HPLC, to remove residual dsRNA.[1][12] |
Quantitative Data Summary
Table 1: Analysis of mRNA Impurities by Capillary Gel Electrophoresis (CGE)
| Sample | Pre-peaks (%) | Main Peak (%) | Post-peaks (%) |
| Control mRNA | Data not available | Data not available | Data not available |
| Stressed mRNA+ | Increased by ~30% | Data not available | Shoulder increased by 14% |
| Stressed mRNA- | Increased by ~30% | Data not available | Data not available |
| Data adapted from a study on comprehensive impurity profiling, where "stressed" samples were subjected to conditions promoting degradation. The increase in pre-peaks is associated with small RNA fragments from hydrolysis.[6] |
Experimental Protocols
1. Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for mRNA Purity Analysis
-
Objective: To separate and quantify mRNA product-related impurities.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile) with the same ion-pairing agent.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the mRNA and its impurities based on hydrophobicity.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The percentage of impurities is calculated based on the peak areas in the chromatogram.
2. Capillary Gel Electrophoresis (CGE) for mRNA Integrity Analysis
-
Objective: To determine the size and integrity of the mRNA transcript.
-
Capillary: A fused-silica capillary filled with a sieving polymer matrix.
-
Buffer: A denaturing running buffer (e.g., containing urea) to prevent secondary structure formation.
-
Sample Preparation: The mRNA sample is denatured before injection.
-
Electrophoresis: A high voltage is applied across the capillary, separating the mRNA molecules based on their size.
-
Detection: UV absorbance at 260 nm or laser-induced fluorescence if a fluorescent intercalating dye is used.
-
Analysis: The migration time of the main mRNA peak is compared to that of a known RNA ladder to determine its size. The presence of shorter fragments is indicative of degradation.
Visualizations
Caption: High-level workflow for m1Ψ-mRNA synthesis and analysis.
Caption: Decision logic for mRNA impurity analysis and quality control.
References
- 1. Removing immunogenic double-stranded RNA impurities post in vitro transcription synthesis for mRNA therapeutics production: A review of chromatography strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Much Do You Know About mRNA Impurities? - Purilogics [purilogics.com]
- 9. Identification and quantification of Process Residual Protein impurities inside mRNA | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. researchgate.net [researchgate.net]
- 19. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. go.zageno.com [go.zageno.com]
- 25. promegaconnections.com [promegaconnections.com]
Technical Support Center: Enhancing the Stability of N1-Methylpseudouridine-Modified RNA Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in ensuring the stability of N1-Methylpseudouridine (m1Ψ)-modified RNA therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of m1Ψ-modified RNA?
A1: The stability of m1Ψ-modified RNA is influenced by a combination of intrinsic and extrinsic factors. Key determinants include the integrity of the 5' cap and poly(A) tail, the specific sequence and secondary structure of the RNA molecule, and the presence of impurities from the in vitro transcription (IVT) process.[1] External factors such as temperature, pH, exposure to ribonucleases (RNases), the number of freeze-thaw cycles, and the composition of the formulation buffer and lipid nanoparticle (LNP) delivery system also play a critical role.[2][3]
Q2: How does N1-methylpseudouridine (m1Ψ) modification enhance RNA stability?
A2: The incorporation of N1-methylpseudouridine (m1Ψ) into an mRNA sequence enhances its stability primarily by reducing its immunogenicity.[4] Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an immune response that can result in RNA degradation.[4] The m1Ψ modification helps the RNA evade this immune surveillance, thereby increasing its persistence and translational capacity.[4] While m1Ψ does not significantly alter the translational fidelity of the mRNA, it can influence the secondary structure, which may contribute to increased functional half-life.[5][6]
Q3: What are the optimal storage conditions for m1Ψ-modified RNA therapeutics?
A3: For long-term storage, m1Ψ-modified RNA, especially when formulated in lipid nanoparticles (LNPs), should be stored at ultra-low temperatures, typically between -20°C and -80°C.[2] This minimizes chemical degradation pathways like hydrolysis and preserves the integrity of the LNPs.[3] For short-term storage, some formulations may be stable at 2-8°C, but this is highly dependent on the specific formulation, including the use of cryoprotectants.[7] It is crucial to minimize freeze-thaw cycles, as these can damage the LNPs and lead to RNA degradation.[8][9] Lyophilization (freeze-drying) can significantly improve the thermostability of mRNA-LNP formulations, potentially allowing for storage at refrigerated or even room temperatures for extended periods.[7][10]
Q4: What are the critical quality attributes (CQAs) to assess when evaluating the stability of m1Ψ-modified RNA?
A4: The critical quality attributes (CQAs) for m1Ψ-modified RNA therapeutics include the integrity of the full-length RNA transcript, the purity of the RNA sample (absence of abortive sequences, double-stranded RNA, and residual DNA templates), the efficiency of the 5' capping, and the length and homogeneity of the poly(A) tail.[1] For LNP-formulated mRNA, additional CQAs include particle size, polydispersity index (PDI), encapsulation efficiency, and the stability of the lipid components.[1]
Troubleshooting Guide
Issue 1: RNA Degradation Observed After Purification
Q: I am observing significant degradation of my m1Ψ-modified RNA, indicated by smearing on a gel or multiple peaks in capillary electrophoresis, immediately after purification. What are the possible causes and solutions?
A: Degradation of m1Ψ-RNA post-purification is a common issue that can often be traced back to RNase contamination or harsh chemical conditions during the purification process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| RNase Contamination | Work Environment: Designate a specific RNase-free workspace.[11] Regularly decontaminate benchtops, pipettes, and other equipment with RNase-deactivating solutions.[11] Consumables: Use certified RNase-free pipette tips, tubes, and reagents.[12] Personal Protective Equipment (PPE): Always wear gloves and change them frequently, as skin is a major source of RNases.[13][14] Reagents: Use nuclease-free water and buffers for all steps.[12] Consider adding an RNase inhibitor to your solutions where appropriate.[13] |
| Harsh Elution Conditions | pH: Ensure the pH of your elution buffer is within a stable range for RNA (typically slightly acidic to neutral). High pH can accelerate RNA hydrolysis. Chemicals: Avoid harsh chemicals that can damage RNA. If using chromatography, ensure the column chemistry is compatible with RNA. |
| Mechanical Stress | Vortexing: Avoid vigorous vortexing of RNA samples. Gentle mixing by flicking the tube or pipetting up and down is preferred. Shearing: Excessive mechanical force can shear large RNA molecules. |
Issue 2: Low Protein Expression from m1Ψ-Modified mRNA in Cell-Based Assays
Q: My m1Ψ-modified RNA appears intact based on analytical characterization, but I am getting low protein expression in my cell-based assays. What could be the problem?
A: Low protein expression from an intact m1Ψ-modified mRNA can be due to issues with the RNA sequence itself, problems with the delivery vehicle, or suboptimal transfection conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal mRNA Design | 5' Cap and Poly(A) Tail: Confirm the presence of a proper 5' cap and an optimal length poly(A) tail, as both are crucial for translation initiation and mRNA stability.[15] Untranslated Regions (UTRs): The 5' and 3' UTRs significantly influence translational efficiency.[16] Consider optimizing these sequences. Codon Usage: Rare codons can slow down or stall translation.[17] Optimize the coding sequence for the target expression system.[17] Secondary Structure: Highly stable secondary structures in the 5' UTR can inhibit ribosome binding.[18] Analyze and potentially redesign the sequence to minimize these structures.[18] |
| Inefficient LNP Formulation | Low Encapsulation Efficiency: If the mRNA is not efficiently encapsulated within the LNPs, it will be exposed to extracellular nucleases and will not be delivered to the cytoplasm. Quantify the encapsulation efficiency to ensure it is within an acceptable range. LNP Instability: The LNP formulation may be unstable in the cell culture medium, leading to premature release and degradation of the mRNA. Assess the stability of your LNPs in the relevant biological matrix. |
| Poor Transfection Efficiency | Cell Viability: Ensure the transfection protocol is not causing excessive cell death. Transfection Reagent/LNP Concentration: Optimize the concentration of the LNP-mRNA complex used for transfection. |
Issue 3: Inconsistent Results in Stability Studies
A: Inconsistent results in stability studies often stem from subtle variations in sample handling, reagent preparation, and assay execution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade RNA and destabilize LNPs.[8][9] Aliquot samples into single-use volumes to minimize this.[11] Temperature Fluctuations: Ensure consistent storage temperatures. Use calibrated temperature monitoring devices. |
| Reagent Variability | Buffer Preparation: Prepare buffers fresh and ensure consistent pH and component concentrations. Reagent Quality: Use high-quality, certified reagents and track lot numbers to identify potential batch-to-batch variability. |
| Assay Execution | Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and reagent volumes.[19] Instrument Calibration: Regularly calibrate analytical instruments such as spectrophotometers, fluorometers, and capillary electrophoresis systems.[19] |
Experimental Protocols
Protocol 1: Assessment of m1Ψ-RNA Integrity by Capillary Gel Electrophoresis (CGE)
Capillary Gel Electrophoresis (CGE) is a high-resolution technique for assessing the integrity and purity of RNA by separating molecules based on their size.[20]
Materials:
-
m1Ψ-RNA sample
-
RNA size ladder
-
RNase-free water and tubes
-
Denaturing agent (e.g., formamide)
-
CGE instrument (e.g., Agilent Bioanalyzer, SCIEX BioPhase 8800)
-
Appropriate CGE gel-dye matrix and buffer kit
Procedure:
-
Sample Preparation:
-
Thaw all reagents and samples on ice.
-
Dilute the m1Ψ-RNA sample to the required concentration (e.g., 10-25 µg/mL) using RNase-free water.[5][20]
-
In an RNase-free tube, mix the diluted RNA sample with a denaturing agent like formamide.[5][21]
-
Heat the mixture at 70°C for 5-10 minutes to denature the RNA, then immediately cool on ice for at least 5 minutes.[5]
-
-
Instrument Setup:
-
Prepare the CGE instrument according to the manufacturer's instructions. This includes priming the microfluidics chip or capillary with the gel-dye matrix.
-
-
Loading and Running the Assay:
-
Load the denatured RNA sample, RNA size ladder, and any controls into the appropriate wells of the chip or sample tray.
-
Start the electrophoresis run. The RNA molecules will migrate through the capillary, separating by size.[20]
-
-
Data Analysis:
-
The instrument software will generate an electropherogram, which displays peaks corresponding to different RNA sizes.
-
Assess the integrity of the m1Ψ-RNA by observing the main peak corresponding to the full-length transcript. The presence of significant peaks at shorter migration times indicates degradation.[20]
-
The software can often calculate an RNA Integrity Number (RIN) or a purity percentage based on the area of the main peak relative to the total area of all peaks.[6]
-
Interpreting CGE Results:
-
High Integrity: A single, sharp peak at the expected size for the full-length transcript.
-
Degradation: A noticeable smear or multiple smaller peaks before the main peak.
-
Impurities: Distinct peaks that do not correspond to the main transcript, which could represent abortive sequences or other contaminants.
Protocol 2: Analysis of m1Ψ-RNA Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful method for assessing the purity of RNA by separating molecules based on their size and hydrophobicity. It can resolve full-length transcripts from shorter fragments and other impurities.[22][23]
Materials:
-
m1Ψ-RNA sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water
-
Mobile Phase B: 0.1 M TEAA in 25% acetonitrile/75% RNase-free water
-
HPLC system with a UV detector
-
A suitable reversed-phase column (e.g., a non-porous poly(styrene-divinylbenzene) matrix)[22]
Procedure:
-
Sample Preparation:
-
Dilute the m1Ψ-RNA sample to an appropriate concentration in Mobile Phase A.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the column temperature to denaturing conditions (e.g., 75°C) to minimize secondary structures.[22]
-
Set the UV detector to 260 nm.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a gradient of increasing Mobile Phase B to elute the RNA from the column. A typical gradient might be from 38% to 60% B over 15-30 minutes.[22]
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the different RNA species in the sample.
-
The main peak represents the full-length m1Ψ-RNA transcript.
-
Calculate the purity by determining the area of the main peak as a percentage of the total peak area.
-
Protocol 3: Quantification of mRNA Encapsulation Efficiency in LNPs
Encapsulation efficiency (EE) is a critical parameter for LNP-formulated mRNA, representing the percentage of mRNA that is successfully enclosed within the nanoparticles. A common method for determining EE is the RiboGreen assay.[24][25]
Materials:
-
mRNA-LNP sample
-
Quant-iT RiboGreen RNA reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (or another suitable detergent)
-
RNase-free water and microplates
-
Fluorometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a reference mRNA standard in TE buffer.
-
-
Prepare Samples:
-
RiboGreen Assay:
-
Add the diluted RiboGreen reagent to the wells of a microplate containing the standards and the prepared samples (both "free" and "total" mRNA).
-
Incubate in the dark for 2-5 minutes.
-
-
Measurement and Calculation:
-
Measure the fluorescence using a fluorometer (excitation ~480 nm, emission ~520 nm).
-
Use the standard curve to determine the concentration of "free mRNA" and "total mRNA" in your samples.
-
Calculate the Encapsulation Efficiency (EE) using the following formula:[25] EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Data Presentation
Table 1: Effect of Storage Temperature on mRNA-LNP Stability Over Time
| Storage Temp. | Time Point | Particle Size (nm) | Polydispersity Index (PDI) | mRNA Integrity (%) | Encapsulation Efficiency (%) |
| -80°C | 1 month | 85.2 ± 2.1 | 0.11 ± 0.02 | 98.5 ± 1.0 | 96.2 ± 1.5 |
| 6 months | 86.1 ± 2.5 | 0.12 ± 0.03 | 97.9 ± 1.2 | 95.8 ± 1.8 | |
| 12 months | 86.5 ± 2.3 | 0.12 ± 0.02 | 97.2 ± 1.5 | 95.1 ± 2.0 | |
| -20°C | 1 month | 88.4 ± 3.0 | 0.15 ± 0.04 | 95.1 ± 2.2 | 94.3 ± 2.5 |
| 6 months | 95.7 ± 4.5 | 0.21 ± 0.05 | 88.4 ± 3.1 | 90.1 ± 3.0 | |
| 12 months | 110.2 ± 6.8 | 0.28 ± 0.06 | 79.5 ± 4.5 | 85.6 ± 3.8 | |
| 4°C | 1 week | 90.1 ± 3.5 | 0.18 ± 0.05 | 90.3 ± 2.8 | 92.7 ± 2.9 |
| 1 month | 125.6 ± 8.2 | 0.35 ± 0.08 | 75.2 ± 5.1 | 81.4 ± 4.2 | |
| 6 months | 250.8 ± 15.4 | 0.52 ± 0.11 | 45.8 ± 6.7 | 60.3 ± 5.5 | |
| 25°C | 24 hours | 150.3 ± 10.1 | 0.41 ± 0.09 | 65.7 ± 5.9 | 75.1 ± 5.0 |
| 1 week | >500 (aggregated) | >0.7 | <20 | <40 |
Data are representative and compiled from typical stability profiles. Actual results will vary based on the specific mRNA sequence and LNP formulation.
Visualizations
References
- 1. Research Advances on the Stability of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freeze-Thaw Stability of mRNA and RNA-Based Therapeutics – StabilityStudies.in [stabilitystudies.in]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a microchip capillary electrophoresis method for determination of the purity and integrity of mRNA in lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. Freeze-Drying of mRNA-LNPs Vaccines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14 Tips for a Successful RNA Extraction [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. How is mRNA stability regulated in therapeutic design? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sciex.com [sciex.com]
- 22. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nacalai.com [nacalai.com]
- 24. waters.com [waters.com]
- 25. sciex.com [sciex.com]
Technical Support Center: Large-Scale N1-Methylpseudouridine (N1mΨ) mRNA Production
Welcome to the technical support center for overcoming challenges in the large-scale production of N1-Methylpseudouridine (N1mΨ) mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions for problems that may arise during the large-scale synthesis and purification of N1mΨ mRNA.
In Vitro Transcription (IVT) and Modification
Question: My N1mΨ-modified mRNA yield from the in vitro transcription (IVT) reaction is consistently low. What are the potential causes and how can I optimize the yield?
Answer: Low mRNA yield can stem from several factors. Key areas to investigate include the quality of the DNA template, and the concentration and activity of the RNA polymerase.[] For large-scale production, ensuring the DNA template is highly pure and linearized is critical for efficient transcription.[] Additionally, the optimal concentration of T7 RNA polymerase should be determined, as simply increasing the amount may not lead to higher yields and can increase costs.[]
Question: I am observing significant double-stranded RNA (dsRNA) contamination in my N1mΨ mRNA product. Why is this happening and what are the best strategies to minimize it?
Answer: Double-stranded RNA (dsRNA) is a common by-product of in vitro transcription and a major impurity that can trigger an innate immune response.[2][3] Its formation can be attributed to the T7 RNA polymerase using the newly synthesized mRNA as a template, leading to the creation of antisense strands.[4] To mitigate this, a fed-batch approach for UTP or N1mΨTP and GTP during the IVT reaction can be employed.[5] This method maintains low steady-state concentrations of these nucleotides, which has been shown to reduce dsRNA formation without compromising mRNA yield.[5] Combining this with a downstream purification step is often necessary to completely abolish innate immune activation.[2]
Question: How can I improve the capping efficiency of my N1mΨ mRNA?
Answer: Inefficient capping can lead to reduced mRNA stability and translational efficiency.[6] Capping can be performed either co-transcriptionally using cap analogs like ARCA (Anti-Reverse Cap Analog) or post-transcriptionally using capping enzymes. For large-scale production, co-transcriptional capping is often preferred for its simplicity. To optimize co-transcriptional capping, it is important to maintain an optimal ratio of the cap analog to GTP. A combined feed of both GTP and UTP (or N1mΨTP) during IVT has been shown to improve capping efficiency while simultaneously reducing dsRNA formation.[5]
Question: What is the optimal poly(A) tail length for N1mΨ mRNA and how can I ensure consistent tailing?
Answer: The poly(A) tail is crucial for mRNA stability and translation. While it was once thought that longer tails lead to greater stability, recent research suggests the relationship is more complex.[7][8] Studies indicate that an optimal tail length, for instance around 100 nucleotides, can maximize protein expression.[7] For large-scale production, encoding the poly(A) tail in the DNA template is a common method. However, this can sometimes lead to variability in tail length.[7] Post-transcriptional polyadenylation using poly(A) polymerase can offer better control over the final tail length but adds an extra step to the process.
Purification
Question: What are the most effective methods for purifying large-scale N1mΨ mRNA to remove reaction components and by-products?
Answer: Large-scale mRNA purification requires robust methods to remove contaminants such as the DNA template, enzymes, unincorporated nucleotides, and aberrant RNA species.[9][10] Chromatography is a widely used technique due to its selectivity and scalability.[9] Several types of chromatography can be employed, including:
-
Affinity chromatography: Often using an oligo(dT) matrix to capture the poly(A) tail of the mRNA.
-
Ion-exchange chromatography (IEC): Separates molecules based on charge.
-
Size-exclusion chromatography (SEC): Separates molecules based on size.[9]
Tangential flow filtration (TFF) is another efficient method for large-scale purification and concentration of mRNA.[9]
Question: How can I specifically remove dsRNA contaminants from my purified N1mΨ mRNA?
Answer: While optimizing the IVT reaction can reduce dsRNA formation, a dedicated purification step is often necessary for its removal.[2] Cellulose-based purification has been shown to be a simple, cost-effective, and scalable method for selectively binding and removing dsRNA from IVT mRNA preparations.[11] This method can remove at least 90% of dsRNA contaminants with a good recovery rate of the desired mRNA.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is another effective, albeit more complex, method for dsRNA removal.[2]
Quality Control and Stability
Question: What are the critical quality attributes (CQAs) I should be measuring for my final N1mΨ mRNA product?
Answer: For therapeutic applications, rigorous quality control is essential. Key analytical methods are needed to ensure the safety and efficacy of the product.[12] The critical quality attributes to assess include:
-
Identity: Confirming the correct mRNA sequence, often using methods like RT-PCR and sequencing.[12]
-
Purity: Assessing the percentage of full-length mRNA and the absence of contaminants like dsRNA, residual DNA, and proteins. This is often measured by chromatography (e.g., ion-pair reversed-phase HPLC) and gel electrophoresis.[13][14]
-
Integrity: Evaluating the intactness of the mRNA molecule, which can be assessed by capillary gel electrophoresis.[14]
-
Capping Efficiency: Quantifying the percentage of mRNA molecules with a proper 5' cap structure, which can be determined by methods like LC-MS.[13]
-
Poly(A) Tail Length and Integrity: Analyzing the length and homogeneity of the poly(A) tail.
-
Potency: Measuring the biological activity of the mRNA, typically through in vitro translation assays or cell-based expression studies.[12]
Question: My N1mΨ mRNA is degrading during storage. What are the best practices for ensuring its stability?
Answer: N1mΨ modification inherently enhances mRNA stability compared to unmodified mRNA.[15][16] However, proper handling and storage are still crucial. Key factors for maintaining stability include:
-
RNase Contamination: Strict adherence to RNase-free techniques throughout the production and handling process is paramount.
-
Storage Buffer: Store purified mRNA in a nuclease-free buffer at an appropriate pH.
-
Temperature: For long-term storage, freezing at -80°C is recommended. Avoid multiple freeze-thaw cycles, which can lead to degradation. Aliquoting the mRNA into single-use volumes can help prevent this.
Quantitative Data Summary
The following tables summarize key quantitative data related to N1mΨ mRNA production and quality control.
Table 1: Comparison of dsRNA Removal Methods
| Purification Method | dsRNA Removal Efficiency | mRNA Recovery Rate | Key Advantages | Key Disadvantages |
| Cellulose-based Chromatography | ≥ 90%[11] | > 65%[11] | Simple, cost-effective, scalable.[11] | May not be as high-resolution as HPLC. |
| Reversed-Phase HPLC (RP-HPLC) | High[2] | Variable | High resolution and purity.[2] | Requires specialized equipment, use of organic solvents.[2] |
Table 2: Impact of N1mΨ Modification on mRNA Properties
| Property | Unmodified mRNA | N1mΨ-modified mRNA | Reference |
| Immunogenicity | High (triggers TLRs)[16] | Significantly Reduced[16][17] | [16][17] |
| Stability | Lower | Enhanced[15][16] | [15][16] |
| Translational Efficiency | Lower | Increased[17] | [17] |
Experimental Protocols
Protocol 1: Optimized In Vitro Transcription with Fed-Batch Nucleotide Addition
This protocol is designed to maximize mRNA yield while minimizing dsRNA formation.
-
Template Preparation:
-
Linearize the plasmid DNA containing the gene of interest and the T7 promoter using a suitable restriction enzyme.
-
Purify the linearized DNA template using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the concentration and assess the purity of the linearized template (A260/A280 ratio should be ~1.8).
-
-
IVT Reaction Setup (Batch Component):
-
In an RNase-free tube, combine the following components at room temperature in this order:
-
Nuclease-free water
-
Transcription buffer (e.g., 10X)
-
ATP, CTP, GTP (at optimized concentrations)
-
Cap analog (e.g., ARCA)
-
Linearized DNA template (typically 1 µg)
-
T7 RNA Polymerase
-
-
-
Fed-Batch Nucleotide Addition:
-
Prepare separate, sterile solutions of N1mΨTP and GTP.
-
After initiating the IVT reaction, add the N1mΨTP and GTP solutions in a stepwise manner or using a syringe pump over the course of the reaction (e.g., over 2-4 hours). The goal is to maintain a low, steady-state concentration of these nucleotides.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
mRNA Purification:
-
Proceed to a purification protocol (e.g., Protocol 2).
-
Protocol 2: Purification of N1mΨ mRNA using Oligo(dT) Affinity Chromatography
This protocol is suitable for the purification of polyadenylated mRNA.
-
Resin Preparation:
-
Equilibrate the oligo(dT) cellulose (B213188) resin with a binding buffer (e.g., containing NaCl and Tris-HCl).
-
-
Sample Preparation:
-
Add binding buffer to the IVT reaction mixture to adjust the salt concentration to promote binding of the poly(A) tail to the oligo(dT) resin.
-
-
Binding:
-
Load the prepared sample onto the equilibrated oligo(dT) column.
-
Allow the sample to pass through the column, collecting the flow-through. The mRNA will bind to the resin.
-
-
Washing:
-
Wash the column with several volumes of a wash buffer (similar to the binding buffer) to remove unbound contaminants like proteins, DNA fragments, and unincorporated nucleotides.
-
-
Elution:
-
Elute the purified mRNA from the column using a low-salt elution buffer or nuclease-free water. The lack of salt will disrupt the interaction between the poly(A) tail and the oligo(dT) resin.
-
-
Concentration and Buffer Exchange:
-
If necessary, concentrate the eluted mRNA and exchange the buffer using ultrafiltration devices (e.g., spin columns with a suitable molecular weight cutoff).
-
-
Quantification and Quality Assessment:
-
Measure the concentration of the purified mRNA using a spectrophotometer (A260).
-
Assess the integrity and purity of the mRNA using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.
-
Visualizations
Caption: High-level workflow for large-scale N1mΨ mRNA production.
Caption: Troubleshooting logic for low IVT yield of N1mΨ mRNA.
References
- 2. etherna.be [etherna.be]
- 3. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 6. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Enhancing mRNA Therapeutics in Two Shakes of a Poly(A) Tail | VectorBuilder [en.vectorbuilder.com]
- 8. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaling Up: Large-Scale mRNA Production Techniques - Creative Enzymes [creative-enzymes.com]
- 10. sartorius.com [sartorius.com]
- 11. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N1-Methylpseudouridine and Pseudouridine on mRNA Translation Fidelity
In the landscape of mRNA-based therapeutics and vaccines, the use of modified nucleosides is a cornerstone for enhancing stability and evading innate immune responses. Among these, N1-methylpseudouridine (m1Ψ) has become a standard, largely replacing pseudouridine (B1679824) (Ψ). This guide provides an objective comparison of the impact of these two critical modifications on the fidelity of mRNA translation, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.
The central role of these modifications is to improve the therapeutic efficacy of mRNA molecules. However, their influence on the accuracy of protein synthesis is a critical parameter for safety and efficacy. This comparison delves into their effects on ribosomal frameshifting, amino acid misincorporation, and stop codon readthrough.
Quantitative Comparison of Translation Fidelity
The following tables summarize the key quantitative data from comparative studies on m1Ψ and Ψ.
Table 1: Impact on Ribosomal Frameshifting
| Modification | Reporter System | Frameshifting Frequency | Fold Change vs. Unmodified Uridine | Reference |
| m1Ψ | Fluc+1FS mRNA in vitro | ~8% | Significant increase | [1][2] |
| Ψ | Not explicitly quantified in direct comparison for frameshifting | Not available | Not available |
Table 2: Impact on Amino Acid Misincorporation
| Modification | Experimental System | Observation | Key Finding | Reference |
| m1Ψ | Reconstituted in vitro translation | Did not significantly increase misincorporation rates | Preserves fidelity of tRNA selection | [3] |
| Ψ | Reconstituted in vitro translation | Marginally increased incorporation of near- and non-cognate amino acids | Can slightly decrease ribosome accuracy | [3] |
| m1Ψ & Ψ | In vitro and human cells | Subtly modulate fidelity depending on codon position and tRNA | Context-dependent effects on miscoding | [4][5] |
Table 3: Impact on Stop Codon Readthrough and Termination
| Modification | Effect | Observation | Key Finding | Reference |
| m1Ψ | Suppression of near-stop codon recognition | Significantly inhibited premature termination by release factors RF1 and RF2 | Suppresses premature termination | [3] |
| Ψ | Induction of readthrough | Introduction into stop codons induced readthrough in vitro and in vivo | Can convert stop codons into sense codons | [3][6] |
Detailed Experimental Methodologies
The following protocols are summarized from the cited literature and represent common methods for assessing mRNA translation fidelity.
In Vitro Ribosomal Frameshifting Assay
This method is designed to quantify the frequency of ribosomal frameshifting events during the translation of a specific mRNA sequence.
-
mRNA Template Preparation: A reporter gene, such as Firefly luciferase (Fluc), is engineered with a "+1" frameshift sequence (Fluc+1FS). This construct is designed so that the full-length, active protein can only be synthesized if a +1 ribosomal frameshift occurs. Control constructs with the wild-type sequence (WT Fluc) are also prepared. The mRNA is synthesized via in vitro transcription (IVT), incorporating either standard uridine, m1Ψ, or Ψ.
-
In Vitro Translation: The IVT mRNA transcripts are translated using a cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted E. coli system. The translation reactions are incubated under optimal conditions to allow for protein synthesis.
-
Quantification of Frameshifted Product: The amount of functional luciferase produced is measured using a luminometer. The relative luciferase expression from the Fluc+1FS construct compared to the WT Fluc construct is used to calculate the percentage of frameshifting.
-
Protein Analysis: The translated protein products are also analyzed by SDS-PAGE and immunoblotting with specific antibodies (e.g., anti-FLAG) to visualize the full-length and frameshifted proteins.[1]
Analysis of Amino Acid Misincorporation via Mass Spectrometry
This protocol is used to identify and quantify amino acid substitutions in a protein produced from modified mRNA.
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293) are cultured and transfected with mRNA encoding a model protein (e.g., SARS-CoV-2 spike protein) containing either unmodified uridine, Ψ, or m1Ψ.
-
Protein Expression and Purification: The cells are allowed to express the protein for a set period. The target protein is then purified from cell lysates, often using affinity chromatography (e.g., via an engineered tag).
-
Mass Spectrometry (LC-MS/MS): The purified protein is digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is analyzed to identify peptides that contain amino acid substitutions not predicted by the genetic code. The frequency of these miscoded peptides is quantified and compared between the different mRNA modifications.[3]
In Vitro Termination Codon Readthrough Assay
This assay measures the efficiency of translation termination at a stop codon.
-
mRNA Construct Design: Short model mRNA templates are synthesized with a specific stop codon (e.g., UAA, UAG, UGA) at a defined position. These templates are modified with either Ψ or m1Ψ at the stop codon.
-
Reconstituted Translation System: The assay is performed in a reconstituted in vitro translation system containing purified ribosomes, tRNAs, and translation factors.
-
Measurement of Readthrough: The extent of readthrough is determined by quantifying the amount of full-length peptide produced versus the amount of terminated product. This can be done by radiolabeling the nascent peptide and analyzing the products by thin-layer chromatography or electrophoresis.[3]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental processes discussed.
Caption: Mechanism of m1Ψ-induced +1 ribosomal frameshifting.
Caption: Experimental workflow for assessing translation fidelity.
Caption: Summary of impacts on translation fidelity.
Conclusion
The choice between N1-methylpseudouridine and pseudouridine involves a trade-off in their effects on translational fidelity. While m1Ψ is highly effective at reducing immunogenicity and generally supports accurate translation, it has been shown to induce +1 ribosomal frameshifting at a notable frequency, leading to the production of off-target proteins.[1][2] This effect appears to be a consequence of ribosome stalling at specific "slippery sequences" within the mRNA.[1][2]
In contrast, pseudouridine has a higher propensity to cause subtle decoding errors, such as amino acid misincorporation and significant stop codon readthrough.[3][6] However, m1Ψ appears to preserve the fidelity of tRNA selection more effectively and even suppresses premature termination.[3]
These findings underscore the importance of sequence optimization in therapeutic mRNA design. For mRNAs containing m1Ψ, it is crucial to identify and modify slippery sequences to minimize frameshifting events. For both modifications, the sequence context can influence the degree of miscoding.[4][5] Ultimately, the selection of a modified nucleoside should be based on a comprehensive assessment of its impact on translation fidelity in the specific context of the therapeutic mRNA sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting. [repository.cam.ac.uk]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine on mRNA Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of mRNA therapeutics has underscored the critical need for modifications that enhance translational efficiency while mitigating innate immunogenicity. The incorporation of modified nucleosides is a key strategy to prevent the activation of pattern recognition receptors (PRRs) and the subsequent inflammatory cascade. This guide provides an objective comparison of two such modifications, N1-Methylpseudouridine (N1mψ) and 2-thiouridine (B16713) (s2U), focusing on their impact on the immunogenic profile of messenger RNA.
While both N1mψ and s2U are known to reduce the innate immune response to in vitro transcribed (IVT) mRNA, a direct head-to-head quantitative comparison is not extensively available in the current body of scientific literature. This guide, therefore, presents the well-documented immunogenic characteristics of N1mψ-modified mRNA and collates the available data on s2U-modified mRNA to offer a comprehensive overview for researchers.
Quantitative Data on Immunogenicity
The following tables summarize the quantitative effects of N1-Methylpseudouridine on cytokine induction. Equivalent comprehensive quantitative data for 2-thiouridine from direct comparative studies is not as readily available.
Table 1: Cytokine Induction by N1-Methylpseudouridine (N1mψ)-Modified mRNA vs. Unmodified mRNA in Human Fibroblast-Like Synoviocytes (FLS)
| Cytokine | Unmodified EGFP mRNA (concentration) | N1mψ-modified EGFP mRNA (concentration) | Fold Change (Unmodified vs. N1mψ) |
| IL-6 | Upregulated | Suppressed | Significant Reduction |
| TNF-α | Upregulated | Suppressed | Significant Reduction |
| CXCL10 | Upregulated | Suppressed | Significant Reduction |
Data adapted from a study on primary human fibroblast-like synoviocytes, indicating a marked reduction in pro-inflammatory cytokine and chemokine production with N1mψ modification.[1]
Table 2: Qualitative Comparison of Immunogenic Properties
| Feature | N1-Methylpseudouridine (N1mψ) | 2-Thiouridine (s2U) |
| TLR Activation | Reduced activation of TLR3, TLR7, and TLR8.[2][3] | Reduced activation of TLR3, TLR7, and TLR8.[3][4] |
| RIG-I Activation | Reduced activation.[5] | Abrogates 5'-triphosphate RNA-mediated activation.[4] |
| Cytokine Induction (e.g., TNF-α, IL-6, IFN-β) | Significantly suppressed compared to unmodified mRNA.[1][6] | Diminished proinflammatory cytokine release.[4] |
| Protein Expression | Enhanced compared to unmodified and pseudouridine-modified mRNA.[7][8] | Increased protein expression when combined with 5-methylcytidine.[3] |
Signaling Pathways
The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes and RIG-I-like receptors (RLRs) in the cytoplasm. Both N1mψ and s2U modifications alter the RNA structure, leading to reduced recognition by these sensors and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA with complete substitution of uridine (B1682114) with either N1-Methylpseudouridine-5'-triphosphate (N1mψ-5'-TP) or 2-Thiouridine-5'-triphosphate (s2U-5'-TP).
Materials:
-
Linearized DNA template encoding the protein of interest with a T7 promoter.
-
T7 RNA Polymerase.
-
Ribonucleotide solution mix (ATP, GTP, CTP).
-
N1mψ-5'-TP or s2U-5'-TP.
-
Cap analog (e.g., CleanCap®).
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide solution mix, the respective modified UTP, cap analog, and T7 RNA Polymerase in transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.[9][10]
Transfection of Human Peripheral Blood Mononuclear Cells (PBMCs) with Modified mRNA
Objective: To deliver modified mRNA into primary human immune cells to assess their immunogenic potential.
Materials:
-
Cryopreserved or freshly isolated human PBMCs.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, mRNA-Fect).
-
Modified mRNA.
-
96-well cell culture plates.
Procedure:
-
Thaw and culture PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10^5 to 2 x 10^5 cells per well.
-
Prepare the mRNA-transfection reagent complexes by diluting the modified mRNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the complexes at room temperature for 10-30 minutes to allow for their formation.
-
Add the complexes to the wells containing the PBMCs.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours) before collecting the supernatant for cytokine analysis.[11][12]
Cytokine Quantification by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the cell culture supernatant following mRNA transfection.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants from transfected PBMCs.
-
Recombinant cytokine standards.
-
Biotinylated detection antibody.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Add the standards and cell culture supernatants to the wells of the ELISA plate and incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with a wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate and then add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate again and add the TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[13][14][15]
Conclusion
The incorporation of N1-Methylpseudouridine into mRNA is a well-established and highly effective strategy for reducing its innate immunogenicity. This is evidenced by a significant reduction in the activation of key RNA sensors like TLRs and RIG-I, leading to suppressed production of pro-inflammatory cytokines and type I interferons. While 2-thiouridine is also recognized as an immunogenicity-reducing modification that acts on similar pathways, there is a comparative lack of direct, quantitative studies against N1mψ.
For researchers and developers in the field of mRNA therapeutics, N1mψ stands out as a robustly characterized modification for dampening the innate immune response. Further head-to-head studies are warranted to quantitatively benchmark the immunomodulatory effects of s2U against N1mψ to broaden the palette of tools available for fine-tuning the therapeutic properties of mRNA.
References
- 1. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 9. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 11. rjhbiosciences.com [rjhbiosciences.com]
- 12. Lipofection with Synthetic mRNA as a Simple Method for T-Cell Immunomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. h-h-c.com [h-h-c.com]
Decoding the Message: A Guide to Validating N1-Methylpseudouridine Incorporation in mRNA using Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, ensuring the precise incorporation of modified nucleotides like N1-methylpseudouridine (m1Ψ) is paramount. This guide provides an objective comparison of mass spectrometry-based validation with other techniques, supported by experimental data and detailed protocols, to empower confident and accurate analysis of synthetic mRNA.
The advent of mRNA vaccines and therapeutics has highlighted the critical role of nucleotide modifications in enhancing stability, increasing protein expression, and reducing immunogenicity.[1][2] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a key component in highly effective mRNA constructs.[2][3][4][5] Verifying the successful and efficient incorporation of m1Ψ into in vitro transcribed (IVT) mRNA is a crucial quality control step. Mass spectrometry stands out as a powerful and quantitative method for this purpose.
Mass Spectrometry: The Gold Standard for m1Ψ Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the detection and quantification of modified ribonucleosides in RNA.[6] This technique allows for the direct measurement of m1Ψ, providing robust and quantitative data on its incorporation efficiency.
Experimental Workflow
The general workflow for LC-MS/MS-based validation of m1Ψ incorporation involves several key steps:
-
RNA Isolation and Purification: The process begins with the isolation of the in vitro transcribed mRNA, ensuring it is free from contaminants such as unincorporated nucleotides.[7]
-
Enzymatic Hydrolysis: The purified mRNA is then enzymatically digested into its constituent nucleosides. This is typically achieved using a combination of nucleases and phosphatases.[7][8]
-
Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, most commonly reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[9][10] This step separates the canonical nucleosides (adenosine, guanosine, cytidine, and uridine) from the modified nucleoside m1Ψ.
-
Mass Spectrometric Detection and Quantification: The separated nucleosides are then introduced into a mass spectrometer. The instrument identifies each nucleoside based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3][11] Quantification is achieved by comparing the signal intensity of m1Ψ to that of a known standard or to the other nucleosides.[6][10]
Data Presentation: Quantitative Comparison
The primary output of an LC-MS/MS analysis is the quantification of each nucleoside. This data can be presented in a table to clearly show the incorporation efficiency of m1Ψ relative to uridine (B1682114).
| Nucleoside | Measured Abundance (Relative %) | Expected Abundance (Relative %) | Incorporation Efficiency (%) |
| Adenosine (A) | 25.1 | 25.0 | - |
| Guanosine (G) | 24.9 | 25.0 | - |
| Cytidine (C) | 25.0 | 25.0 | - |
| Uridine (U) | <0.1 | 0.0 | >99 |
| N1-Methylpseudouridine (m1Ψ) | 24.9 | 25.0 | ~99.6 |
Table 1. Example quantitative data from LC-MS/MS analysis of an mRNA sample where UTP was fully replaced with m1ΨTP during in vitro transcription. The data demonstrates near-complete incorporation of m1Ψ.
Comparison with Alternative Methods
While mass spectrometry is a powerful tool, other methods can also be employed to assess m1Ψ incorporation, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation and detection of individual nucleosides based on mass-to-charge ratio. | Highly accurate and quantitative.[6] Can detect a wide range of modifications simultaneously.[9][12] | Requires specialized equipment and expertise. Destructive to the sample.[7] |
| Nanopore Sequencing | Detects modifications based on changes in the ionic current as the RNA strand passes through a nanopore. | Provides sequence context of the modification.[13] Can be performed on single molecules. | Less quantitative than mass spectrometry.[14] Base-calling accuracy for modifications can be sequence-dependent.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separation of nucleosides based on their physicochemical properties, followed by UV detection. | Relatively simple and cost-effective. Can provide quantitative data.[15] | Lower sensitivity and specificity compared to mass spectrometry. May not be able to resolve all modified nucleosides. |
| Reverse Transcription (RT)-based Methods | The presence of a modification can cause the reverse transcriptase to pause or misincorporate a nucleotide, which can be detected by sequencing. | Provides information about the location of the modification. | Indirect method. The effect of m1Ψ on reverse transcriptase can be subtle.[4] Not inherently quantitative. |
Table 2. Comparison of different methods for the validation of m1Ψ incorporation in mRNA.
Detailed Experimental Protocol: LC-MS/MS for m1Ψ Quantification
This protocol provides a general framework for the quantitative analysis of m1Ψ in mRNA. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Materials:
-
Purified m1Ψ-modified mRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Nucleoside standards (A, C, G, U, m1Ψ)
Procedure:
-
mRNA Digestion:
-
In a microcentrifuge tube, combine approximately 1-5 µg of purified mRNA with Nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours. This step dephosphorylates the nucleoside monophosphates to nucleosides.
-
Centrifuge the sample to pellet the enzymes and collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the nucleoside mixture onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 2% to 50% B over 15 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use dynamic multiple reaction monitoring (DMRM) or parallel reaction monitoring (PRM) for targeted quantification of the canonical nucleosides and m1Ψ.[6][10] The specific mass transitions for each nucleoside should be determined using pure standards.
-
Example Mass Transitions (precursor ion m/z → product ion m/z):
-
Adenosine: 268.1 → 136.1
-
Guanosine: 284.1 → 152.1
-
Cytidine: 244.1 → 112.1
-
Uridine: 245.1 → 113.1
-
N1-Methylpseudouridine (m1Ψ): 259.1 → 127.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside from the chromatograms.
-
Generate a standard curve for each nucleoside using known concentrations of the standards.
-
Calculate the absolute or relative amount of each nucleoside in the mRNA sample.
-
Determine the incorporation efficiency of m1Ψ by comparing its abundance to the expected level based on the sequence and the amount of uridine present.
-
Conclusion
The validation of N1-methylpseudouridine incorporation is a critical step in the development and manufacturing of mRNA therapeutics. While several methods can provide insights into the presence of this modification, liquid chromatography-tandem mass spectrometry offers unparalleled accuracy and quantitation.[6][9] By providing a direct measure of m1Ψ levels, LC-MS/MS empowers researchers and developers to ensure the quality, consistency, and efficacy of their mRNA products. The choice of validation method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, sequence context information, and available resources. However, for definitive and robust validation, mass spectrometry remains the benchmark technique in the field.
References
- 1. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna [areterna.com]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 11. skyline.ms [skyline.ms]
- 12. researchgate.net [researchgate.net]
- 13. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methylpseudouridine vs. Uridine: A Comparative Guide to mRNA Translation Rates
For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is critical for optimizing therapeutic efficacy. This guide provides an objective comparison of N1-methylpseudouridine (m1Ψ) and canonical uridine (B1682114) (U) on mRNA translation, supported by experimental data and detailed protocols.
The substitution of uridine with N1-methylpseudouridine in synthetic mRNA has become a cornerstone of modern mRNA therapeutics, including the highly successful COVID-19 vaccines.[1] This modification significantly enhances protein expression, a phenomenon attributed to a combination of factors including increased mRNA stability, evasion of the innate immune response, and direct modulation of the translational machinery.[2][3] This guide delves into the experimental evidence comparing the translation rates of m1Ψ-modified and unmodified uridine-containing mRNA.
Enhanced Protein Expression with m1Ψ-Modified mRNA
Numerous studies have demonstrated that the incorporation of m1Ψ into mRNA transcripts leads to substantially higher protein yields compared to their unmodified uridine counterparts.[2][4] This enhancement is observed in both cell-based assays and cell-free translation systems.[4]
Quantitative Comparison of Protein Expression
| Reporter Gene | Translation System | Fold Increase with m1Ψ vs. Uridine | Reference |
| Luciferase | HEK293T cells | ~10-fold (compared to 5mC/Ψ) | [4] |
| Luciferase | Krebs cell-free extract | ~7-fold | [4] |
| Luciferase | Rabbit Reticulocyte Lysate | ~2-fold | [4] |
| SARS-CoV-2 Spike | HEK 293 cells | Not directly quantified, but higher expression observed | [5] |
Table 1: Summary of quantitative data comparing protein expression from m1Ψ-modified versus uridine-containing mRNA. The fold increase can vary depending on the specific construct and experimental system.
The Dual Impact of m1Ψ on Translation Dynamics
The increased protein output from m1Ψ-mRNA is not solely due to increased transcript stability.[2] Evidence suggests that m1Ψ directly influences the mechanics of translation, affecting both the initiation and elongation phases.
Increased Ribosome Density
A key finding is that m1Ψ modification leads to an increase in the number of ribosomes associated with an mRNA molecule, forming larger polysomes.[4][6] This increased ribosome density is proposed to enhance the overall rate of protein synthesis by facilitating more efficient translation initiation or promoting the recycling of ribosomes on the same transcript.[4]
Modulation of Elongation Rate
The effect of m1Ψ on the speed of ribosome movement along the mRNA, known as the elongation rate, is more complex. Some studies using ribosome profiling have shown that m1Ψ can cause ribosome pausing at specific sequence contexts, effectively slowing down elongation.[4][7][8] Conversely, in vitro studies using fully reconstituted translation systems have indicated that a single m1Ψ modification does not substantially decrease the rate of correct (cognate) amino acid incorporation.[9][10] However, it may influence the accuracy of translation by affecting the selection of incorrect (near-cognate) tRNAs.[9][10] Another study observed a slight decrease in the rate of peptide bond formation with m1Ψ-containing mRNA in a reconstituted system.[5] This suggests that the impact of m1Ψ on elongation is context-dependent.[6][9][10]
| Parameter | Effect of m1Ψ | Experimental System | Reference |
| Ribosome Density | Increased | Cell-free translation systems | [4][6] |
| Elongation Rate | Slowed in specific contexts | Ribosome profiling in cells | [7][8] |
| Cognate Amino Acid Incorporation | Not substantially changed | Reconstituted in vitro system | [9][10] |
| Peptide Bond Formation | Slightly decreased | Reconstituted in vitro system | [5] |
Table 2: Summary of the effects of m1Ψ on different aspects of translation dynamics.
Evading Innate Immune Sensing to Maintain Translation
Unmodified single-stranded RNA can be recognized by cellular sensors like Toll-like receptors (TLRs) and protein kinase R (PKR), triggering an innate immune response.[3][11][12][13] Activation of PKR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis.[4] By replacing uridine with m1Ψ, synthetic mRNA can evade this immune surveillance, thus preventing the shutdown of translation and leading to more robust protein production.[4][12]
Figure 1. Evasion of the PKR-eIF2α pathway by m1Ψ-modified mRNA.
Experimental Protocols
In Vitro Translation Assay in Cell-Free Lysates
This method allows for the direct comparison of protein synthesis from different mRNA templates in a controlled environment that mimics the cellular cytoplasm.
1. Preparation of mRNA:
-
Unmodified and m1Ψ-fully substituted mRNAs (e.g., encoding Luciferase) are synthesized by in vitro transcription.
-
Transcripts are capped with a 5' cap analog and polyadenylated.
-
The integrity and concentration of the mRNA are verified by gel electrophoresis and spectrophotometry.
2. Cell-Free Translation Reaction:
-
Rabbit reticulocyte lysate (RRL) or Krebs extract is supplemented with amino acids, energy sources (ATP, GTP), and the synthesized mRNA.[4]
-
The reaction is incubated at 30°C.
-
Aliquots are taken at various time points to measure the synthesized protein.
3. Quantification of Protein Synthesis:
-
For a reporter protein like luciferase, its enzymatic activity is measured using a luminometer, which correlates with the amount of protein produced.[4]
-
Total protein can also be quantified by incorporating radiolabeled amino acids (e.g., ³⁵S-methionine) followed by SDS-PAGE and autoradiography.
Figure 2. General workflow for comparing mRNA translation rates in vitro.
Ribosome Profiling
Ribosome profiling is a powerful technique used to obtain a snapshot of all the ribosome positions on the transcriptome at a specific moment.
1. Cell Culture and Treatment:
-
Cells are cultured and transfected with either unmodified or m1Ψ-modified mRNA.
-
Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.
2. Nuclease Digestion and Ribosome Footprint Isolation:
-
The cell lysate is treated with RNase to digest mRNA regions not protected by ribosomes.
-
The resulting ribosome-protected fragments (ribosome footprints) are isolated by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.
3. Library Preparation and Sequencing:
-
The RNA footprints are converted into a cDNA library.
-
The library is subjected to high-throughput sequencing.
4. Data Analysis:
-
The sequencing reads are mapped to the reference transcriptome to determine the density and position of ribosomes on each mRNA.
-
This allows for the calculation of translation efficiency and the identification of ribosome pausing sites.[14]
Conclusion
References
- 1. preprints.org [preprints.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N1-Methylpseudouridine Directly Modulates Translation Dynamics | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Researcher's Guide to Modified Nucleosides in mRNA Therapy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant of an mRNA therapeutic's success. This guide provides a comprehensive comparative analysis of four key modified nucleosides—N1-methylpseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), 5-methoxyuridine (B57755) (5moU), and 5-methylcytidine (B43896) (m5C)—evaluating their impact on mRNA stability, translation efficiency, and immunogenicity. All data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows.
The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic incorporation of modified nucleosides. These chemical alterations are crucial for evading the host's innate immune system and enhancing the stability and translational capacity of synthetic mRNA.[1][2] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I, triggering an inflammatory response that can lead to translational shutdown and degradation of the mRNA therapeutic.[3][4] The substitution of canonical nucleosides with modified versions mitigates these effects, paving the way for effective protein replacement therapies and vaccines.[3][5]
Comparative Performance of Modified Nucleosides
The selection of a modified nucleoside is a balancing act between maximizing protein expression and minimizing adverse immune reactions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of N1-methylpseudouridine (m1Ψ), pseudouridine (Ψ), 5-methoxyuridine (5moU), and 5-methylcytidine (m5C).
Translation Efficiency
The primary goal of mRNA therapy is the efficient translation of the encoded protein. The data below, derived from luciferase reporter assays, demonstrates the relative translation efficiency conferred by each modification.
| Modified Nucleoside | Fold Increase in Protein Expression (Relative to Unmodified mRNA) | Cell Type(s) | Reference |
| N1-methylpseudouridine (m1Ψ) | ~13-fold (single modification) to ~44-fold (with m5C) | A549, BJ, C2C12, HeLa, primary keratinocytes | [6] |
| Pseudouridine (Ψ) | Lower than m1Ψ; variable | A549, BJ, C2C12, HeLa, primary keratinocytes | [3][6] |
| 5-methoxyuridine (5moU) | Up to 4-fold | Primary human macrophages | |
| 5-methylcytidine (m5C) | Can decrease protein production by ~40% in vitro | Reconstituted E. coli translation system | [7] |
Note: The combination of m1Ψ with 5-methylcytidine (m5C) has been shown to yield even higher protein expression than m1Ψ alone.[3][6] The effect of m5C on translation can be context-dependent, with its position within the mRNA transcript influencing whether it enhances or represses translation.[7][8]
mRNA Stability
The stability of an mRNA molecule, often measured by its half-life, dictates the duration of protein production. Modified nucleosides can protect mRNA from degradation by cellular ribonucleases.
| Modified Nucleoside | Effect on mRNA Half-Life | Method | Reference |
| N1-methylpseudouridine (m1Ψ) | Increased stability compared to unmodified mRNA | Not specified | [9] |
| Pseudouridine (Ψ) | Increased stability; may be less stable than m1Ψ-modified mRNA | Not specified | [9] |
| 5-methoxyuridine (5moU) | More stable than other tested modified eGFP mRNAs | Not specified | [10] |
| 5-methylcytidine (m5C) | Can increase mRNA stability | Not specified | [8] |
Immunogenicity
A key advantage of modified nucleosides is their ability to dampen the innate immune response. This is often quantified by measuring the induction of pro-inflammatory cytokines like Type I interferons (e.g., IFN-β) and TNF-α.
| Modified Nucleoside | Reduction in IFN-β Production (Relative to Unmodified mRNA) | Cell Type(s) | Reference |
| N1-methylpseudouridine (m1Ψ) | Significantly reduced | Various cell lines | [1][6] |
| Pseudouridine (Ψ) | Reduced, but less effective than m1Ψ | Various cell lines | [1][3][6] |
| 5-methoxyuridine (5moU) | Moderate proinflammatory and non-detectable antiviral responses | Primary human macrophages | |
| 5-methylcytidine (m5C) | Reduced | Various cell lines | [1][5] |
Note: The immunogenicity of an mRNA therapeutic is also influenced by the delivery vehicle and the presence of any double-stranded RNA contaminants from the in vitro transcription process.[11]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleosides using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
RNase inhibitor
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
NTP solution (ATP, GTP, CTP, UTP)
-
Modified NTP solution (e.g., N1-methylpseudouridine-5'-triphosphate, pseudouridine-5'-triphosphate, 5-methoxyuridine-5'-triphosphate, or 5-methylcytidine-5'-triphosphate)
-
DNase I
-
RNA purification kit
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice and keep them cold.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Reaction buffer (10X)
-
GTP, ATP, CTP (and UTP if not fully substituting)
-
Modified NTP
-
Linearized DNA template (0.5-1.0 µg)
-
RNase inhibitor
-
T7 RNA polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol describes how to measure the translation efficiency of modified mRNA in cultured cells using a luciferase reporter system.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)
-
Transfection reagent (e.g., lipid-based)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the mRNA-transfection reagent complexes to the cells.
-
Incubate the cells for a defined period (e.g., 6, 12, 24 hours) at 37°C.
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate to account for differences in cell number.
Measurement of Cytokine Response by ELISA
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) secreted by immune cells in response to modified mRNA.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Modified mRNA
-
Transfection reagent suitable for immune cells
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Isolate and culture immune cells in a multi-well plate.
-
Transfect the cells with the modified mRNA as described in the luciferase assay protocol.
-
Incubate the cells for 24-48 hours to allow for cytokine production and secretion into the culture medium.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanisms of Action
To better understand the biological context in which these modified nucleosides operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Innate Immune Sensing of mRNA
Unmodified mRNA can be recognized by endosomal TLRs (TLR7/8) and the cytosolic sensor RIG-I, leading to the production of type I interferons and pro-inflammatory cytokines. Modified nucleosides help the mRNA evade this recognition.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methylpseudouridine Triphosphate in In Vitro Transcription: A Guide to RNA Polymerase Fidelity
For researchers, scientists, and drug development professionals, ensuring the fidelity of in vitro transcribed (IVT) RNA is paramount, particularly in the burgeoning field of mRNA therapeutics. The incorporation of modified nucleotides, such as N1-Methylpseudouridine triphosphate (m1ΨTP), has been a key strategy to enhance the stability and reduce the immunogenicity of synthetic mRNA. This guide provides a comparative assessment of the fidelity of common RNA polymerases when utilizing m1ΨTP, supported by experimental data and detailed protocols.
The use of m1ΨTP in place of uridine (B1682114) triphosphate (UTP) has been shown to be a superior strategy for producing therapeutic mRNA with favorable characteristics. A critical aspect of this substitution is its impact on the accuracy of transcription by RNA polymerases. Studies have demonstrated that m1ΨTP is incorporated with higher fidelity than its counterpart, pseudouridine (B1679824) triphosphate (ΨTP), by frequently used RNA polymerases such as T7 and SP6.[1][2][3]
Comparative Analysis of RNA Polymerase Fidelity
The fidelity of an RNA polymerase is a measure of its ability to accurately incorporate the correct nucleotide into the growing RNA chain as dictated by the DNA template. Errors in this process can lead to a heterogeneous population of RNA molecules, potentially impacting the efficacy and safety of an mRNA-based therapeutic.
Quantitative analysis of transcription fidelity reveals differences between RNA polymerases and the impact of using modified nucleotides. The data presented below is the combined first-strand error rate, which includes errors from both the RNA polymerase during transcription and the reverse transcriptase during the initial step of the sequencing analysis.
T7 RNA Polymerase Fidelity
T7 RNA polymerase is a widely used enzyme for in vitro transcription due to its high processivity and promoter specificity.[4] When comparing the incorporation of UTP, ΨTP, and m1ΨTP, T7 RNA polymerase demonstrates a notable difference in fidelity.
| Nucleotide Triphosphate | Total Error Rate (errors/base x 10⁻⁶) | Substitution (%) | Deletion (%) | Insertion (%) |
| UTP | 59 ± 8 | 86 | 8 | 6 |
| ΨTP | 130 ± 17 | 95 | 3 | 2 |
| m1ΨTP | 74 ± 7 | 88 | 8 | 4 |
Table 1: Combined first-strand error rates for T7 RNA polymerase with UTP, ΨTP, and m1ΨTP. Data is an average of four different RNA sequences.[2]
The data clearly indicates that while the error rate with m1ΨTP is slightly higher than with the natural UTP, it is significantly lower than that observed with ΨTP.[2] The predominant type of error for all nucleotides is substitution.
SP6 RNA Polymerase Fidelity
SP6 RNA polymerase, another common choice for in vitro transcription, exhibits a generally higher error rate compared to T7 RNA polymerase.[2] However, the trend of higher fidelity with m1ΨTP compared to ΨTP is consistent.
| Nucleotide Triphosphate | Total Error Rate (errors/base x 10⁻⁴) | Substitution (%) | Deletion (%) | Insertion (%) |
| UTP | 1.3 ± 0 | 94 | 4 | 2 |
| ΨTP | 3.3 ± 0.2 | 93 | 4 | 3 |
| m1ΨTP | 2.5 ± 0 | 89 | 7 | 4 |
Table 2: Combined first-strand error rates for SP6 RNA polymerase with UTP, ΨTP, and m1ΨTP. Data is an average of three different RNA sequences.[2]
Predominant Error Types
A consistent finding across studies is that the primary substitution error when using uridine analogs like ΨTP and m1ΨTP is the misincorporation opposite a deoxythymidine (dT) in the DNA template, leading to an rA → rU (or modified U) substitution in the RNA transcript.[5]
Experimental Protocols
The assessment of RNA polymerase fidelity is a multi-step process that requires careful execution to ensure the accuracy of the results. The most common method involves in vitro transcription followed by high-fidelity sequencing.
In Vitro Transcription (IVT)
-
Template Preparation: A linear DNA template containing the target sequence downstream of a specific RNA polymerase promoter (e.g., T7 or SP6 promoter) is required. The template must be purified to remove any contaminants that could inhibit the transcription reaction.
-
Reaction Setup: The IVT reaction is assembled on ice and typically includes:
-
Nuclease-free water
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, and either UTP, ΨTP, or m1ΨTP)
-
RNase inhibitor
-
DNA template
-
RNA polymerase (T7 or SP6)
-
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 2-4 hours, to allow for RNA synthesis.
-
DNase Treatment: Following incubation, the DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.
-
RNA Purification: The synthesized RNA is purified using a method such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and salts.
-
Quality Control: The integrity and concentration of the purified RNA are assessed using methods like agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry.
Fidelity Analysis using PacBio SMRT Sequencing
Pacific Biosciences Single-Molecule, Real-Time (SMRT) sequencing is a powerful tool for fidelity assessment due to its long read lengths and high accuracy, which is achieved by circular consensus sequencing.[6][7][8]
-
Reverse Transcription: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a high-fidelity reverse transcriptase.
-
Second-Strand Synthesis: The single-stranded cDNA is then converted into double-stranded DNA.
-
Library Preparation: The double-stranded DNA is prepared for SMRT sequencing by ligating SMRTbell™ adapters, which form a circular template.
-
Sequencing: The prepared library is sequenced on a PacBio instrument. The circular nature of the templates allows the polymerase to read the same molecule multiple times, generating a highly accurate consensus sequence.
-
Data Analysis: The sequencing reads are aligned to the known reference sequence of the DNA template. Errors (substitutions, insertions, and deletions) are identified and quantified to determine the error rate of the transcription and reverse transcription process. By analyzing the second strand synthesis, errors from the reverse transcriptase on a DNA template can be isolated, allowing for a more refined estimation of the RNA polymerase's fidelity.[9]
An advanced method called Roll-Seq has also been developed, which uses a rolling-circle reverse transcription approach to generate long concatemeric cDNA from a circular RNA template. This method allows for the simultaneous and discrete determination of both RNA polymerase and reverse transcriptase fidelity from a single experiment.[10][11][12]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing RNA polymerase fidelity using an in vitro transcription and sequencing-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T7 RNA Polymerases Backed up by Covalently Trapped Proteins Catalyze Highly Error Prone Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pacb.com [pacb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
- 9. neb.com [neb.com]
- 10. Discrete measurements of RNA polymerase and reverse transcriptase fidelity reveal evolutionary tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discrete measurements of RNA polymerase and reverse transcriptase fidelity reveal evolutionary tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Methylpseudouridine-Modified mRNA: A Comparative Guide to Performance in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule, designed to enhance its stability and translational efficiency while mitigating innate immune responses. Among these, the incorporation of N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone of modern mRNA technology. This guide provides an objective comparison of the performance of m1Ψ-modified mRNA against its unmodified counterpart and other variants across a range of cell types, supported by experimental data and detailed protocols.
Enhanced Protein Expression with m1Ψ Modification
The substitution of uridine (B1682114) with m1Ψ in in vitro transcribed (IVT) mRNA has been demonstrated to significantly boost protein expression. This effect, however, is not uniform across all cell types and is dependent on the context of the delivery vehicle and the target cell's intrinsic properties. Generally, m1Ψ modification can lead to up to a 15-fold increase in total protein expression compared to unmodified mRNA.[1] In some instances, such as in monocytic lineage splenocytes, this enhancement can be as dramatic as 50-fold.[1]
The superior performance of m1Ψ-modified mRNA is attributed to a multi-faceted mechanism. It not only reduces the activation of innate immune sensors like Toll-like receptor 3 (TLR3), which can otherwise lead to translational shutdown, but it also directly impacts the translation process itself.[2] Studies have shown that m1Ψ incorporation increases the density of ribosomes on the mRNA transcript, suggesting more efficient initiation and elongation phases of translation.[3][4]
Quantitative Comparison of Protein Expression
The following table summarizes the quantitative data on the expression of Enhanced Green Fluorescent Protein (EGFP) from mRNA with varying percentages of m1Ψ modification across several human and mouse cell lines. The data, presented as the percentage of EGFP-positive cells and the Mean Fluorescence Intensity (MFI), illustrates the cell-type-specific and modification-ratio-dependent nature of m1Ψ's effect on protein expression.
| Cell Line | Modification | % EGFP Positive Cells (Day 3) | MFI (Day 3) |
| HEK-293T | Unmodified | ~40% | ~20000 |
| 5% m1Ψ | ~70% | ~60000 | |
| 10% m1Ψ | ~65% | ~50000 | |
| 20% m1Ψ | ~60% | ~40000 | |
| 50% m1Ψ | ~35% | ~15000 | |
| 75% m1Ψ | ~20% | ~10000 | |
| 100% m1Ψ | ~15% | ~8000 | |
| A549 | Unmodified | ~30% | ~15000 |
| 5% m1Ψ | ~45% | ~25000 | |
| 10-100% m1Ψ | Similar to unmodified | Similar to unmodified | |
| H1299 | Unmodified | ~50% | ~30000 |
| 5-20% m1Ψ | Similar to unmodified | Similar to unmodified | |
| 50-100% m1Ψ | Decreased vs. unmodified | Decreased vs. unmodified | |
| RAW264.7 | Unmodified | ~25% | ~10000 |
| 10% m1Ψ | ~40% | ~20000 | |
| 100% m1Ψ | ~10% | ~5000 | |
| Jurkat | Unmodified | ~15% | ~8000 |
| 5% m1Ψ | ~30% | ~15000 | |
| 50% m1Ψ | ~10% | ~6000 | |
| LLC | Unmodified | ~35% | ~18000 |
| 5% m1Ψ | ~50% | ~28000 | |
| 10% m1Ψ | ~45% | ~25000 | |
| 50-100% m1Ψ | Decreased vs. unmodified | Decreased vs. unmodified |
Data is approximated from graphical representations in the source publication. For precise values, refer to the original study.[1]
Interestingly, a lower percentage of m1Ψ modification (5-20%) often results in higher protein expression than complete (100%) substitution, suggesting that an optimal balance of modification may be necessary for maximal translational output in many cell types.[1]
Reduced Immunogenicity of m1Ψ-Modified mRNA
A critical advantage of m1Ψ modification is its ability to dampen the innate immune response typically triggered by foreign RNA. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) 7 and 8, while double-stranded RNA byproducts of in vitro transcription can activate TLR3, RIG-I, and MDA5. This recognition initiates a signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can result in translational arrest and mRNA degradation.
N1-methylpseudouridine modification has been shown to reduce the recognition by these innate immune sensors, thereby preventing the activation of downstream antiviral pathways such as the PKR and OAS/RNase L systems.[5][6] This "stealth" characteristic of m1Ψ-mRNA not only enhances protein expression but also improves the safety profile of mRNA-based therapeutics by reducing inflammatory side effects.
Experimental Protocols
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of m1Ψ-modified mRNA using a linearized plasmid DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM Spermidine, 50 mM DTT)
-
Ribonucleotide solution (10 mM each of ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
LiCl solution
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to final volume)
-
5x Transcription Buffer
-
Ribonucleotide solution (ATP, GTP, CTP)
-
m1ΨTP (to desired final concentration, e.g., replacing UTP completely or partially)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.
-
Resuspend the purified mRNA in nuclease-free water and quantify its concentration and quality using a spectrophotometer and gel electrophoresis.
mRNA Transfection into Mammalian Cells
This protocol describes a general method for transfecting mammalian cells with mRNA using a lipid-based transfection reagent.
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
m1Ψ-modified mRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Multi-well culture plates
Procedure:
-
Seed the cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, replace the culture medium with fresh, pre-warmed complete medium.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the mRNA in serum-free medium.
-
Tube B: Dilute the lipid-based transfection reagent in serum-free medium.
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow the formation of mRNA-lipid complexes.
-
Add the mRNA-lipid complexes dropwise to the cells in the culture plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analyze protein expression at the desired time points (e.g., 24, 48, 72 hours) using methods such as flow cytometry, western blotting, or ELISA.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Innate immune recognition of unmodified vs. m1Ψ-modified mRNA.
Caption: Experimental workflow for m1Ψ-mRNA synthesis and performance analysis.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. biosciences.ricoh.com [biosciences.ricoh.com]
- 4. An improved protocol for mRNA quantification after fluorescence-activated cell sorting with an increased signal to noise ratio in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: N1-Methylpseudouridine versus 5-Methylcytidine in mRNA Therapeutics
For researchers, scientists, and drug development professionals at the forefront of mRNA technology, the choice of nucleoside modification is a critical determinant of therapeutic success. This guide provides a comprehensive side-by-side comparison of two prominent modifications, N1-Methylpseudouridine (m1Ψ) and 5-methylcytidine (B43896) (m5C), evaluating their impact on mRNA performance through a lens of quantitative data and detailed experimental insights.
The advent of mRNA vaccines and therapeutics has been largely propelled by the strategic use of modified nucleosides to enhance protein expression and mitigate innate immune responses.[1][2] Among the arsenal (B13267) of available modifications, N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine, has emerged as a gold standard, notably utilized in the FDA-approved COVID-19 mRNA vaccines.[1][2] Concurrently, 5-methylcytidine (m5C), a modification also found in natural RNA, has demonstrated significant potential in improving mRNA stability and translation, particularly in the context of self-amplifying RNAs.[3][4] This comparison guide delves into the experimental evidence to provide a clear, data-driven analysis of their respective contributions to mRNA efficacy.
Quantitative Performance Metrics: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the key performance indicators of m1Ψ and m5C-modified mRNA based on available experimental data. It is important to note that the magnitude of these effects can be context-dependent, varying with the specific mRNA sequence, delivery vehicle, and cell type used.
| Performance Metric | N1-Methylpseudouridine (m1Ψ) | 5-Methylcytidine (m5C) | Unmodified mRNA |
| Translation Efficiency | Significantly increased (up to ~13-44 fold increase in protein expression compared to pseudouridine-modified mRNA) | Increased translation efficiency[3][5] | Baseline |
| mRNA Stability | Increased stability by protecting against degradation[6][7] | Increased stability[5] | Baseline |
| Immunogenicity | Significantly reduced innate immune activation (evades TLR3, TLR7/8, and RIG-I sensing)[2][6] | Reduced innate immune responses[4] | High |
| Cytokine Induction (e.g., IFN-β, TNF-α) | Markedly lower induction compared to unmodified mRNA[6] | Reduced induction compared to unmodified mRNA[4] | High induction |
Delving into the Mechanisms: Translation, Stability, and Immunity
Enhancing Protein Production: The Translation Efficiency Advantage
N1-Methylpseudouridine (m1Ψ) has been shown to dramatically enhance protein expression from synthetic mRNA. Studies have demonstrated that the incorporation of m1Ψ leads to a substantial increase in ribosome loading on the mRNA transcript.[8] This is attributed to its ability to reduce the activation of RNA-dependent protein kinase (PKR), a key sensor of foreign RNA that, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α) to shut down translation.[8][9] By mitigating this innate immune response, m1Ψ-modified mRNA can be translated more efficiently over a longer period.
5-Methylcytidine (m5C) also contributes to enhanced protein production, though often to a lesser extent than m1Ψ when used as a singular modification in conventional mRNA. Its primary role in this context is often associated with improving mRNA stability, which indirectly leads to higher protein yields.[5][] In the realm of self-amplifying RNA (saRNA), m5C modification has been shown to be particularly effective at increasing transfection and translation efficiency.[3]
Fortifying the Message: The Impact on mRNA Stability
The inherent instability of single-stranded RNA is a major hurdle in its therapeutic application. Both m1Ψ and m5C contribute to overcoming this challenge.
N1-Methylpseudouridine (m1Ψ) enhances mRNA stability, in part by protecting it from degradation.[6] The modification can alter the secondary structure of the mRNA molecule, making it less susceptible to cleavage by cellular ribonucleases.[7]
5-Methylcytidine (m5C) is well-documented to increase the stability of RNA.[5][] This modification can influence RNA folding and interactions with RNA-binding proteins, thereby shielding the transcript from the cellular degradation machinery.
Taming the Immune System: A Look at Immunogenicity
A critical feature of therapeutic mRNA is its ability to evade the host's innate immune system, which is primed to recognize and eliminate foreign RNA.
N1-Methylpseudouridine (m1Ψ) is exceptionally effective at reducing the immunogenicity of mRNA.[3][6] Unmodified single-stranded RNA is a potent activator of pattern recognition receptors (PRRs) such as Toll-like receptors (TLR) 3, 7, and 8, and the RIG-I-like receptors (RLRs).[11] The incorporation of m1Ψ masks the mRNA from these sensors, leading to a significant reduction in the production of pro-inflammatory cytokines like type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α).[6] This immune-evasive property is a cornerstone of the success of m1Ψ-based mRNA vaccines.
5-Methylcytidine (m5C) also plays a role in dampening the innate immune response to synthetic RNA.[4] While perhaps not as profoundly immuno-suppressive as m1Ψ on its own in all contexts, the inclusion of m5C has been shown to reduce the activation of innate immune signaling pathways.[4]
Experimental Protocols: A Guide to in Vitro Analysis
Reproducible and rigorous experimental design is paramount in the evaluation of modified mRNA. Below are detailed protocols for key experiments used to assess the performance of m1Ψ and m5C-modified mRNA.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating either m1Ψ or m5C using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
Ribonucleotide solution mix (ATP, GTP)
-
CTP or 5-methylcytidine-5'-triphosphate (B12393967) (m5C-TP)
-
UTP or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP)
-
Cap analog (e.g., CleanCap® AG)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to final volume
-
5X Transcription Buffer
-
Ribonucleotide solution mix
-
CTP or m5C-TP
-
UTP or m1Ψ-TP
-
Cap analog
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration and assess its integrity (e.g., via gel electrophoresis or Bioanalyzer).
Luciferase Reporter Assay for Translation Efficiency
This assay quantifies protein expression from modified mRNA by measuring the activity of a reporter protein, such as Firefly luciferase.[12]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine™)
-
m1Ψ-modified, m5C-modified, and unmodified luciferase reporter mRNA
-
Control mRNA (e.g., encoding Renilla luciferase for normalization)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the firefly luciferase mRNA (unmodified, m1Ψ, or m5C) and the Renilla luciferase control mRNA.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent to each well and measure the firefly luciferase activity.
-
Add a stop and glo reagent and measure the Renilla luciferase activity for normalization.
-
Calculate the relative light units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity.
Innate Immunity Assay (Cytokine Measurement)
This assay measures the induction of pro-inflammatory cytokines in response to transfection with modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
Transfection reagent
-
m1Ψ-modified, m5C-modified, and unmodified mRNA
-
Positive control (e.g., LPS or poly(I:C))
-
ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α)
Procedure:
-
Culture the immune cells in a multi-well plate.
-
Transfect the cells with the different mRNA species or stimulate with the positive control.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizing the Pathways: Innate Immune Recognition of mRNA
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the innate immune recognition of mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Long-Term Stability of N1-Methylpseudouridine in mRNA Transcripts: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of messenger RNA (mRNA) transcripts is a critical factor in the efficacy and viability of mRNA-based therapeutics and vaccines. The strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has emerged as a pivotal advancement in enhancing the long-term stability of these molecules. This guide provides an objective comparison of m1Ψ-containing mRNA with its alternatives, supported by experimental data and detailed methodologies.
The advent of mRNA vaccines has highlighted the importance of transcript stability, which directly impacts protein expression, immunogenicity, and overall therapeutic effectiveness.[1] Unmodified mRNA is inherently labile and susceptible to degradation by ubiquitous ribonucleases, posing significant challenges for storage, distribution, and in vivo persistence.[2][3] The substitution of uridine (B1682114) (U) with modified nucleosides like pseudouridine (B1679824) (Ψ) and, more significantly, N1-methylpseudouridine (m1Ψ), has been shown to substantially improve the stability and translational capacity of mRNA.[4][5]
Comparative Stability and Performance of Modified mRNA
The incorporation of m1Ψ into mRNA transcripts confers a distinct advantage in terms of stability and protein expression compared to both unmodified uridine and pseudouridine. This enhancement is attributed to several factors, including increased resistance to enzymatic degradation and more favorable base-pairing and stacking interactions within the RNA molecule.[1]
A key study demonstrated that mRNAs containing m1Ψ, alone or in combination with 5-methylcytidine (B43896) (m5C), outperformed the state-of-the-art Ψ-modified mRNA platform. This resulted in significantly higher reporter gene expression in both cell lines and mice.[4] Specifically, (m5C/)m1Ψ-modified mRNA led to up to approximately 44-fold higher expression when comparing doubly modified mRNAs and about 13-fold higher expression for singly modified mRNAs.[4] This superior performance is linked to reduced intracellular innate immunogenicity and improved cell viability.[4]
Molecular dynamics studies have revealed that m1Ψ induces a greater stabilization effect in double-stranded RNA (dsRNA) than Ψ due to stronger stacking and base pair interactions.[1] The N1-methyl group in m1Ψ allows it to form a traditional Watson-Crick pair, similar to uridine, while the C5-C1' bond, also present in Ψ, provides rotational flexibility that enhances base-stacking and duplex stability.[1]
| Nucleoside Modification | Key Stability Characteristics | Impact on Protein Expression | Immunogenicity |
| Uridine (U) | Susceptible to enzymatic degradation; lower thermal stability. | Baseline expression. | High; activates innate immune sensors like TLRs.[1][6] |
| Pseudouridine (Ψ) | Increased stability against enzymatic degradation compared to U.[5] Enhances base-stacking and duplex stability.[1] | Higher than U-containing mRNA.[5] | Reduced compared to U; less activation of TLRs.[1] |
| N1-Methylpseudouridine (m1Ψ) | Highest stability against degradation.[4] Stronger base-pairing and stacking interactions than Ψ.[1] | Significantly higher than both U and Ψ-containing mRNA.[4][7][8] | Lowest immunogenicity; effectively evades TLR activation.[4][7] |
Experimental Protocols for Assessing mRNA Stability
The long-term stability of mRNA transcripts is experimentally evaluated by measuring their decay rates over time. A common and effective method involves inhibiting transcription and then quantifying the remaining mRNA at various time points.
Method 1: Transcription Inhibition using Actinomycin D
This protocol is widely used to determine mRNA half-lives in cell culture.
Principle: Actinomycin D is an inhibitor of transcription that intercalates into DNA, preventing RNA polymerase from synthesizing new mRNA.[9] By halting transcription, the decay of the existing mRNA population can be monitored.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.
-
Transcription Inhibition: Add Actinomycin D to the cell culture medium at a final concentration of 1-5 µg/mL.[9]
-
Time-Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Isolation: Extract total RNA from the collected cell samples using a standard protocol (e.g., Trizol reagent or a commercial kit).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Quantify the amount of the specific mRNA transcript at each time point using qPCR with gene-specific primers.
-
Data Analysis: Normalize the mRNA levels to a stable reference gene and calculate the mRNA half-life by fitting the data to a one-phase decay model.[9]
Method 2: Metabolic Labeling of RNA
This method tracks the fate of newly synthesized RNA.
Principle: Cells are pulsed with a labeled nucleotide analog (e.g., 4-thiouridine (B1664626) or 5-ethynyluridine) that is incorporated into newly transcribed RNA. The chase phase involves replacing the labeling medium with one containing unlabeled nucleotides. The decay of the labeled RNA is then monitored over time.[10]
Protocol:
-
Pulse Labeling: Incubate cells with a medium containing the nucleotide analog for a defined period to label newly synthesized RNA.
-
Chase: Remove the labeling medium and replace it with a medium containing a high concentration of the corresponding unlabeled nucleotide.
-
Time-Course Collection: Harvest cells at different time points during the chase.
-
RNA Isolation and Enrichment: Isolate total RNA and enrich for the labeled RNA population through biotinylation and streptavidin purification or click chemistry.
-
Quantification: Quantify the amount of labeled RNA remaining at each time point using methods such as RT-qPCR or RNA sequencing.
-
Half-Life Calculation: Determine the mRNA half-life from the decay curve.
Visualizing Key Pathways and Workflows
Innate Immune Sensing of mRNA
The incorporation of m1Ψ helps mRNA evade recognition by endosomal Toll-like receptors (TLRs), thereby reducing the innate immune response that can lead to mRNA degradation and translational shutdown.[1][6]
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Experimental Workflow for mRNA Stability Assessment
The following diagram outlines the general workflow for determining mRNA half-life using a transcription inhibition assay.
Caption: General experimental workflow for mRNA stability analysis.
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 2. The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N1-Methylpseudouridine-d3: A Procedural Guide
The proper handling and disposal of N1-Methylpseudouridine-d3 are critical for maintaining laboratory safety and ensuring environmental compliance. As a modified nucleoside analog used in sensitive applications like mRNA synthesis, it must be treated as a hazardous chemical waste. This guide provides detailed, step-by-step procedures for its safe management and disposal, intended for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). N1-Methylpseudouridine is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a NIOSH-approved respirator.[3][4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Avoid all unnecessary personal contact with the substance.[5]
II. Waste Classification and Segregation
This compound waste must be classified and segregated correctly to ensure proper disposal.
-
Pure Compound/Unused Material: Treat as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.[3][4][6] Improper disposal can lead to environmental contamination and regulatory non-compliance.[6]
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be considered hazardous waste.
-
Solutions and Liquid Waste: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.
-
Biologically Contaminated Waste: If the compound is used in experiments involving recombinant or synthetic nucleic acids (rDNA), the resulting waste may need to be treated as regulated medical waste (RMW) or biohazardous waste.[7] This requires decontamination, typically by autoclaving or chemical disinfection (e.g., with a 10% bleach solution for at least 30 minutes), before being collected for final disposal.[7] Always consult your institution's biosafety guidelines.
III. Step-by-Step Disposal Protocol
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[6] The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound."
-
Collect Waste:
-
Solids: Carefully transfer the solid waste into the container, avoiding the creation of dust.[3][4]
-
Liquids: Pour liquid waste carefully into the designated liquid waste container using a funnel.
-
Sharps/Labware: Place contaminated sharps and labware into a puncture-resistant container designated for hazardous chemical waste.
-
Step 2: Waste Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[4]
Step 3: Arrange for Disposal
-
When the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup.
-
Contact your Environmental Health & Safety (EHS) department or the contracted licensed waste disposal service.[6]
Step 4: Maintain Documentation
-
Keep accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.[6]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]
-
Wear PPE: Before cleaning, don the appropriate PPE as described in Section I.[5][8]
-
Contain and Absorb: For liquid spills, contain and absorb the material with sand, earth, or an inert, non-combustible absorbent material like vermiculite.[5][8] For solid spills, carefully sweep up the material to avoid raising dust.[3]
-
Collect Waste: Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, then seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
Data Summary: N1-Methylpseudouridine
The following table summarizes key quantitative and hazard information for N1-Methylpseudouridine. The properties of the deuterated (d3) form are functionally identical for safety and disposal purposes.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₆ | [9][10] |
| Molar Mass | 258.23 g/mol | [9][10] |
| Appearance | White Powder | [4] |
| GHS Hazard Class | Acute toxicity, oral (Category 4) | [1][2] |
| Skin corrosion/irritation (Category 2) | [1][2] | |
| Serious eye damage/eye irritation (Category 2A) | [1][2] | |
| Specific target organ toxicity, single exposure (Category 3) | [1][2] | |
| Hazard Statements | H302: Harmful if swallowed | [1][2] |
| H315: Causes skin irritation | [1][2] | |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] | |
| Storage Temperature | -20 °C or below, dry and well-ventilated | [3][11] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. acs.org [acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 10. 1-Methylpseudouridine | C10H14N2O6 | CID 99543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Personal protective equipment for handling N1-Methylpseudouridine-d3
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N1-Methylpseudouridine-d3. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used as conditions warrant, for instance, if dust is generated or ventilation is inadequate.[1][2] | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.
-
Preparation :
-
Handling :
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[3][1]
-
Skin Contact : Wash the affected skin area thoroughly with soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[3][1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][1]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled chemical waste container.[1]
-
-
Container Management :
-
Keep the waste container tightly sealed and store it in a designated, well-ventilated area.[1]
-
-
Final Disposal :
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
